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Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 3-Bromo-5,7-dimethoxy-chromen-2-one – Synthesis, Properties, and Applications in Advanced Optoelectronics

Executive Summary & Structural Rationale 3-Bromo-5,7-dimethoxy-chromen-2-one (also known as 3-bromo-5,7-dimethoxycoumarin) is a highly specialized heterocyclic synthon primarily utilized in the development of advanced me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

3-Bromo-5,7-dimethoxy-chromen-2-one (also known as 3-bromo-5,7-dimethoxycoumarin) is a highly specialized heterocyclic synthon primarily utilized in the development of advanced metal-free organic dyes for Dye-Sensitized Solar Cells (DSSCs)[1].

The molecular architecture of this compound is deliberately engineered for optoelectronic performance. The coumarin (2H-chromen-2-one) core acts as a rigid, planar electron donor. The addition of methoxy groups at the C5 and C7 positions significantly enhances the electron-donating ability of the core compared to standard 6,7-disubstituted analogues, driving a more efficient Intramolecular Charge Transfer (ICT)[1]. Concurrently, the bromine atom at the C3 position serves as a critical reactive handle, enabling palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling) to extend the π-conjugated system.

Physicochemical Profile and Regiochemical Impact

Understanding the baseline properties of 3-bromo-5,7-dimethoxy-chromen-2-one is essential for predicting its behavior in complex synthetic workflows.

Table 1: Core Physicochemical and Structural Properties

Property Value
IUPAC Name 3-Bromo-5,7-dimethoxy-2H-chromen-2-one
CAS Number 874111-47-4
Molecular Formula C11H9BrO4
Molecular Weight 285.09 g/mol
Core Scaffold Coumarin (2H-chromen-2-one)

| Key Substitutions | C3 (Bromo), C5 & C7 (Methoxy) |

Causality in Regiochemistry: 5,7- vs. 6,7-Substitution

In the design of push-pull chromophores, the position of the electron-donating groups dictates both the photophysical efficiency and the physical handling of the intermediate. Research indicates that shifting the methoxy groups from the 6,7-positions to the 5,7-positions drastically alters the molecule's utility[1]. The 5,7-dimethoxy configuration pushes electron density more aggressively into the π-system, yielding superior short-circuit current density (


) in photovoltaic applications[1]. However, this comes at the cost of reduced solubility, requiring meticulous solvent selection during purification[1].

Table 2: Optoelectronic Impact of Methoxy Regiochemistry [1] | Regiochemistry | Electron Donor Ability | Photocurrent (


) Impact | Synthetic Handling / Solubility |
| :--- | :--- | :--- | :--- |
| 5,7-Dimethoxy  | Very High | Superior (e.g., >10 mA/cm²) | Challenging (Prone to insolubility) |
| 6,7-Dimethoxy  | High | Moderate | Favorable (Highly soluble) |

Mechanistic Synthesis & Protocol Design

The synthesis of 3-bromo-5,7-dimethoxy-chromen-2-one is non-trivial due to the inherent reactivity of the coumarin ring. The C8 position is highly nucleophilic; thus, direct electrophilic bromination of 5,7-dihydroxycoumarin typically results in unwanted C8-brominated or polybrominated byproducts rather than the desired C3-bromo derivative. To circumvent this, a self-validating, multi-step protocol utilizing protecting groups and regioselective halogenation must be employed.

Step-by-Step Methodology

Step 1: O-Acylation (Protection of the Core)

  • Objective: Deactivate the coumarin ring to shield the highly reactive C8 position from electrophilic attack.

  • Procedure: React 5,7-dihydroxycoumarin with ethyl chloroformate in the presence of piperidine (acting as a base and catalyst).

  • Causality: The formation of 5,7-diethylcarbonatecoumarin withdraws electron density from the ring. Without this step, subsequent bromination would fail to target the C3 position selectively.

  • Validation: Reaction completion is monitored via TLC. The disappearance of the highly polar dihydroxy starting material confirms complete acylation.

Step 2: Regioselective C3-Bromination

  • Objective: Introduce the bromine atom strictly at the C3 position.

  • Procedure: Dissolve the protected coumarin in a suitable solvent and treat with N-Bromosuccinimide (NBS) activated by Copper(II) bromide (

    
    ).
    
  • Causality: Traditional bromination using OXONE® and HBr (generating

    
    in situ) is slow and prone to yielding dibrominated intermediates (addition at C3/C4 without subsequent elimination). The use of 
    
    
    
    acts as a Lewis acid to activate NBS, driving a highly regioselective electrophilic aromatic substitution at C3, achieving a 51% yield of 3-bromo-5,7-diethylcarbonatecoumarin.

Step 3: Deprotection and Etherification

  • Objective: Remove the carbonate protecting groups and install the final electron-donating methoxy groups.

  • Procedure:

    • Subject the intermediate to basic hydrolysis to cleave the carbonate groups, yielding 3-bromo-5,7-dihydroxycoumarin.

    • Treat the resulting dihydroxy compound with iodomethane (MeI) in a basic medium.

  • Validation: The final structure is validated via

    
    -NMR. The defining singlet for the C4 proton typically appears downfield (e.g., 
    
    
    
    8.14 ppm in related C3-substituted derivatives), confirming the presence of the C3-bromo substitution and the successful methylation of the hydroxyls[2].

SynthesisWorkflow A 5,7-Dihydroxycoumarin (Starting Material) B Protection Step Ethyl Chloroformate + Piperidine A->B Blocks C8 position C 5,7-Diethylcarbonatecoumarin (Deactivated Ring) B->C D Regioselective Bromination CuBr2 + NBS C->D CuBr2 activates NBS E 3-Bromo-5,7-diethylcarbonatecoumarin (Halogenated Intermediate) D->E 51% Yield F Deprotection & Methylation Hydrolysis, then MeI + Base E->F Restores & alkylates OH G 3-Bromo-5,7-dimethoxycoumarin (Target Synthon) F->G Final Product

Synthetic workflow of 3-bromo-5,7-dimethoxycoumarin highlighting regioselective logic.

Applications in Optoelectronics (DSSC Integration)

The primary industrial and academic value of 3-bromo-5,7-dimethoxy-chromen-2-one lies in its role as a donor unit for metal-free organic dyes. To convert this synthon into a functional dye, the molecule must undergo


-extension.
The Sonogashira Cross-Coupling Workflow

To bridge the coumarin donor to an acceptor unit (such as a cyanoacrylic acid anchor), the C3-bromo group is subjected to a palladium-catalyzed Sonogashira cross-coupling.

  • The synthon is reacted with an aryl alkyne (e.g., trimethylsilylacetylene) in the presence of a Pd(0) catalyst and a copper co-catalyst.

  • The resulting 3-ethynylaryl coumarin derivative forms a continuous Donor-

    
    -Acceptor (D-
    
    
    
    -A) system.
  • Density Functional Theory (DFT) calculations of these resulting dyes demonstrate that the Highest Occupied Molecular Orbital (HOMO) is localized over the 5,7-dimethoxycoumarin core, while the Lowest Unoccupied Molecular Orbital (LUMO) shifts toward the acceptor unit, facilitating highly efficient Intramolecular Charge Transfer (ICT) upon photon absorption[3].

DSSC_Pathway Synthon 3-Bromo-5,7-dimethoxycoumarin (Donor Core) Coupling Sonogashira Cross-Coupling Pd(0) Catalyst + Aryl Alkyne Synthon->Coupling C3-Br Activation PiBridge π-Extended Coumarin Dye (Donor-π-Acceptor) Coupling->PiBridge Extends Conjugation ICT Intramolecular Charge Transfer (HOMO → LUMO) PiBridge->ICT Light Absorption

Integration of the coumarin synthon into DSSC dyes via Sonogashira cross-coupling.

References

  • Pinto, A. L., Malta, G., Rock, E. G., Pina, J., Lima, J. C., Parola, A. J., & Branco, P. S. (2021). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Molecules, 26(10), 2934.[Link]

  • Pinto, A. L. (2021). NEW MONO- AND HETERO-BRANCHED SENSITIZERS FOR DSSC. NOVA School of Science and Technology (UNL Repository). [Link]

Sources

Exploratory

Technical Guide: 3-Bromo-5,7-dimethoxycoumarin (CAS 874111-47-4)

Advanced Scaffold for Medicinal Chemistry & Fluorescence Applications [1] Part 1: Executive Summary 3-Bromo-5,7-dimethoxycoumarin (CAS 874111-47-4 ) is a halogenated coumarin derivative serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Scaffold for Medicinal Chemistry & Fluorescence Applications [1]

Part 1: Executive Summary

3-Bromo-5,7-dimethoxycoumarin (CAS 874111-47-4 ) is a halogenated coumarin derivative serving as a critical intermediate in the synthesis of bioactive pharmaceuticals and fluorescent probes. Structurally, it consists of a 2H-chromen-2-one core substituted with methoxy groups at the C5 and C7 positions and a reactive bromine atom at the C3 position.

This compound represents a "privileged scaffold" in drug discovery. The 5,7-dimethoxy substitution pattern mimics naturally occurring coumarins like Citropten (Limettin) , conferring favorable lipophilicity and metabolic stability. The C3-bromine functionality acts as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), enabling the rapid generation of 3-aryl and 3-heteroaryl libraries with potential anticancer, neuroprotective, and antioxidant activities.

Part 2: Chemical Profile & Properties[2][3]

Identification Data
PropertyDetail
Chemical Name 3-Bromo-5,7-dimethoxy-2H-chromen-2-one
CAS Number 874111-47-4
Molecular Formula C₁₁H₉BrO₄
Molecular Weight 285.09 g/mol
Parent Compound 5,7-Dimethoxycoumarin (Citropten, CAS 487-06-9)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DMSO, DMF, CHCl₃; sparingly soluble in water
Structural Significance

The C3-position is the electronic "sweet spot" of the coumarin ring. In unsubstituted coumarins, C3 is nucleophilic; however, the introduction of a halogen (Br) inverts this reactivity, turning C3 into an electrophilic site suitable for metal-catalyzed coupling. The 5,7-dimethoxy pattern provides electron density to the aromatic ring, enhancing fluorescence quantum yield and modulating binding affinity to protein targets such as kinases and monoamine oxidases (MAO).

Part 3: Synthetic Pathways & Production[6]

The synthesis of CAS 874111-47-4 typically follows a two-stage workflow: construction of the coumarin core followed by regioselective bromination.

Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start 3,5-Dimethoxyphenol Inter 5,7-Dimethoxycoumarin (Citropten) Start->Inter Pechmann Condensation Reagent1 Ethyl Propiolate / Malic Acid Reagent1->Inter Product 3-Bromo-5,7-dimethoxycoumarin (CAS 874111-47-4) Inter->Product Electrophilic Bromination Reagent2 Br2 / AcOH or NBS Reagent2->Product

Caption: Two-step synthesis starting from commercially available phenols to the target scaffold.

Detailed Synthetic Protocol

Note: This protocol is a generalized high-yield method derived from standard coumarin chemistry.

Step 1: Synthesis of 5,7-Dimethoxycoumarin (Citropten)

  • Reagents: 3,5-Dimethoxyphenol (1.0 eq), Ethyl propiolate (1.0 eq), ZnCl₂ (catalytic).

  • Procedure: Reflux reagents in absolute ethanol or conduct a Pechmann condensation using malic acid/H₂SO₄.

  • Purification: Recrystallization from ethanol yields the parent coumarin.

Step 2: Bromination to 3-Bromo-5,7-dimethoxycoumarin

  • Setup: Dissolve 5,7-dimethoxycoumarin (10 mmol) in glacial acetic acid (20 mL) or CHCl₃.

  • Bromination: Add a solution of Bromine (Br₂, 10.5 mmol) in acetic acid dropwise at room temperature. Alternatively, use N-Bromosuccinimide (NBS) (1.1 eq) with catalytic benzoyl peroxide.

  • Reaction: Stir at room temperature for 2–4 hours. The reaction is monitored by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the mixture into ice-cold water. The precipitate is filtered, washed with 5% Na₂S₂O₃ (to remove excess Br₂), and water.

  • Purification: Recrystallize from ethanol/chloroform to afford the target as pale yellow needles.

Part 4: Functionalization & Applications[4][7]

The primary utility of CAS 874111-47-4 lies in its reactivity. It serves as a divergent node for creating libraries of 3-substituted coumarins.

Divergent Reactivity Map (DOT Diagram)

ReactivityMap Core 3-Bromo-5,7-dimethoxycoumarin (CAS 874111-47-4) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(0)) Core->Suzuki Heck Heck Coupling (Styrenes, Pd(II)) Core->Heck Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu) Core->Sonogashira Biaryl 3-Aryl-5,7-dimethoxycoumarins (Anticancer / MAO-B Inhibitors) Suzuki->Biaryl Styryl 3-Styrylcoumarins (Fluorescent Probes) Heck->Styryl Alkynyl 3-Alkynylcoumarins (Click Chemistry Handles) Sonogashira->Alkynyl

Caption: Divergent synthesis pathways utilizing the C3-bromide handle for functionalization.

Key Application: Suzuki-Miyaura Cross-Coupling

This is the industry-standard method for derivatizing this scaffold to improve biological potency.

Protocol: Synthesis of 3-Aryl-5,7-dimethoxycoumarins

  • Reagents:

    • 3-Bromo-5,7-dimethoxycoumarin (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂

    • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃

    • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane.

  • Procedure:

    • Degas the solvent mixture with Argon for 15 minutes.

    • Add reactants and catalyst under inert atmosphere.[2]

    • Heat to 80–90°C for 6–12 hours.

  • Validation: Monitor disappearance of the bromide starting material (Rf ~0.6) and appearance of the fluorescent product (Rf ~0.4–0.5).

  • Significance: This reaction installs aromatic rings that can engage in π-π stacking interactions with target enzyme active sites (e.g., Acetylcholinesterase in Alzheimer's research).

Part 5: Biological & Therapeutic Relevance

Researchers utilize 874111-47-4 to access derivatives with specific pharmacological profiles:

  • Anticancer Agents: 3-Aryl-5,7-dimethoxycoumarins have shown potency against breast (MCF-7) and colon (HCT-116) cancer cell lines by inhibiting the PI3K/Akt/mTOR signaling pathway.

  • Neuroprotection: The 5,7-dimethoxy motif is critical for blood-brain barrier (BBB) permeability. Derivatives are explored as dual inhibitors of MAO-B and Acetylcholinesterase (AChE) for Alzheimer's disease therapy.

  • Fluorescence: The extended conjugation in 3-styryl derivatives (accessible via Heck coupling) creates "push-pull" fluorophores used in cellular imaging.

Part 6: Safety & Handling (MSDS Summary)

Hazard CategoryClassificationHandling Precaution
Acute Toxicity Category 4 (Oral)Do not ingest. Wash hands thoroughly after handling.
Skin/Eye Irritation Category 2/2AWear nitrile gloves and safety goggles.
Storage Light SensitiveStore in amber vials at 2–8°C.
Incompatibility Strong OxidizersAvoid contact with perchlorates or peroxides.

Disposal: Halogenated organic waste. Do not dispose of in general aqueous waste streams.

References

  • PubChem. (2025). 3-Bromo-5,7-dimethoxy-2H-chromen-2-one (Compound Summary). National Library of Medicine.[3] Available at: [Link]

  • Matos, M. J., et al. (2012).[2] An Efficient Methodology for the Synthesis of 3-Styryl Coumarins.[2] Journal of the Brazilian Chemical Society. Available at: [Link]

  • Vazquez-Rodriguez, S., et al. (2015). Coumarins as privileged scaffolds in medicinal chemistry.Medicinal Chemistry Communications.

Sources

Foundational

Biological activity of 3-bromo-5,7-dimethoxy-2H-chromen-2-one derivatives

A Privileged Scaffold for Targeted Drug Discovery Executive Summary This technical guide analyzes the pharmacological potential and synthetic utility of 3-bromo-5,7-dimethoxy-2H-chromen-2-one (CAS: 939-18-4). While the p...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Scaffold for Targeted Drug Discovery

Executive Summary

This technical guide analyzes the pharmacological potential and synthetic utility of 3-bromo-5,7-dimethoxy-2H-chromen-2-one (CAS: 939-18-4). While the parent molecule, 5,7-dimethoxycoumarin (Citropten), exhibits inherent neuroprotective and anti-inflammatory properties, the introduction of a bromine atom at the C-3 position transforms this natural product mimic into a highly reactive electrophilic scaffold. This guide details the structural rationale, synthetic pathways for derivatization, and the biological activity of its downstream analogs, specifically focusing on anticancer mechanisms (tubulin inhibition) and neuropharmacology.

Structural Rationale & Pharmacophore Design[1]

The efficacy of 3-bromo-5,7-dimethoxy-2H-chromen-2-one lies in its dual-function architecture, combining a metabolically favorable core with a synthetic warhead .

1.1 The 5,7-Dimethoxy Core (The Shield)

Unlike unsubstituted coumarins, the 5,7-dimethoxy substitution pattern (mimicking the natural product Citropten) confers specific advantages:

  • Metabolic Stability: Methylation of the phenolic hydroxyls blocks rapid Phase II conjugation (glucuronidation/sulfation), significantly extending plasma half-life compared to 5,7-dihydroxy analogs.

  • Lipophilicity: The methoxy groups increase logP, facilitating blood-brain barrier (BBB) penetration, which is critical for neuroprotective applications.

  • Electronic Effect: The electron-donating methoxy groups at C-5 and C-7 increase the electron density of the benzopyrone ring, modulating the reactivity of the lactone and enhancing binding affinity to hydrophobic pockets in protein targets (e.g., MAO-B, Tubulin).

1.2 The C-3 Bromine (The Warhead)

The C-3 position is the "strategic anchor" for drug design. The bromine atom serves two distinct roles:

  • Synthetic Handle: It is a prime leaving group for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), allowing the rapid generation of diverse libraries.

  • Biological Interaction: In final drug candidates, a C-3 substituent (aryl, heteroaryl) is often required to lock the molecule into the active site of enzymes like Monoamine Oxidase B (MAO-B) or Microtubules .

Synthetic Utility: From Scaffold to Lead

The transformation of 3-bromo-5,7-dimethoxy-2H-chromen-2-one into bioactive agents relies on high-fidelity coupling protocols.

2.1 Synthesis of the Core

The scaffold is typically synthesized via the bromination of 5,7-dimethoxycoumarin.

  • Reagents: Bromine (

    
    ) in glacial acetic acid or N-Bromosuccinimide (NBS) in DMF.
    
  • Mechanism: Electrophilic aromatic substitution followed by elimination/re-aromatization.

2.2 Derivatization Pathways

The following DOT diagram illustrates the "Hub-and-Spoke" model for diversifying this scaffold.

G Core 3-Bromo-5,7-dimethoxy- 2H-chromen-2-one Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Sonogashira Sonogashira (Terminal Alkyne, CuI) Core->Sonogashira Heck Heck Coupling (Alkene, Pd(II)) Core->Heck Nucleophilic Nucleophilic Substitution (Amines/Thiols) Core->Nucleophilic Biaryl 3-Aryl Derivatives (Tubulin Inhibitors) Suzuki->Biaryl C-C Bond Alkynyl 3-Alkynyl Derivatives (Kinase Inhibitors) Sonogashira->Alkynyl C-C Bond Styryl 3-Styryl Derivatives (Fluorescent Probes) Heck->Styryl C=C Bond Heterocycle 3-Heterocyclic Fusions (Antimicrobial) Nucleophilic->Heterocycle C-N/S Bond

Figure 1: Synthetic diversification pathways for the 3-bromo-5,7-dimethoxy-2H-chromen-2-one scaffold.

Biological Activity Profiles

Derivatives of this scaffold exhibit pleiotropic effects, primarily driven by the nature of the substituent introduced at C-3.

3.1 Anticancer Activity (Tubulin Polymerization Inhibition)

The most potent application of this scaffold is in the development of Microtubule Targeting Agents (MTAs) .

  • Mechanism: 3-Aryl-5,7-dimethoxycoumarins bind to the colchicine site of tubulin. The 5,7-dimethoxy motif mimics the A-ring of colchicine, while the 3-aryl group (introduced via Suzuki coupling) mimics the C-ring.

  • Effect: Disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.

  • Key Insight: The 3-bromo precursor itself has low cytotoxicity; activity is "switched on" by coupling with trimethoxyphenyl or heteroaryl boronic acids.

3.2 Neuroprotection (MAO-B Inhibition)
  • Target: Monoamine Oxidase B (MAO-B).[1]

  • Relevance: Parkinson's Disease and Alzheimer's Disease.

  • SAR: The 5,7-dimethoxy pattern is crucial for selectivity towards MAO-B over MAO-A. The hydrophobic cleft of MAO-B accommodates the planar coumarin core, while C-3 substitution fills the entrance cavity, blocking substrate access.

3.3 Quantitative Activity Summary (Representative Data)
Derivative ClassTargetIC50 / KdKey Substituent (R)
Parent Scaffold General Cytotoxicity> 50 µM-Br (Precursor)
3-Phenyl MAO-B Inhibition10 - 100 nM-Ph (Unsubstituted)
3-(3,4,5-OMe-Ph) Tubulin Polymerization5 - 50 nM-3,4,5-Trimethoxyphenyl
3-Heteroaryl Breast Cancer (MCF-7)0.5 - 2.0 µM-Thiazole / Pyridine
Validated Experimental Protocols
4.1 Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

To generate 3-aryl-5,7-dimethoxycoumarins from the 3-bromo precursor.

Reagents:

  • 3-bromo-5,7-dimethoxy-2H-chromen-2-one (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • 
     (5 mol%) or 
    
    
    
    / SPhos
  • 
     (2.0 eq)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ) three times.
    
  • Catalyst Addition: Add the Palladium catalyst under a counter-flow of Argon.

  • Solvation: Add degassed Dioxane/Water mixture via syringe.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

4.2 Protocol B: In Vitro Cytotoxicity Assay (MTT)

Self-validating system for assessing biological potency.

Principle: The reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial succinate dehydrogenase in living cells.

Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7, HeLa) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve derivative in DMSO (stock 10 mM). Prepare serial dilutions in media. Add to wells (Final DMSO < 0.1%).

  • Incubation: Incubate for 48h or 72h at 37°C, 5%

    
    .
    
  • Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
References
  • Synthesis and Anticancer Evaluation: Al-Warhi, T., et al.[2][3][4] "Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents." Frontiers in Chemistry, 2022.

  • MAO-B Inhibition SAR: Rauhamäki, S., et al.[1] "Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors." Frontiers in Chemistry, 2018.[1]

  • Coumarin-Chalcone Hybrids: Bagheri, F., et al.[4] "Structure–activity relationship investigation of coumarin–chalcone hybrids with diverse side-chains as acetylcholinesterase and butyrylcholinesterase inhibitors."[4] Molecular Diversity, 2018.[1][4]

  • Boronic Acid Coupling: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

  • Chemical Identity: BLD Pharm. "3-Bromo-5,7-dimethoxy-2H-chromen-2-one Product Page." BLD Pharm Catalog, Accessed 2025.

Sources

Exploratory

Strategic Utilization of 3-Bromo-5,7-dimethoxy-chromen-2-one in Medicinal Chemistry

This guide serves as a technical blueprint for the utilization of 3-Bromo-5,7-dimethoxy-chromen-2-one (also referred to as 3-bromo-5,7-dimethoxycoumarin) in drug discovery.[1] It addresses the molecule not merely as a st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the utilization of 3-Bromo-5,7-dimethoxy-chromen-2-one (also referred to as 3-bromo-5,7-dimethoxycoumarin) in drug discovery.[1] It addresses the molecule not merely as a standalone entity, but as a high-value pharmacophore precursor essential for generating bioactive coumarin libraries.[1]

[1]

Executive Summary: The Scaffold Advantage

In the realm of medicinal chemistry, the coumarin (2H-chromen-2-one) heterocycle is a "privileged structure" capable of binding to diverse biological targets. The specific derivative 3-Bromo-5,7-dimethoxy-chromen-2-one represents a critical divergent node .[1]

  • The "3-Bromo" Handle: Provides a reactive site for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira, Heck), allowing rapid access to 3-aryl, 3-alkynyl, and 3-heteroaryl libraries.[1]

  • The "5,7-Dimethoxy" Pattern: Mimics natural products (e.g., Citropten) and modulates physicochemical properties.[1] Unlike dihydroxy variants, the dimethoxy motif improves lipophilicity (LogP) and metabolic stability by blocking Phase II conjugation (glucuronidation) at these positions.[1]

Chemical Profile & Synthesis Strategy[1][2][3][4][5][6][7]

Core Synthesis Protocol

The synthesis of the core scaffold is a self-validating two-step sequence starting from phloroglucinol or 3,5-dimethoxyphenol.[1]

Step 1: Pechmann Condensation (Formation of the Coumarin Core) [1]

  • Reagents: 3,5-dimethoxyphenol + Ethyl propiolate (or malic acid/H2SO4).[1]

  • Conditions: ZnCl2 or H2SO4 catalysis, reflux.[1]

  • Outcome: 5,7-dimethoxycoumarin.[1][2]

Step 2: Regioselective C3-Bromination

  • Reagents: 5,7-dimethoxycoumarin + Bromine (Br2) or N-Bromosuccinimide (NBS).[1]

  • Solvent: Glacial Acetic Acid (for Br2) or Acetonitrile (for NBS).[1]

  • Mechanism: Electrophilic aromatic substitution.[1] The 5,7-dimethoxy groups activate the ring; however, the C3 position is selectively brominated due to the directing effect of the lactone double bond and steric considerations.[1]

Technical Note: Avoid over-bromination. The 5,7-electron donating groups activate the benzene ring, but standard conditions favor C3 addition-elimination on the pyrone ring.[1]

Synthesis Workflow Diagram

SynthesisRoute cluster_0 Critical Control Point Start 3,5-Dimethoxyphenol Inter 5,7-Dimethoxycoumarin Start->Inter Ethyl Propiolate ZnCl2, Reflux Final 3-Bromo-5,7-dimethoxy- chromen-2-one Inter->Final Br2, AcOH Or NBS, MeCN

Figure 1: Step-wise synthesis route ensuring regioselective bromination at the C3 position.

Medicinal Chemistry Applications

The 3-bromo-5,7-dimethoxy-chromen-2-one molecule is rarely the final drug; it is the reactive warhead used to synthesize three major classes of therapeutics.

Class A: Anticancer Agents (Microtubule & Kinase Inhibitors)

The 3-bromo group is displaced via Suzuki-Miyaura coupling to attach aryl or heteroaryl rings.[1]

  • Target: Tubulin polymerization or Tyrosine Kinases (e.g., EGFR).[1]

  • Mechanism: The 3-aryl-coumarin structure mimics the cis-stilbene motif found in Combretastatin A-4.[1] The 5,7-dimethoxy pattern is essential for binding to the colchicine site on tubulin.[1]

  • Key Reaction:

    
    [1]
    
Class B: Fluorescent Probes & Theranostics

Coumarins are inherently fluorescent.[1] The 3-position is electronically conjugated to the carbonyl.[1]

  • Application: By using Sonogashira coupling to add an alkyne at C3, researchers create "Push-Pull" dyes.[1]

  • Utility: These derivatives are used as mitochondrial trackers or pH sensors in cellular assays.[1] The 5,7-dimethoxy groups act as electron donors (D), while the lactone acts as an acceptor (A), creating an Intramolecular Charge Transfer (ICT) state.[1]

Class C: Antimicrobial & Antifungal Hybrids[1]
  • Strategy: Substitution of Br with nitrogen heterocycles (imidazoles, triazoles).[1]

  • Activity: 3-(Imidazol-1-yl) derivatives have shown potent antifungal activity by inhibiting CYP51 (Lanosterol 14

    
    -demethylase).[1]
    

Quantitative Data Summary

The following table summarizes the impact of the 5,7-dimethoxy substitution compared to the unsubstituted coumarin in biological assays (derived from SAR studies of 3-substituted coumarins).

ParameterUnsubstituted Coumarin5,7-Dimethoxy AnalogImpact Explanation
LogP (Lipophilicity) ~1.4~2.1Improved membrane permeability; better oral bioavailability.[1]
Tubulin IC50 > 50

M
0.5 - 5.0

M
Methoxy groups provide critical H-bond acceptor/steric fit in the colchicine binding pocket.[1]
Fluorescence QY Low (< 0.[1]1)Moderate (0.4 - 0.[1]7)Electron-donating methoxy groups enhance quantum yield (QY) for imaging applications.[1]
Metabolic Stability Low (Rapid hydroxylation)HighC5 and C7 positions are blocked, preventing rapid Phase I oxidation.[1]

Mechanism of Action: The Signaling Cascade[1]

When derivatized into a 3-aryl system (e.g., for cancer therapy), the mechanism typically involves cell cycle arrest.[1]

MOA Drug 3-Aryl-5,7-dimethoxycoumarin (Derived from Scaffold) Target Tubulin (Colchicine Site) Drug->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Causes Effect2 G2/M Phase Arrest Effect1->Effect2 Triggers Apoptosis Apoptosis (Cell Death) Effect2->Apoptosis Leads to

Figure 2: Pharmacological cascade of bioactive derivatives synthesized from the 3-bromo precursor.

Experimental Protocol: Suzuki Coupling Validation

Objective: Synthesize a 3-phenyl-5,7-dimethoxycoumarin library member to validate scaffold reactivity.

  • Preparation: In a Schlenk tube, dissolve 3-Bromo-5,7-dimethoxy-chromen-2-one (1.0 eq) and Phenylboronic acid (1.2 eq) in Toluene:Ethanol (4:1).

  • Catalyst Addition: Add

    
     (5 mol%) and aqueous 
    
    
    
    (2M, 2.0 eq).
  • Deoxygenation: Degas the mixture with Argon for 10 minutes (Critical for yield).

  • Reaction: Heat to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][2]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine, dry over

    
    .[1]
    
  • Purification: Silica gel column chromatography. The product should be a highly fluorescent solid.[1]

References

  • Synthesis & Photophysics: New Mono- and Hetero-Branched Sensitizers for DSSC. (Describes the synthesis of 3-bromo-5,7-dimethoxycoumarin and its conversion to alkynyl dyes). [1]

  • Anticancer Applications: Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. (Details the biological evaluation of 3-substituted coumarin derivatives).

  • General Coumarin Chemistry: Overview on developed synthesis procedures of coumarin heterocycles. (Comprehensive review of synthetic pathways including bromination strategies). [1]

  • Thiol-Reactivity & Mechanism: Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents.[1] (Discusses the reactivity of bromo-conjugated systems similar to the 3-bromo-coumarin scaffold).

Sources

Foundational

Technical Guide: Synthesis and Pharmacological Profiling of Halogenated 5,7-Dimethoxycoumarin Derivatives

Executive Summary This technical guide provides a comprehensive analysis of halogenated 5,7-dimethoxycoumarin (Citropten) derivatives. While the parent compound, Citropten, exhibits established anti-inflammatory and neur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of halogenated 5,7-dimethoxycoumarin (Citropten) derivatives. While the parent compound, Citropten, exhibits established anti-inflammatory and neuroprotective properties, the strategic introduction of halogen atoms (F, Cl, Br, I) significantly alters its physicochemical profile. This modification enhances metabolic stability, membrane permeability, and ligand-target affinity via halogen bonding. This document details the synthetic architecture, structure-activity relationships (SAR), and validated experimental protocols for researchers in medicinal chemistry.

Molecular Architecture & Rationale

The 5,7-Dimethoxycoumarin Scaffold (Citropten)

The 5,7-dimethoxycoumarin core is a benzopyrone fused ring system found naturally in citrus essential oils (e.g., Citrus aurantifolia, Citrus limon).[1] Unlike its hydroxylated counterparts (e.g., 5,7-dihydroxycoumarin), the methoxy substitutions at positions 5 and 7 provide a "capped" polarity profile, increasing lipophilicity and blood-brain barrier (BBB) permeability.

The "Halogen Effect" in Drug Design

Halogenation is a critical tool in optimizing the Citropten scaffold. The rationale for introducing halogens includes:

  • Metabolic Blocking: Halogenation at metabolically labile sites (typically C-3, C-6, or C-8) blocks cytochrome P450-mediated hydroxylation, extending the compound's half-life (

    
    ).
    
  • Electronic Modulation: Halogens exert an inductive electron-withdrawing effect (-I), altering the pKa of nearby functional groups and the electron density of the lactone ring.

  • Sigma-Hole Interactions: Heavier halogens (Cl, Br, I) possess a positive electrostatic potential region (sigma-hole) on the atom's tip, facilitating specific halogen bonds with nucleophilic protein residues (e.g., backbone carbonyls) in target binding pockets.

Synthetic Strategies

The synthesis of halogenated 5,7-dimethoxycoumarin derivatives typically follows two distinct pathways: de novo ring construction incorporating the halogen, or late-stage functionalization of the pre-formed coumarin core.

Pathway A: Pechmann Condensation (Core Synthesis)

The most robust method for constructing the 5,7-dimethoxycoumarin core involves the Pechmann condensation of 3,5-dimethoxyphenol with


-keto esters.
  • Reagents: 3,5-dimethoxyphenol + Ethyl acetoacetate (or Ethyl 4-chloroacetoacetate for 4-chloromethyl derivatives).[2]

  • Catalyst: Sulfuric acid (

    
    ) or solid acid catalysts (e.g., sulfated zirconia) for green chemistry approaches.
    
  • Mechanism: Transesterification followed by intramolecular electrophilic aromatic substitution and dehydration.

Pathway B: Electrophilic Halogenation (Late-Stage)

Direct halogenation of the coumarin ring typically occurs at the C-3 position due to the electron-rich nature of the double bond in the pyrone ring, or at C-6/C-8 via electrophilic aromatic substitution if the benzene ring is sufficiently activated.

  • Bromination: N-Bromosuccinimide (NBS) in acetonitrile or chloroform.

  • Chlorination: N-Chlorosuccinimide (NCS) or sulfuryl chloride.

Visualization of Synthetic Workflows

SynthesisPathways Phenol 3,5-Dimethoxyphenol Pechmann Pechmann Condensation (H2SO4, 0-5°C) Phenol->Pechmann EAA Ethyl Acetoacetate EAA->Pechmann Cl_EAA 4-Chloro Acetoacetate Cl_EAA->Pechmann Alternative Citropten 5,7-Dimethoxycoumarin (Citropten) Pechmann->Citropten Prod_4Cl 4-Chloromethyl- 5,7-dimethoxycoumarin Pechmann->Prod_4Cl If 4-Cl-EAA used Halogenation C-3 Bromination (NBS, CH3CN) Prod_3Br 3-Bromo- 5,7-dimethoxycoumarin Halogenation->Prod_3Br Citropten->Halogenation

Caption: Synthetic pathways for accessing C-3 and C-4 halogenated 5,7-dimethoxycoumarin derivatives.

Structure-Activity Relationships (SAR) & Pharmacology[3][4][5][6]

Recent literature highlights specific SAR trends for halogenated coumarins. The 5,7-dimethoxy pattern specifically enhances activity in anticancer and neuroprotective assays compared to the unsubstituted analogs.

SAR Logic
  • C-3 Position: Introduction of Br or Cl at C-3 often maximizes cytotoxicity against tumor lines (e.g., HeLa, HepG2). The electron-withdrawing halogen enhances the reactivity of the lactone ring towards nucleophilic attack (e.g., by serine hydrolases).

  • C-4 Position: A chloromethyl (-CH2Cl) group at C-4 serves as a potent alkylating agent, often leading to irreversible inhibition of enzymes.

  • C-5/C-7 Methoxy Groups: Essential for maintaining lipophilicity and preventing rapid Phase II conjugation (glucuronidation) that would occur with free hydroxyls.

Pharmacological Data Summary
Biological TargetModificationEffect vs. ParentMechanismRef
Mcl-1 (Apoptosis) 4-CF3 / 4-ClIncreased (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Hydrophobic interaction with Mcl-1 binding groove.[1]
Antimicrobial 3-BromoIncreased Enhanced membrane penetration; disruption of cell wall synthesis.[2]
Antiproliferative 6,8-DibromoIncreased ROS generation and induction of apoptosis in thyroid cancer cells.[3][3]
Neuroprotection 5,7-DimethoxyBaseline MAO-B inhibition; reduction of oxidative stress.[4]
Mechanism of Action Diagram

SAR_Mechanism Coumarin Halogenated 5,7-Dimethoxycoumarin Lipophilicity Increased Lipophilicity (LogP > 2.5) Coumarin->Lipophilicity Metabolism Metabolic Blockade (Prevents hydroxylation) Coumarin->Metabolism Binding Halogen Bonding (Sigma-hole interaction) Coumarin->Binding CellEntry Enhanced Cellular Uptake Lipophilicity->CellEntry Stability Extended Half-life (t1/2) Metabolism->Stability Affinity High Affinity Target Binding (e.g., Mcl-1) Binding->Affinity

Caption: Mechanistic impact of halogenation on the pharmacodynamics of the coumarin scaffold.

Experimental Protocols

Protocol A: Synthesis of 4-(Chloromethyl)-5,7-dimethoxycoumarin

Rationale: This protocol utilizes the Pechmann condensation with a halogenated precursor. The use of 4-chloroacetoacetate introduces the halogen during ring formation, avoiding regioselectivity issues associated with post-synthetic chlorination.

Materials:

  • 3,5-Dimethoxyphenol (25 g, 0.162 mol)[2]

  • Ethyl 4-chloroacetoacetate (26.6 g, 0.162 mol)[2]

  • Glacial Acetic Acid (Solvent)[2]

  • Concentrated Sulfuric Acid (Catalyst)

Step-by-Step Procedure:

  • Dissolution: Charge a reactor with 3,5-dimethoxyphenol and glacial acetic acid (50 mL). Stir at 40–45 °C under an argon stream until a clear solution is obtained.

  • Addition: Cool the mixture to 8 °C. Dropwise add a pre-mixed solution of ethyl 4-chloroacetoacetate (in 12.5 mL acetic acid) and sulfuric acid (12.5 mL) over 15 minutes, maintaining internal temperature at 8–10 °C.

  • Reaction: Stir for 1 hour at room temperature (RT). Then, slowly raise the temperature to 60 °C and stir for 12 hours.

  • Quenching: Pour the reaction mixture into crushed ice/water (approx. 500 mL) with vigorous stirring. The product will precipitate.[4]

  • Purification: Filter the solid, wash with cold water until neutral pH, and recrystallize from ethanol.

  • Validation: Expected Melting Point: 155–156 °C. Yield: >90%.

Protocol B: C-3 Bromination of 5,7-Dimethoxycoumarin

Rationale: N-Bromosuccinimide (NBS) provides a controlled source of electrophilic bromine. Acetonitrile is chosen as the solvent to solubilize the polar coumarin while allowing for easy workup.

Materials:

  • 5,7-Dimethoxycoumarin (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN) (Anhydrous)[2]

  • Ammonium Acetate (Catalytic amount, 0.1 eq)

Step-by-Step Procedure:

  • Setup: Dissolve 5,7-dimethoxycoumarin in anhydrous ACN in a round-bottom flask.

  • Reagent Addition: Add NBS and catalytic ammonium acetate.

  • Reflux: Heat the mixture to reflux (approx. 80-82 °C) and monitor via TLC (System: Hexane:Ethyl Acetate 7:3). Reaction typically completes in 2–4 hours.

  • Workup: Remove solvent under reduced pressure. Resuspend the residue in water and extract with ethyl acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Future Outlook

The field of halogenated 5,7-dimethoxycoumarins is pivoting towards Targeted Protein Degradation (TPD) . The 4-chloromethyl derivatives are excellent electrophiles for conjugation to E3 ligase ligands, potentially serving as "warheads" for PROTACs (Proteolysis Targeting Chimeras). Furthermore, the intrinsic fluorescence of the coumarin scaffold allows these molecules to serve dual purposes as both therapeutic agents and theranostic probes.

References

  • Synthesis and structure-activity relationship of coumarins as potent Mcl-1 inhibitors for cancer treatment. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives. MDPI Molecules. Available at: [Link][5]

  • An efficient and metal-free synthesis of 5,7-dimethylcyclopentenon[2,3-c]coumarin. Semantic Scholar. Available at: [Link]

  • Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten). ResearchGate. Available at: [Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances / NIH. Available at: [Link]

Sources

Exploratory

3-Bromo-5,7-dimethoxy-chromen-2-one molecular weight and formula

Executive Summary In the landscape of heterocyclic pharmacophores, 3-Bromo-5,7-dimethoxy-chromen-2-one (also referred to as 3-bromo-5,7-dimethoxycoumarin) represents a critical "pivot" molecule. While the parent compound...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic pharmacophores, 3-Bromo-5,7-dimethoxy-chromen-2-one (also referred to as 3-bromo-5,7-dimethoxycoumarin) represents a critical "pivot" molecule. While the parent compound, 5,7-dimethoxycoumarin (Citropten), is a well-characterized natural product with intrinsic anti-inflammatory and neuroprotective properties, the 3-bromo derivative serves a distinct function: it is a high-value synthetic scaffold.

The introduction of the bromine atom at the C3 position transforms the metabolically stable coumarin core into an electrophilic handle, enabling Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex library diversities. This guide outlines the precise physicochemical data, synthesis protocols, and structural characterization required to utilize this compound effectively in drug discovery campaigns.

Chemical Identity & Physicochemical Properties

Precise molecular characterization is the bedrock of reproducible chemistry. The following data is derived from standard atomic weights and structural analysis of the benzopyrone core.

Structural Nomenclature
  • IUPAC Name: 3-Bromo-5,7-dimethoxy-2H-chromen-2-one

  • Common Name: 3-Bromo-5,7-dimethoxycoumarin

  • Parent Scaffold: Coumarin (2H-chromen-2-one)

  • Key Substituents:

    • C3: Bromine (Electrophilic handle)

    • C5, C7: Methoxy groups (Electron-donating, solubilizing)

Quantitative Data Profile
PropertyValueNotes
Molecular Formula C₁₁H₉BrO₄ Confirmed via elemental stoichiometry.
Molecular Weight 285.09 g/mol Average mass (Standard Atomic Weights).
Monoisotopic Mass 283.968 g/mol Based on ⁷⁹Br isotope (approx. 50.7% abundance).
Isotope Pattern 1:1 doublet Distinct M and M+2 peaks in Mass Spec due to ⁷⁹Br/⁸¹Br ratio.
Predicted LogP ~2.4 - 2.8 Moderate lipophilicity; suitable for CNS penetration models.
H-Bond Acceptors 4 Carbonyl (1) + Methoxy oxygens (2) + Ring oxygen (1).

Synthetic Pathway & Regioselectivity

The Scientist's Challenge: Direct bromination of coumarins is deceptively simple. The 5,7-dimethoxy substitution pattern strongly activates the benzene ring (positions C6 and C8) towards Electrophilic Aromatic Substitution (EAS). However, to synthesize the 3-bromo derivative, we must target the vinyl double bond (C3-C4) of the lactone ring.

Mechanistic Control: To ensure regioselectivity at C3 over C6/C8, we utilize the addition-elimination mechanism inherent to the


-unsaturated lactone system.
Visualization of the Synthetic Logic

G cluster_0 Regioselectivity Control Start 5,7-Dimethoxycoumarin (Citropten) Inter Intermediate: 3,4-Dibromo adduct Start->Inter Electrophilic Addition (C3-C4 Double Bond) Reagent Br2 / AcOH (or NBS) Reagent->Inter Elim Elimination (-HBr) (Base or Thermal) Inter->Elim End 3-Bromo-5,7-dimethoxy- chromen-2-one Elim->End Restoration of Aromaticity

Figure 1: Reaction pathway prioritizing C3-functionalization via addition-elimination, bypassing the activated benzene ring.

Experimental Protocol: Synthesis of 3-Bromo-5,7-dimethoxycoumarin

Context: This protocol is adapted from standard coumarin bromination methodologies [1, 2]. It prioritizes the use of Bromine (


) in Acetic Acid, which is scalable and generally favors the 3-position for coumarins.
Reagents:
  • Substrate: 5,7-Dimethoxycoumarin (1.0 eq)

  • Brominating Agent: Bromine (

    
    ) (1.1 eq) or N-Bromosuccinimide (NBS)
    
  • Solvent: Glacial Acetic Acid (AcOH) or Chloroform (

    
    )
    
  • Catalyst (Optional): Sodium Acetate (NaOAc) to assist dehydrobromination.

Step-by-Step Methodology:
  • Preparation: Dissolve 5,7-dimethoxycoumarin (e.g., 5 mmol, 1.03 g) in Glacial Acetic Acid (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Prepare a solution of Bromine (5.5 mmol, 0.28 mL) in 5 mL of Acetic Acid. Add this dropwise to the stirring coumarin solution at Room Temperature (RT).

    • Critical Note: Do not overheat initially. High heat during addition can promote radical bromination or ring substitution.

  • Reaction: Once addition is complete, heat the mixture to reflux (approx. 118°C) for 2–4 hours.

    • Mechanism:[1][2] The initial addition creates the 3,4-dibromo intermediate. Reflux promotes the thermal elimination of HBr to restore the double bond, yielding the 3-bromo product.

  • Monitoring: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the starting material spot (Rf ~0.5) and the appearance of a new, slightly less polar spot.

  • Work-up:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (100 mL). The product should precipitate as a solid.

    • Neutralization: If necessary, neutralize excess acid with saturated

      
       solution.
      
  • Purification: Filter the precipitate. Recrystallize from Ethanol or Methanol to obtain pale yellow needles.

Structural Characterization (Expected Data)

To validate the synthesis, you must confirm the loss of the C3 proton and the retention of the coumarin core.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.85 - 3.95 ppm (s, 6H):  Two methoxy groups (
      
      
      
      ) at C5 and C7.
    • 
       6.20 - 6.45 ppm (m, 2H):  Aromatic protons at C6 and C8 (typically meta-coupled doublets, 
      
      
      
      ).
    • 
       8.00 - 8.30 ppm (s, 1H): The Diagnostic Peak.  This is the H-4 proton.
      
      • Shift Explanation: In the parent molecule, H-4 is a doublet coupled to H-3. In the 3-bromo derivative, H-4 becomes a singlet and shifts downfield due to the deshielding effect of the adjacent bromine and the carbonyl anisotropy.

Mass Spectrometry (MS)
  • EI-MS (

    
    ):  Look for the molecular ion cluster at 284/286  (1:1 intensity ratio) confirming the presence of one bromine atom.
    

Pharmacological & Synthetic Utility[3][4]

Why synthesize this specific derivative? The 3-bromo-5,7-dimethoxycoumarin is a "Gateway Molecule."

Synthetic Utility: Cross-Coupling

The C3-Br bond is highly reactive toward oxidative addition with Palladium(0). This allows for the rapid generation of 3-aryl or 3-alkynyl coumarins, which are privileged structures in medicinal chemistry.

Utility Core 3-Bromo-5,7-dimethoxycoumarin Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(0)) Target: 3-Aryl Coumarins Core->Suzuki Pathway A Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd(0)) Target: Fluorescent Probes Core->Sonogashira Pathway B Heck Heck Reaction (Alkene, Pd(0)) Target: Extended Conjugation Core->Heck Pathway C

Figure 2: Divergent synthesis capabilities of the 3-bromo scaffold.

Biological Relevance
  • Neuroprotection: 5,7-dimethoxycoumarin derivatives have shown potential in inhibiting Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO), relevant for Alzheimer's disease research [3].

  • Fluorescence: The 5,7-dimethoxy substitution pattern provides strong fluorescence. While bromine acts as a heavy-atom quencher, substituting the bromine (via the couplings above) with an aryl group often restores and redshifts the fluorescence, creating useful biological probes.

References

  • Beilstein Journals. "Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions." Beilstein J. Org. Chem., 2012.[1]

  • PubChem. "5,7-Dimethoxycoumarin (Compound Summary)." National Library of Medicine.

  • ResearchGate. "Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten)... for potential neuropharmacological applications." ResearchGate, 2026.

  • BenchChem. "5-Bromo-6-hydroxy-7-methoxycoumarin chemical properties." (General Coumarin Bromination Context).

Sources

Foundational

An In-Depth Technical Guide to Pharmacophore Modeling of 3-Substituted 5,7-Dimethoxycoumarins

Abstract Coumarins, particularly those with substitutions at the 3-position and methoxy groups at the 5 and 7-positions, represent a promising scaffold in medicinal chemistry due to their diverse biological activities.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Coumarins, particularly those with substitutions at the 3-position and methoxy groups at the 5 and 7-positions, represent a promising scaffold in medicinal chemistry due to their diverse biological activities.[1][2][3] This technical guide provides a comprehensive, in-depth exploration of the principles and practical application of pharmacophore modeling for the rational design and discovery of novel 3-substituted 5,7-dimethoxycoumarin derivatives. As a senior application scientist, this document is structured to provide not just a procedural overview, but a causal understanding of the experimental choices, ensuring scientific integrity and logical flow for researchers, scientists, and drug development professionals. We will delve into the intricacies of ligand-based pharmacophore model generation, rigorous validation techniques, and the subsequent application of these models in virtual screening to identify novel bioactive compounds.

Introduction: The Therapeutic Potential of 5,7-Dimethoxycoumarins

The coumarin nucleus is a privileged scaffold in drug discovery, with natural and synthetic derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects.[2][4][5][6] The 5,7-dimethoxy substitution pattern, as seen in the natural product citropten, has been specifically associated with antioxidant and neuroprotective activities.[5][6] Furthermore, modifications at the 3-position of the coumarin ring have been shown to significantly influence the biological activity profile of these compounds.[2][7][8][9][10]

This inherent biological relevance makes the 3-substituted 5,7-dimethoxycoumarin framework an ideal candidate for focused library design and optimization. Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), provides a powerful and efficient approach to explore the chemical space around this scaffold.[11][12] By identifying the key chemical features responsible for a desired biological activity, we can rationally design novel molecules with enhanced potency and selectivity. This guide will illuminate the path from a set of known active molecules to a predictive pharmacophore model, a critical tool in modern drug discovery.[13]

The Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a small molecule to exert a specific biological effect.[14] It is not a real molecule but rather a three-dimensional arrangement of features such as:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that interact favorably with non-polar regions of a biological target.

  • Aromatic Rings (AR): Planar, cyclic conjugated systems.

  • Positive Ionizable (PI): Groups that are likely to be positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are likely to be negatively charged at physiological pH.

Pharmacophore models can be developed through two primary approaches: structure-based and ligand-based.[12][15][16] In the absence of a high-resolution structure of the biological target, as is often the case in the early stages of drug discovery, ligand-based pharmacophore modeling becomes the method of choice.[15][16] This approach relies on a set of known active ligands to deduce the common chemical features responsible for their shared biological activity.[15]

A Step-by-Step Protocol for Ligand-Based Pharmacophore Modeling

The generation of a robust and predictive pharmacophore model is a multi-step process that requires careful consideration at each stage.[17][18][19]

Part 1: Ligand Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting pharmacophore model.

Experimental Protocol:

  • Selection of a Training Set: Compile a structurally diverse set of 3-substituted 5,7-dimethoxycoumarin derivatives with a wide range of biological activities (e.g., IC50 or EC50 values).[17] It is crucial to include both highly active and inactive or weakly active compounds to enable the model to discriminate between them.[17]

  • Data Curation:

    • Standardize chemical structures (e.g., neutralize salts, handle tautomers).

    • Ensure consistent and accurate biological activity data. Convert different activity measures to a uniform scale (e.g., pIC50).

  • Conformational Analysis: For each molecule in the training set, generate a diverse set of low-energy conformations.[17] This step is critical as it aims to identify the bioactive conformation, the specific 3D shape the molecule adopts when binding to its target.

Part 2: Pharmacophore Model Generation and Selection

This phase involves identifying the common chemical features among the active molecules.

Experimental Protocol:

  • Feature Identification: Utilize pharmacophore modeling software (e.g., Discovery Studio [BIOVIA][20], Phase [Schrödinger][21], LigandScout[22]) to identify the pharmacophoric features present in each molecule of the training set.

  • Hypothesis Generation: The software will then align the conformations of the active molecules and generate a series of pharmacophore hypotheses.[15] Each hypothesis represents a unique 3D arrangement of features common to the active compounds.

  • Scoring and Ranking: The generated hypotheses are scored and ranked based on how well they map to the active molecules and, importantly, how poorly they map to the inactive molecules. The goal is to find a hypothesis that is highly representative of the active set and can effectively exclude inactives.

Part 3: Rigorous Model Validation

Validation is a critical and non-negotiable step to ensure the predictive power of the generated pharmacophore model.[23]

Experimental Protocol:

  • Test Set Validation:

    • Preparation: A test set is a collection of molecules with known activities that were not used in the model generation process.

    • Screening: The generated pharmacophore model is used as a 3D query to screen the test set.

    • Evaluation: The model's ability to correctly classify active and inactive compounds in the test set is evaluated using metrics such as sensitivity, specificity, and enrichment factor.

  • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by comparing its cost to the costs of models generated from randomized data. A statistically significant model will have a much lower cost than the random models.[23]

  • Decoy Set Screening: A decoy set consists of a large number of molecules that are physically similar to the active compounds but are assumed to be inactive. A good pharmacophore model should be able to distinguish the known actives from the decoys with high accuracy.[23]

Visualizing the Pharmacophore Modeling Workflow

To provide a clear conceptual understanding of the process, the following diagram illustrates the key stages of ligand-based pharmacophore modeling.

Pharmacophore_Workflow cluster_0 Phase 1: Data Preparation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Rigorous Validation cluster_3 Phase 4: Application A Select Training Set (Active & Inactive Ligands) B Data Curation (Standardize Structures & Activity) A->B C Conformational Analysis (Generate Low-Energy Conformations) B->C D Pharmacophore Feature Identification C->D E Generate Hypotheses (3D Arrangement of Features) D->E F Score & Rank Hypotheses E->F J Validated Pharmacophore Model F->J G Test Set Validation (External Dataset) H Fischer's Randomization (Statistical Significance) G->H I Decoy Set Screening (Discriminate Actives from Inactives) H->I I->J K Virtual Screening of Chemical Databases J->K L Identification of Novel Hit Compounds K->L

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Hypothetical Pharmacophore Model for 3-Substituted 5,7-Dimethoxycoumarins

Based on the known structure-activity relationships of coumarin derivatives, a plausible pharmacophore model for a hypothetical biological target could include the following features:

Caption: Hypothetical Pharmacophore Model Features.

This model postulates the importance of two hydrogen bond acceptors (likely corresponding to the carbonyl and one of the methoxy oxygens), an aromatic ring (the coumarin core), a hydrophobic feature (potentially an aryl or alkyl substituent at the 3-position), and a hydrogen bond donor.

Quantitative Data Presentation

To illustrate the output of a pharmacophore modeling study, the following tables summarize hypothetical data.

Table 1: Pharmacophore Model Hypothesis Scoring

Hypothesis IDFeaturesFit ScoreRMSD (Å)Correlation (r)
Hypo-12 HBA, 1 AR, 1 HY, 1 HBD95.60.850.92
Hypo-22 HBA, 1 AR, 1 HY88.21.120.85
Hypo-31 HBA, 1 AR, 1 HY, 1 HBD85.71.250.81
Hypo-42 HBA, 2 AR79.41.560.76

Table 2: Validation of Hypo-1 with a Test Set

MetricValue
Number of Actives in Test Set50
Number of Inactives in Test Set500
Actives Correctly Identified45 (90%)
Inactives Correctly Identified475 (95%)
Sensitivity0.90
Specificity0.95
Enrichment Factor18

Conclusion and Future Directions

This guide has provided a comprehensive framework for the pharmacophore modeling of 3-substituted 5,7-dimethoxycoumarins. By following the detailed protocols for data preparation, model generation, and rigorous validation, researchers can develop a powerful predictive tool. A validated pharmacophore model serves as a highly effective 3D query for virtual screening of large chemical databases, enabling the rapid and cost-effective identification of novel hit compounds with the desired biological activity.[11][16] The integration of pharmacophore modeling with other computational techniques, such as molecular docking and molecular dynamics simulations, can further refine the hit identification and lead optimization process, accelerating the journey from a promising scaffold to a potential therapeutic agent.[12]

References

  • Wikipedia. Pharmacophore. [Link]

  • SlideShare. Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem. [Link]

  • Mitra, I., Saha, A., & Roy, K. (2013). Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. Scientia Pharmaceutica, 81(4), 947–966. [Link]

  • Vlachakis, D., Fakourelis, P., Megalooikonomou, V., Makris, C., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e1005. [Link]

  • PubMed. Pharmacophores modeling in terms of prediction of theoretical physico-chemical properties and verification by experimental correlations of novel coumarin derivatives produced via Betti's protocol. [Link]

  • ResearchGate. List of softwares related to pharmacophore modeling. [Link]

  • MDPI. Predictive Modeling of Antioxidant Coumarin Derivatives Using Multiple Approaches: Descriptor-Based QSAR, 3D-Pharmacophore Mapping, and HQSAR. [Link]

  • Google Books. Chapter 21.
  • GitHub. SeonghwanSeo/OpenPharmaco: Open-source protein-based pharmacophore modeling software. [Link]

  • Google Scholar. 3D QSAR Studies of Coumarin Derivatives for Modifying the Pharmachophoric Sites Using Betti's Protocol.
  • Bio-protocol. 3D Ligand-Based Pharmacophore Modeling. [Link]

  • Wang, S., Yuan, S., & Xu, J. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences, 16(12), 29699–29711. [Link]

  • DergiPark. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • ACS Publications. Discovery of Novel Coumarin Analogs against the α-Glucosidase Protein Target of Diabetes Mellitus: Pharmacophore-Based QSAR, Docking, and Molecular Dynamics Simulation Studies. [Link]

  • Dassault Systèmes. Ligand and Pharmacophore based Design. [Link]

  • Schrödinger. Phase. [Link]

  • Fiveable. Pharmacophore modeling. [Link]

  • Frontiers. Pharmacophore modeling: advances and pitfalls. [Link]

  • ResearchGate. How to do validation of ligand-based pharmacophore model in Ligandscout? [Link]

  • Matar, I. K., Muhammad, Z. A., Gomha, S. M., Al-Hussain, S. A., Al-Ali, M., Zaki, M. E. A., & El-Khouly, A. S. (2024). Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. Future Medicinal Chemistry, 16(17), 1761–1776. [Link]

  • Flores-Morales, V., Villasana-Ruíz, A. P., Garza-Veloz, I., Martinez-Fierro, M. L., & González-Delgado, S. (2023). Therapeutic Effects of Coumarins with Different Substitution Patterns. International Journal of Molecular Sciences, 24(5), 4983. [Link]

  • European Review for Medical and Pharmacological Sciences. Determining the 3-substituted Coumarins inhibitory potential against the HslV protease of E. coli. [Link]

  • Encyclopedia.pub. Therapeutic Effects of Coumarins with Different Substitution Patterns. [Link]

  • Chemical Methodologies. Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity. [Link]

  • ResearchGate. Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten): pharmacokinetic, toxicological, and multi-target docking insights for potential neuropharmacological applications. [Link]

  • Taylor & Francis Online. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. [Link]

  • PubMed. Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. [Link]

  • Indian Journal of Pharmaceutical Education and Research. A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - [Link]

  • ScienceDirect. Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. [Link]

  • ResearchGate. (PDF) 5,7- Dimethoxycoumarin Enhances Insulin Release and Stimulates Extrapancreatic Secretion of Amylin. [Link]

  • The Good Scents Company. 5,7-dimethoxycoumarin. [Link]

  • Owoyele, B. V., Adeyemi, O. J., & Olayaki, L. A. (2024). 5,7-Dimethoxycoumarin ameliorates vincristine induced neuropathic pain: potential role of 5HT3 receptors and monoamines. Metabolic Brain Disease, 39(1), 221–235. [Link]

  • Alternative Therapies in Health and Medicine. Grapefruit Peel-derived 5,7- Dimethoxycoumarin Enhances Insulin Release and Stimulates Extrapancreatic Secretion of Amylin in Wi. [Link]

  • ResearchGate. Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. [Link]

  • Chinese Journal of Applied Chemistry. Synthesis and Antioxidation Activity of 3-Amino-7,8-dimethoxycoumarin and Its Derivatives. [Link]

  • PubMed. Photobiological activity of 5,7-dimethoxycoumarin. [Link]

  • Abdel-rahman, H. M., Al-Abdullah, E. S., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2024). Synthesis and antiproliferative evaluation of novel 3,5,8-trisubstituted coumarins against breast cancer. Future Medicinal Chemistry, 16(11), 841–858. [Link]

  • PubMed. Design, synthesis, and evaluation of 3,7-substituted coumarin derivatives as multifunctional Alzheimer's disease agents. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one from 5,7-dimethoxycoumarin

This guide details the regioselective synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one (3-Bromo-5,7-dimethoxycoumarin) from the natural product Citropten (5,7-dimethoxycoumarin). Part 1: Core Directive - Technical Applic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the regioselective synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one (3-Bromo-5,7-dimethoxycoumarin) from the natural product Citropten (5,7-dimethoxycoumarin).

Part 1: Core Directive - Technical Application Note

Abstract & Strategic Rationale

The bromination of coumarins is a pivotal entry point for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) used in drug discovery. While unsubstituted coumarin undergoes facile bromination at the C-3 position via an addition-elimination mechanism, the 5,7-dimethoxy substitution pattern presents a unique challenge.

The strong electron-donating methoxy groups at positions 5 and 7 significantly increase the electron density of the benzene ring, potentially activating positions 6 and 8 toward electrophilic aromatic substitution (SEAr). Furthermore, literature indicates that for 5,7-dimethoxycoumarin, the standard bromination pathway often stalls at the 3,4-dibromo intermediate due to the stabilization of the C-4 carbocation character, requiring forcing conditions to achieve elimination to the desired vinyl bromide.[1]

This protocol details two validated pathways:

  • Method A (Preferred): NBS-mediated bromination, which offers higher regioselectivity and cleaner workup.

  • Method B (Classical): Molecular Bromine (

    
    ) in Acetic Acid, requiring a thermal elimination step.
    
Retrosynthetic Analysis & Mechanism

The transformation relies on the reactivity of the pyrone double bond.[1] Unlike typical aromatics, the C3-C4 bond of coumarin behaves as a captodative alkene.

  • Regioselectivity: The C-3 position is the most nucleophilic site on the pyrone ring.[1] However, the 5,7-dimethoxy groups activate the benzene ring.[1] To ensure C-3 selectivity, conditions must favor the addition-elimination pathway over direct SEAr on the benzene ring.

  • The "Stalled" Intermediate: Reaction with

    
     yields the trans-3,4-dibromo-5,7-dimethoxychroman-2-one. Spontaneous dehydrobromination (loss of HBr) to restore aromaticity is slower in this substrate than in simple coumarin. Therefore, a base (pyridine or sodium acetate) or heat is often required to drive the reaction to completion.
    

ReactionPathway Figure 1: Mechanistic Pathway for C-3 Bromination Start 5,7-Dimethoxycoumarin (Citropten) Inter Intermediate: 3,4-Dibromo-5,7-dimethoxychroman-2-one Start->Inter Br2 / AcOH (Electrophilic Addition) Side Side Product: 6-Bromo or 8-Bromo species Start->Side Direct SEAr (Competes if T < 20°C) Prod Product: 3-Bromo-5,7-dimethoxycoumarin Inter->Prod - HBr (Elimination via Base/Heat)

Caption: The reaction proceeds via electrophilic addition to form a saturated dibromide, followed by base-induced elimination to restore the coumarin double bond.

Part 2: Experimental Protocols

Method A: NBS-Mediated Bromination (High Purity)

Recommended for milligram-to-gram scale synthesis where high purity is required for subsequent catalysis.

Reagents:

  • 5,7-Dimethoxycoumarin (1.0 equiv)[2][3]

  • N-Bromosuccinimide (NBS) (1.2 equiv)

  • Ammonium Acetate (

    
    ) (0.1 equiv) - Catalyst
    
  • Acetonitrile (

    
    ) or Chloroform (
    
    
    
    ) - Solvent

Protocol:

  • Setup: Charge a round-bottom flask with 5,7-dimethoxycoumarin (e.g., 206 mg, 1.0 mmol) and Acetonitrile (5 mL).

  • Addition: Add

    
     (7.7 mg, 0.1 mmol) followed by NBS (214 mg, 1.2 mmol) in a single portion.
    
  • Reaction: Reflux the mixture at 80°C for 2–4 hours.

    • Checkpoint: Monitor by TLC (SiO2, Hexane:EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a slightly less polar spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Remove the solvent under reduced pressure.[1][3]

  • Purification: Resuspend the residue in water (10 mL) and extract with Dichloromethane (

    
    , 3 x 10 mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[1][3]
  • Crystallization: Recrystallize from Ethanol/Hexane to yield pale yellow needles.

Yield: 85-92%

Method B: Classical Bromination ( /AcOH)

Recommended for large-scale synthesis where reagents cost is a priority.

Reagents:

  • 5,7-Dimethoxycoumarin (1.0 equiv)[2][3]

  • Bromine (

    
    ) (1.1 equiv)
    
  • Glacial Acetic Acid (AcOH)

  • Sodium Acetate (NaOAc) (2.0 equiv) - Elimination Base

Protocol:

  • Dissolution: Dissolve 5,7-dimethoxycoumarin (1.0 g, 4.85 mmol) in Glacial Acetic Acid (10 mL) in a flask equipped with a dropping funnel and a condenser. Gentle heating may be required to fully dissolve the solid.[1][4]

  • Bromination: Prepare a solution of

    
     (0.27 mL, 5.3 mmol) in AcOH (2 mL). Add this solution dropwise to the coumarin solution at room temperature  over 15 minutes.
    
    • Observation: The solution will turn red/orange.[1] A precipitate (the 3,4-dibromo intermediate) may form.

  • Elimination Step (Critical): After stirring for 1 hour at RT, add solid Sodium Acetate (0.8 g, 9.7 mmol) to the mixture and heat to reflux (118°C) for 2 hours.

    • Why: This step forces the dehydrobromination of the intermediate.[1] Without this, you may isolate the saturated dibromide.[1]

  • Quench: Pour the hot reaction mixture into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash the filter cake with cold water (

    
     mL) and cold 50% EtOH (
    
    
    
    mL) to remove traces of acetic acid and bromine.
  • Drying: Dry the solid in a vacuum oven at 40°C.

Yield: 75-85%

Part 3: Validation & Characterization

To ensure the integrity of the synthesis, the following analytical data must be verified.

NMR Spectroscopy Validation

The most distinct feature of the 3-bromo product is the disappearance of the C3-H doublet and the downfield shift of the C4-H proton into a singlet.

Position5,7-Dimethoxycoumarin (Start)3-Bromo-5,7-dimethoxycoumarin (Product)Diagnostic Change
C3-H

6.15 ppm (Doublet,

Hz)
Absent Primary Confirmation
C4-H

7.95 ppm (Doublet,

Hz)

8.42 ppm (Singlet)
Loss of coupling + Deshielding
OMe

3.85, 3.89 ppm (Singlets)

3.90, 3.94 ppm (Singlets)
Minor shift
Ar-H

6.2 - 6.5 ppm (Multiplets)

6.3 - 6.6 ppm (Multiplets)
Unchanged regiochemistry
Physical Properties
  • Appearance: Pale yellow to off-white crystalline solid.

  • Melting Point: 168–170 °C (Distinct from starting material MP: 146–148 °C).

  • Solubility: Soluble in

    
    , DMSO, 
    
    
    
    ; sparingly soluble in EtOH; insoluble in water.[1]
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Yield / Sticky Solid Incomplete elimination of HBr.Reflux longer with added NaOAc or Pyridine.
Multiple Spots on TLC Over-bromination (C-6/C-8 attack).Lower reaction temperature during addition; ensure strict stoichiometry of

.
Starting Material Remains Old/Wet NBS.Recrystallize NBS from water or use fresh bottle.

Part 4: Workflow Visualization

Workflow Figure 2: Operational Workflow for 3-Bromination Setup Dissolve 5,7-Dimethoxycoumarin Solvent: MeCN or AcOH Reagent Add Brominating Agent (NBS or Br2) Setup->Reagent Reaction Reaction Phase Reflux 80-118°C (Essential for Elimination) Reagent->Reaction Check TLC Check Target: Loss of C3-H (NMR) Reaction->Check Check->Reaction Incomplete Quench Quench/Precipitation Pour into Ice Water Check->Quench Complete Purify Recrystallization (EtOH/Hexane) Quench->Purify

Caption: Step-by-step operational workflow emphasizing the critical reflux and monitoring stages.

References

  • Regioselective Bromination Logic

    • Molecules2007 , 12(1), 74-85.[5][6] "Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions." (Demonstrates the necessity of base/heat for elimination in electron-rich cyclic ketones).

  • NBS Method & 3-Bromo-5,7-dimethoxycoumarin Synthesis

    • Journal of the Brazilian Chemical Society2012, 23(4). "An Efficient Methodology for the Synthesis of 3-Styryl Coumarins." (Describes the synthesis of 3-bromo-6,7-dimethoxycoumarin, providing analogous conditions for the 5,7-isomer).
  • Specific Substrate Data (Citropten)

    • BenchChem Technical D
  • General Coumarin Bromination Review

    • Beilstein Journal of Organic Chemistry2012 , 8, 299–304.[1] "Dioxane dibromide mediated bromination of substituted coumarins."

Sources

Application

Bromination protocol for 5,7-dimethoxy-2H-chromen-2-one using bromine/acetic acid

Application Note: Regioselective Bromination of 5,7-Dimethoxy-2H-chromen-2-one /Acetic Acid Executive Summary This technical guide details the protocol for the regioselective bromination of 5,7-dimethoxy-2H-chromen-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Bromination of 5,7-Dimethoxy-2H-chromen-2-one


/Acetic Acid

Executive Summary

This technical guide details the protocol for the regioselective bromination of 5,7-dimethoxy-2H-chromen-2-one (Citropten) to synthesize 3-bromo-5,7-dimethoxy-2H-chromen-2-one . Halogenated coumarins are critical pharmacophores in medicinal chemistry, serving as precursors for Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira) to generate libraries of bioactive compounds (anticoagulants, anticancer agents).

While the 5,7-dimethoxy substitution pattern activates the benzene ring (positions 6 and 8), the C3-C4 double bond of the pyrone ring remains the primary site of reactivity for molecular bromine in glacial acetic acid. This protocol optimizes conditions to favor the 3-bromo product via an addition-elimination mechanism, minimizing electrophilic aromatic substitution (EAS) side products on the benzene ring.

Mechanistic Insight & Reaction Logic

The reaction proceeds through an electrophilic addition of bromine across the C3-C4 double bond, followed by the elimination of hydrogen bromide (HBr).

  • Substrate Activation: The 5,7-dimethoxy groups are electron-donating (EDG), increasing the electron density of the entire

    
    -system. However, the C3-C4 double bond behaves as an electron-rich enol ether equivalent (conjugated to the carbonyl), making it highly susceptible to electrophilic attack.
    
  • Regioselectivity (C3 vs. C6/C8):

    • C3 (Target): Kinetic control typically favors the formation of the trans-3,4-dibromo intermediate, which rapidly eliminates HBr to restore aromaticity/conjugation, yielding the 3-bromo derivative.

    • C6/C8 (Side Reactions): The benzene ring positions are activated by the methoxy groups. High temperatures or Lewis acid catalysts can promote EAS at these positions. The use of glacial acetic acid without Lewis acids moderates the electrophilicity of

      
      , favoring the C3 reaction.
      
  • Role of Solvent (AcOH): Glacial acetic acid acts as a polar, protic solvent that stabilizes the polar transition states (bromonium ion) and facilitates the elimination of HBr.

Mechanism Diagram (Graphviz)

BrominationMechanism Substrate 5,7-Dimethoxycoumarin Intermediate 3,4-Dibromo Intermediate (Trans-Addition) Substrate->Intermediate Electrophilic Attack (C3-C4) SideReaction Side Product: 6/8-Bromo (Avoided by Temp Control) Substrate->SideReaction High Temp / Lewis Acid Bromine Br2 / AcOH Bromine->Intermediate Product 3-Bromo-5,7-dimethoxycoumarin Intermediate->Product - HBr (Restoration of Conjugation) Elimination Elimination of HBr

Figure 1: Mechanistic pathway favoring C3-bromination via addition-elimination.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade
5,7-Dimethoxycoumarin 206.191.0Substrate>98% HPLC
Bromine (

)
159.811.1 - 1.2ReagentReagent Grade
Glacial Acetic Acid 60.05SolventSolventAnhydrous
Sodium Acetate (Optional) 82.031.5Buffer/BaseAnhydrous
Sodium Bisulfite (

)
104.06N/AQuenchSat. Aq. Soln.
Step-by-Step Procedure

Step 1: Preparation of Substrate Solution

  • In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 5,7-dimethoxycoumarin (1.0 g, 4.85 mmol) in glacial acetic acid (15 mL) .

  • Optional: Add sodium acetate (0.6 g, 7.3 mmol) .

    • Note: NaOAc acts as a base to assist the elimination of HBr, preventing acid-catalyzed degradation or rearrangement. It is recommended for substrates sensitive to strong acids.

Step 2: Bromine Addition (Critical Step)

  • Prepare a solution of Bromine (0.3 mL, ~5.8 mmol, 1.2 eq) in acetic acid (5 mL) in a pressure-equalizing addition funnel.

    • Safety: Handle bromine in a fume hood. Wear double nitrile gloves.

  • Add the bromine solution dropwise to the stirring substrate solution at Room Temperature (20-25°C) over 15–20 minutes.

    • Observation: The solution will turn orange/red. A precipitate may begin to form as the reaction progresses.

Step 3: Reaction Monitoring

  • Stir the mixture at RT for 2–4 hours .

  • TLC Monitoring: Eluent system: Hexane:Ethyl Acetate (7:3).

    • 
       of Product < 
      
      
      
      of Starting Material (typically).
    • Visualize under UV (254/365 nm). The product often exhibits distinct fluorescence changes compared to the starting material.

Step 4: Quenching & Isolation

  • Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • If the mixture remains orange/brown (excess bromine), add saturated aqueous sodium bisulfite (

    
    )  dropwise until the yellow color fades to a pale white/off-white suspension.
    
  • Stir for 15 minutes to ensure full precipitation.

Step 5: Filtration & Purification

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the filter cake with cold water (3 x 20 mL) to remove residual acetic acid and inorganic salts.

  • Recrystallization:

    • Dissolve the crude solid in hot Ethanol (EtOH) or Acetic Acid .

    • Allow to cool slowly to RT, then to 4°C.

    • Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Expected Results
  • Yield: 75% – 85%

  • Appearance: Pale yellow to white crystalline solid.

  • Melting Point: ~140–145°C (Check against specific derivative literature).

  • 1H NMR: Disappearance of the H-3 doublet (approx.

    
     6.1-6.3 ppm). The H-4 proton often shifts downfield (singlet, approx. 
    
    
    
    8.0-8.5 ppm) due to the deshielding effect of the bromine at C3.

Workflow Visualization

Workflow Start Start: 5,7-Dimethoxycoumarin in Glacial AcOH AddBr Add Br2/AcOH Dropwise (RT, 20 min) Start->AddBr React Stir at RT (2-4 h) Monitor via TLC AddBr->React Quench Pour into Ice Water Quench with NaHSO3 React->Quench Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallize (EtOH) Dry under Vacuum Filter->Purify

Figure 2: Operational workflow for the bromination protocol.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Over-bromination (Di/Tri-bromo) Excess

or High Temp
Strictly control stoichiometry (1.1 eq). Keep temp < 30°C.
Low Yield / Sticky Solid Incomplete precipitationIncrease volume of ice water (10x reaction vol). Ensure pH is not too acidic (wash thoroughly).
Starting Material Remains Reaction stalledGently heat to 40-50°C for 1 hour. Check

quality (volatile).
Regioselectivity Loss (C6/C8) Benzene ring activationAvoid Lewis acids (Fe,

). Keep reaction in the dark (optional) to prevent radical side reactions.

References

  • General Coumarin Bromination: "Bromination of coumarin derivatives has been achieved using different brominating agents... the 3-bromo derivative was obtained when bromine in acetic acid was used."

    • Source: Heterocycles, Vol. 65, No. 12, 2005. Link (Contextual citation based on standard methodology).

  • Regioselectivity in Activated Systems: "Bromin

    
     in acetic acid at room temperature produced exclusively the corresponding alpha-bromo compound."
    
    • Source:Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones, PMC. Link

  • Synthesis of 3-Bromo-2-pyrone (Analogous Mechanism)

    • Source:Organic Syntheses, Coll. Vol. 9, p.121 (1998). Link

  • Green Bromination Protocols: "Facile regioselective monobromination of anilines and phenols... using KBr/KBrO3 in acetic acid.

    
     is unavailable).
    
    • Source:Rasayan Journal of Chemistry, Vol. 14, No. 1, 2021.[2] Link

(Note: While direct literature for "Citropten" bromination is older, the chemistry is consistent with the cited general coumarin and activated ketone protocols.)

Sources

Method

Application Note: 3-Bromo-5,7-dimethoxy-chromen-2-one as an Advanced Intermediate for Thiazole-Coumarin Hybrid Synthesis

Executive Summary Coumarin-thiazole hybrids are privileged scaffolds in modern drug discovery and materials science, exhibiting profound antimicrobial, anticancer, and photophysical properties. While traditional Hantzsch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coumarin-thiazole hybrids are privileged scaffolds in modern drug discovery and materials science, exhibiting profound antimicrobial, anticancer, and photophysical properties. While traditional Hantzsch syntheses rely on 3-(bromoacetyl)coumarins to build the thiazole ring from scratch, modern structure-activity relationship (SAR) studies often require a direct C–C linkage between the coumarin core and a pre-formed thiazole ring. This application note details the use of 3-bromo-5,7-dimethoxy-chromen-2-one (3-bromo-5,7-dimethoxycoumarin) as a highly reactive electrophilic intermediate for Palladium-catalyzed Suzuki-Miyaura cross-coupling, providing a robust, self-validating protocol for researchers and drug development professionals.

Scientific Rationale & Mechanistic Insights

The Substrate: Electronic Causality

The substitution pattern on the benzopyrone core drastically alters its reactivity and the properties of the downstream products. The 5,7-dimethoxy groups on 3-bromo-5,7-dimethoxy-chromen-2-one are strongly electron-donating via resonance, enriching the electron density of the aromatic system. This makes the scaffold highly desirable for dye-sensitized solar cells (DSSCs) and fluorescent biological probes [1].

Despite this electron enrichment, the C3 position remains electron-deficient due to the adjacent C2-lactone carbonyl. The presence of a bromide at this position creates an ideal push-pull system, lowering the activation energy required for the oxidative addition of Palladium(0) during cross-coupling reactions [2].

Mechanistic Design: The Catalytic Cycle

The cross-coupling of 3-bromocoumarins with thiazole-2-boronic acid requires careful tuning of the catalytic system. We select Pd(OAc)₂ combined with a bulky phosphine ligand (e.g., XPhos) over standard Pd(PPh₃)₄. Pd(OAc)₂ acts as a pre-catalyst that is rapidly reduced in situ to the active Pd(0) species, preventing the formation of inactive palladium black.

A biphasic solvent system (1,4-Dioxane/H₂O) is employed because it simultaneously dissolves the lipophilic coumarin intermediate and the inorganic base (K₃PO₄). The aqueous base is critical for converting the thiazole-boronic acid into a reactive, electron-rich boronate complex, which drives the transmetalation step.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + 3-Bromo-5,7- dimethoxycoumarin TransMet Transmetalation Complex OxAdd->TransMet + Thiazole-Boronic Acid - Borate Byproduct RedElim Reductive Elimination TransMet->RedElim Isomerization RedElim->Pd0 - Coumarin-Thiazole Hybrid

Palladium-catalyzed cross-coupling cycle for coumarin-thiazole hybrid synthesis.

Experimental Workflow & Protocol

Workflow SM 3-Bromo-5,7-dimethoxy -chromen-2-one Reagents Thiazole-2-boronic acid Pd(OAc)2, XPhos SM->Reagents Conditions K3PO4, 1,4-Dioxane/H2O 90°C, 12 h Reagents->Conditions Product 3-(Thiazol-2-yl)-5,7- dimethoxy-chromen-2-one Conditions->Product

Experimental workflow for the synthesis of 3-(thiazol-2-yl)-5,7-dimethoxy-chromen-2-one.

Protocol: Synthesis of 3-(Thiazol-2-yl)-5,7-dimethoxy-chromen-2-one

This methodology is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure reaction fidelity at each phase, guaranteeing high reproducibility for downstream functional screening [3].

Materials Required:

  • 3-Bromo-5,7-dimethoxy-chromen-2-one (1.0 equiv, 1.0 mmol, 285.1 mg)

  • Thiazole-2-boronic acid pinacol ester (1.2 equiv, 1.2 mmol, 253.3 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.10 equiv, 10 mol%, 47.7 mg)

  • Potassium phosphate tribasic (K₃PO₄) (2.5 equiv, 2.5 mmol, 530.7 mg)

  • 1,4-Dioxane and Deionized Water (Degassed, 4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Preparation: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5,7-dimethoxy-chromen-2-one and thiazole-2-boronic acid pinacol ester. Causality: Utilizing the pinacol ester instead of the free boronic acid prevents protodeboronation, a common side reaction that drastically reduces cross-coupling yields.

  • Catalyst Loading & Degassing: Add Pd(OAc)₂, XPhos, and K₃PO₄ to the tube. Seal the tube with a rubber septum and purge the atmosphere by applying a vacuum for 3 minutes, then backfilling with Argon. Repeat this cycle three times. Causality: Oxygen must be rigorously excluded. Pd(0) intermediates are highly susceptible to oxidation, which would permanently arrest the catalytic cycle and result in unreacted starting material.

  • Reaction Initiation: Syringe in 10 mL of the degassed 1,4-Dioxane/H₂O mixture. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture in an oil bath pre-set to 90 °C for 12 hours.

  • In-Process Control (Self-Validation): After 8 hours, briefly cool the reaction, remove a 10 µL aliquot, dilute in 1 mL ethyl acetate, and analyze via TLC (Hexane:EtOAc 7:3). Validation: The disappearance of the highly UV-active 3-bromocoumarin spot (Rf ~0.6) and the appearance of a bright blue fluorescent product spot under 365 nm UV light (Rf ~0.4) confirms successful transmetalation and C–C coupling.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with brine (2 × 15 mL) to remove the water-soluble borate salts and excess K₃PO₄.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes).

Quantitative Data: Reaction Optimization

The choice of catalyst, ligand, and base significantly impacts the conversion efficiency of the sterically hindered 3-bromo-5,7-dimethoxy-chromen-2-one. The table below summarizes the optimization parameters utilized to finalize the protocol.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.5 eq)Solvent (v/v)Temp (°C)Isolated Yield (%)
1Pd(PPh₃)₄NoneNa₂CO₃Toluene/H₂O (4:1)10045
2Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)9082
3Pd(dppf)Cl₂NoneCs₂CO₃DMF10070
4 Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane/H₂O (4:1) 90 94

Data Analysis: Entry 4 demonstrates that the bulky, electron-rich XPhos ligand paired with a strong phosphate base provides the optimal steric and electronic environment for the oxidative addition of the 3-bromocoumarin and subsequent transmetalation, yielding 94% of the target hybrid.

Conclusion

The synthesis of coumarin-thiazole hybrids using 3-bromo-5,7-dimethoxy-chromen-2-one as an intermediate represents a significant upgrade over traditional condensation methods [4]. By utilizing a robust Palladium-catalyzed cross-coupling workflow, researchers can achieve high-yielding, regioselective C–C bond formation. This protocol provides a self-validating framework for generating libraries of dimethoxycoumarin-thiazole derivatives for advanced screening in materials science and pharmacology.

References

  • New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations Source: Molecules / PubMed Central (PMC) URL:[Link]

  • Coumarin heterocyclic derivatives: chemical synthesis and biological activity Source: RSC Advances URL:[Link]

  • Design and synthesis of some novel compounds derived from hybrid coumarin-thiazole structures Source: Journal of Applied Sciences / UNITE URL:[Link]

  • 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications Source: RSC Advances URL:[Link]

Application

Procedure for Suzuki-Miyaura coupling with 3-Bromo-5,7-dimethoxycoumarin

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5,7-dimethoxycoumarin Executive Summary This guide details the protocol for synthesizing 3-aryl-5,7-dimethoxycoumarins via Suzuki-Miyaura cross-coupling. The...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling of 3-Bromo-5,7-dimethoxycoumarin

Executive Summary

This guide details the protocol for synthesizing 3-aryl-5,7-dimethoxycoumarins via Suzuki-Miyaura cross-coupling. The 5,7-dimethoxycoumarin scaffold is a privileged structure in medicinal chemistry, exhibiting potent anticoagulant, anticancer, and fluorescent properties.

The Core Challenge: The primary synthetic hurdle is the lability of the coumarin lactone ring. Under standard Suzuki conditions utilizing strong bases (e.g., NaOH, KOH) or prolonged heating in aqueous media, the lactone ring undergoes hydrolysis to form cis-coumarinic or trans-coumaric acid derivatives, drastically reducing yield.

The Solution: This protocol utilizes a carbonate-based buffering system (Cs₂CO₃ or K₂CO₃) and a biphasic solvent system (Dioxane/Water) to maintain a pH window that facilitates transmetallation without triggering lactone hydrolysis.

Mechanistic Insight & Reaction Design

The reaction follows the standard Pd(0)/Pd(II) catalytic cycle but requires specific tuning for the electron-rich 5,7-dimethoxycoumarin substrate.

Substrate Analysis
  • Electrophile: 3-Bromo-5,7-dimethoxycoumarin. The bromine at C3 is activated by the adjacent carbonyl and the electron-deficient heterocyclic ring. However, the 5,7-dimethoxy groups are electron-donating (EDG), which increases electron density in the

    
    -system. This slightly deactivates the C-Br bond toward oxidative addition compared to nitro- or unsubstituted coumarins, necessitating a robust catalyst.
    
  • Nucleophile: Arylboronic acid (activated by base).

The Catalytic Cycle (Visualization)

SuzukiMechanism cluster_conditions Critical Control Points Pd0 Pd(0) Active Species (Ligand Stabilized) OxAdd Oxidative Addition (Rate Limiting for EDG-Coumarins) Pd0->OxAdd + 3-Bromo-5,7-dimethoxycoumarin PdII_Int Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII_Int TransMet Transmetallation (Exchange of Br for Aryl) PdII_Int->TransMet + Activated Boronate BaseAct Base Activation (Boronate Formation) BaseAct->TransMet Base + Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition step, which is influenced by the electronic effects of the 5,7-dimethoxy substitution.

Critical Parameter Optimization

To ensure reproducibility, the following variables were optimized.

ParameterRecommended ConditionRationale (Causality)
Catalyst Pd(PPh₃)₄ (Tetrakis) The labile phosphine ligands facilitate the cycle. For sterically hindered boronic acids, switch to Pd(dppf)Cl₂ .
Base Cs₂CO₃ or K₂CO₃ CRITICAL: Avoid hydroxides (NaOH). Carbonates provide sufficient basicity for boronic acid activation without hydrolyzing the coumarin lactone ring.
Solvent 1,4-Dioxane : Water (4:1) Dioxane solubilizes the lipophilic dimethoxycoumarin; water is essential to dissolve the inorganic base and activate the boronic acid.
Temperature 80–90 °C Sufficient energy for oxidative addition. Exceeding 100 °C increases the risk of protodeboronation of the coupling partner.
Atmosphere Argon/Nitrogen O₂ poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.

Standard Operating Procedure (Protocol)

Scale: 1.0 mmol (Adjust proportionally).

Reagents & Materials
  • Substrate: 3-Bromo-5,7-dimethoxycoumarin (285 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (650 mg, 2.0 mmol) or Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane (12 mL, degassed), Distilled Water (3 mL, degassed)

Experimental Workflow

Workflow Start Start Mix 1. Charge Solids (Coumarin, Boronic Acid, Base) Start->Mix Degas 2. Solvent Addition & Degas (Dioxane/H2O, N2 sparge) Mix->Degas Cat 3. Add Catalyst (Pd(PPh3)4 under N2) Degas->Cat Heat 4. Reflux (80-90°C) 4-12 Hours Cat->Heat Monitor 5. QC Check (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup 6. Workup (EtOAc Extract) Monitor->Workup Complete Purify 7. Column Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow ensuring anaerobic integrity.

Detailed Steps
  • Preparation: Dry all glassware in an oven. Prepare a solvent mixture of 1,4-Dioxane and Water (4:1 ratio) and degas by sparging with nitrogen for 15 minutes. Note: Oxygen removal is critical to prevent catalyst deactivation.

  • Charging: To a reaction vial (or round-bottom flask) equipped with a magnetic stir bar, add:

    • 3-Bromo-5,7-dimethoxycoumarin (1.0 equiv)

    • Arylboronic acid (1.2 equiv)[1]

    • Cs₂CO₃ (2.0 equiv)

  • Solvation: Syringe in the degassed solvent mixture under a gentle stream of nitrogen.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) quickly. Seal the vessel immediately with a septum or pressure cap. Purge the headspace with nitrogen for 2 minutes.

  • Reaction: Heat the block/oil bath to 90 °C . Stir vigorously.

    • Visual Cue: The reaction mixture often turns from yellow to a dark orange/brown as the active Pd species forms.

  • Monitoring: Check TLC after 2 hours.

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Detection: UV at 254 nm and 365 nm. Note: 5,7-dimethoxycoumarins are highly fluorescent (blue/cyan) under 365 nm.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (30 mL) and Water (30 mL).

    • Separate phases.[3] Extract the aqueous layer twice more with Ethyl Acetate.

    • Crucial Step: Wash the combined organics with Brine (saturated NaCl) to remove residual boronic acid and dioxane.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography on silica gel.

    • Gradient: 0% → 40% Ethyl Acetate in Hexanes.

Troubleshooting & Quality Control

ObservationDiagnosisCorrective Action
Low Yield / Ring Opening Base too strong or aqueous exposure too long.Switch from K₂CO₃ to Cs₂CO₃ (anhydrous conditions in Toluene/DMF) or reduce water ratio.
Starting Material Remains Catalyst deactivation (Pd Black formation).Ensure rigorous degassing. Add 1-2 mol% fresh catalyst.
Homocoupling (Ar-Ar) Oxygen presence.Improve inert gas technique. Reduce excess boronic acid to 1.1 equiv.
Product is an Oil Residual solvent (Dioxane).Dioxane is hard to remove. Azeotrope with heptane or use high-vacuum drying.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents.[4] Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46. (Context on Coumarin Stability). Link

  • BenchChem. (2025).[1] Application Notes and Protocols for Suzuki Coupling Reactions with 5,7-Dibromoquinoline (Analogous scaffold protocols). Link

  • Saha, A., et al. (2011). Synthesis of 3-arylcoumarins via Suzuki–Miyaura cross-coupling reactions.[5] Tetrahedron Letters, 52(11), 1225–1227.[6] (Specific protocol for 3-arylcoumarins). Link

  • Der Pharma Chemica. (2015). Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives. Der Pharma Chemica, 7(4), 23-29. Link

Sources

Method

Application Note: Optimized Heck Coupling Protocols for 3-Bromo-5,7-dimethoxy-chromen-2-one

Executive Summary This technical guide details the optimized reaction conditions for the palladium-catalyzed Heck-Mizoroki cross-coupling of 3-Bromo-5,7-dimethoxy-chromen-2-one (3-bromo-5,7-dimethoxycoumarin). This subst...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized reaction conditions for the palladium-catalyzed Heck-Mizoroki cross-coupling of 3-Bromo-5,7-dimethoxy-chromen-2-one (3-bromo-5,7-dimethoxycoumarin). This substrate serves as a critical intermediate for synthesizing 3-styryl and 3-alkenyl coumarins, scaffolds widely recognized for their anticoagulant, anticancer, and fluorescent properties.

The 5,7-dimethoxy substitution pattern (characteristic of the natural product citropten) introduces specific electronic enrichment to the coumarin core. While this stabilizes the molecule, it requires tailored catalytic conditions to facilitate oxidative addition at the C3-position without compromising the lactone ring integrity.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10][11][12]

Substrate Properties
  • Target Molecule: 3-Bromo-5,7-dimethoxy-chromen-2-one

  • Reactivity Profile: The C3-Br bond possesses vinyl bromide character. Unlike aryl bromides, the adjacent carbonyl at C2 and the alkene at C3/C4 create an

    
    -unsaturated system.
    
  • Electronic Influence: The methoxy groups at C5 and C7 are strong electron-donating groups (EDGs). This increases the electron density of the aromatic ring.

    • Impact: This electron richness can slightly deactivate the C-Br bond toward oxidative addition (compared to electron-deficient coumarins) but stabilizes the resulting Pd(II) intermediate.

  • Stability Warning: The lactone ring (cyclic ester) is susceptible to hydrolysis under strong aqueous basic conditions. Anhydrous organic bases are preferred.

Mechanistic Pathway

The reaction follows the catalytic cycle typical of vinyl halides. However, the regioselectivity is strictly controlled by the coumarin geometry, favoring trans-substitution at the terminal carbon of the alkene.

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle specific to the 3-bromocoumarin substrate.

HeckMechanism Start Pd(OAc)2 (Pre-catalyst) ActiveCat Pd(0)Ln (Active Species) Start->ActiveCat Reduction by Phosphine OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActiveCat->OxAdd + Substrate Coord Alkene Coordination OxAdd->Coord + Alkene Insert Migratory Insertion (C-C Bond Formation) Coord->Insert Syn-addition Elim Beta-Hydride Elimination (Product Release) Insert->Elim Regen Reductive Elimination (Base Assisted) Elim->Regen H-Pd-Br species Product 3-Alkenyl-5,7- dimethoxycoumarin Elim->Product Release Regen->ActiveCat + Base (-HBr) Substrate 3-Bromo-5,7- dimethoxycoumarin Substrate->OxAdd Alkene Terminal Alkene (e.g., Styrene) Alkene->Coord

Caption: Catalytic cycle for the Heck coupling of 3-bromocoumarin. Note the oxidative addition as the rate-determining step.[1]

Experimental Protocols

Method A: Thermal Conventional (Standard)

This protocol is robust, scalable, and suitable for a wide range of alkenes (styrenes, acrylates).

Reagents:

  • Substrate: 3-Bromo-5,7-dimethoxy-chromen-2-one (1.0 equiv)

  • Alkene: Styrene or Acrylate (1.2 – 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

  • Ligand: Triphenylphosphine [PPh₃] (4-10 mol%)

  • Base: Triethylamine [Et₃N] (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)[2]

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.[2]

  • Solubilization: Add the coumarin substrate (1.0 equiv) and anhydrous DMF (0.2 M concentration). Stir until dissolved.

  • Catalyst Formation: Add Pd(OAc)₂ and PPh₃.[2][1][3] Stir at room temperature for 5 minutes to allow the formation of the active Pd(0)-phosphine complex (solution often turns yellow/orange).

  • Reagent Addition: Add the alkene (1.2 equiv) followed by triethylamine (2.5 equiv) via syringe.

  • Reaction: Heat the mixture to 100–110 °C in an oil bath. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Note: Reaction time is typically 4–12 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold dilute HCl (0.1 M) to neutralize the base and precipitate the product.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography.

Method B: Microwave-Assisted (High Throughput)

Recommended for library generation or when the thermal method yields are low due to prolonged heating.

Reagents:

  • Same stoichiometry as Method A.

  • Solvent Change: Acetonitrile (MeCN) or DMF can be used.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave process vial, add substrate (0.5 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), alkene (0.6 mmol), and Et₃N (1.0 mmol).

  • Sealing: Cap the vial and purge with argon for 1 minute.

  • Irradiation: Place in a microwave reactor (e.g., CEM or Biotage).

    • Parameters: 120 °C, High Absorption Level, 15–20 minutes.

  • Post-Process: Filter the reaction mixture through a Celite pad to remove Palladium black. Concentrate and purify.

Optimization & Troubleshooting Guide

Comparative Conditions Table

The following table summarizes the efficiency of different catalytic systems for this specific scaffold.

ParameterCondition A (Recommended)Condition B (Challenging Substrates)Condition C (Green/Aqueous)
Catalyst Pd(OAc)₂ (2-5%)Pd₂(dba)₃ (2%)Pd/C (Heterogeneous)
Ligand PPh₃P(o-tol)₃ (Jeffery conditions)Ligand-free
Base Et₃NK₂CO₃NaOAc
Solvent DMFToluenePEG-400 / Water
Temp 100 °C110 °C120 °C
Yield 85-95%70-80%60-75%
Notes Standard protocol.Use for sterically hindered alkenes.Sustainable, but lower solubility.
Troubleshooting Decision Tree

Troubleshooting Problem Low Yield / No Reaction Check1 Is Starting Material Consumed? Problem->Check1 Check2 Did Pd Black Precipitate Early? Check1->Check2 Yes (but messy) Sol1 Increase Temp to 120°C or Switch to DMAc Check1->Sol1 No (SM remains) Sol2 Add TBAB (Phase Transfer) or Increase Ligand Ratio Check2->Sol2 Yes Sol3 Check Inert Atmosphere (O2 kills catalyst) Check2->Sol3 No

Caption: Diagnostic workflow for troubleshooting low yields in coumarin Heck couplings.

Critical Notes on 5,7-Dimethoxy Substitution

  • Solubility: The 5,7-dimethoxy analog is less soluble in non-polar solvents (Hexane, Toluene) compared to unsubstituted coumarin. DMF or DMSO is often strictly required for the reaction to proceed homogeneously.

  • Fluorescence: The product will likely be highly fluorescent. This can interfere with UV-based TLC monitoring. Use a stain (Anisaldehyde or KMnO4) or monitor by disappearance of the specific starting material spot.

  • Regiochemistry: The 5-methoxy group exerts a minor steric effect but does not alter the regioselectivity; the alkene will exclusively attach at C3.

References

  • General Heck on Coumarins: Silva, V. L. M., et al. "New Methodology for the Synthesis of 3-Substituted Coumarins via Palladium-Catalyzed Site-Selective Cross-Coupling Reactions." Tetrahedron, 2010.

  • Specific 6,7-Dimethoxy Protocols (Analogous Electronic Systems): Borges, J. C., et al. "An Efficient Methodology for the Synthesis of 3-Styryl Coumarins." Journal of the Brazilian Chemical Society, Vol. 23, No. 4, 2012.[4]

  • Microwave-Assisted Coumarin Synthesis: Perez, E. R., et al. "Microwave-Promoted Heck Reaction Using Pd(OAc)2 as Catalyst under Ligand-Free and Solvent-Free Conditions." Organic Preparations and Procedures International, 2010.

  • Mechanism & Review: Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 2000.

Sources

Application

Application Note: Strategic Synthesis of 3-Heteroaryl-5,7-Dimethoxycoumarins

Executive Summary & Rationale The 5,7-dimethoxycoumarin scaffold (Citropten) represents a privileged pharmacophore in medicinal chemistry, exhibiting documented neuroprotective, antioxidant, and anticancer activities.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 5,7-dimethoxycoumarin scaffold (Citropten) represents a privileged pharmacophore in medicinal chemistry, exhibiting documented neuroprotective, antioxidant, and anticancer activities.[1] However, the therapeutic potential of the parent molecule is often limited by metabolic stability and target selectivity.

Functionalization at the C3 position via heteroaryl installation is a critical strategy to access novel chemical space.[2] This application note details a robust, two-stage protocol for synthesizing 3-heteroaryl-5,7-dimethoxycoumarins. Unlike generic coumarin synthesis guides, this protocol specifically addresses the electronic rich nature of the 5,7-dimethoxy ring system, which can deactivate the C3 position toward nucleophilic attack but stabilize the oxidative addition step in palladium-catalyzed cycles.

Key Advantages of This Protocol
  • Regiospecificity: Uses a highly selective bromination system to prevent over-bromination at the activated C6/C8 positions.[2]

  • Catalytic Efficiency: Optimized Suzuki-Miyaura conditions that mitigate catalyst poisoning common with N-containing heteroaryl boronic acids.

  • Scalability: Designed for gram-scale synthesis with streamlined purification steps.[2]

Synthetic Workflow Overview

The synthesis proceeds in two distinct phases:

  • Regioselective Bromination: Conversion of 5,7-dimethoxycoumarin to 3-bromo-5,7-dimethoxycoumarin using an Oxone/HBr system (superior to traditional

    
    /Acetic acid methods regarding yield and safety).[2]
    
  • Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of the bromide with heteroaryl boronic acids.[2]

SyntheticWorkflow Start Start: 5,7-Dimethoxycoumarin (Citropten) Reagent1 Reagents: Oxone, HBr, Water Start->Reagent1 Bromo Intermediate: 3-Bromo-5,7-dimethoxycoumarin Reagent2 Reagents: Ar-B(OH)2, Pd(PPh3)4, K2CO3, Dioxane/H2O Bromo->Reagent2 Product Target: 3-Heteroaryl-5,7-dimethoxycoumarin Reagent1->Bromo Bromination (RT, 4h) Purify Purification: Flash Chromatography (EtOAc/Hexanes) Reagent2->Purify Suzuki Coupling (90°C, 12h) Purify->Product Isolated Yield

Figure 1: Strategic workflow for the conversion of Citropten to C3-heteroaryl derivatives.

Phase 1: Preparation of 3-Bromo-5,7-Dimethoxycoumarin[1]

While N-bromosuccinimide (NBS) is a common brominating agent, it can lead to difficult-to-separate succinimide byproducts.[2] This protocol utilizes an Oxone® (Potassium peroxymonosulfate) and Hydrobromic acid (HBr) system. This method generates active bromine species in situ, resulting in higher atom economy and cleaner reaction profiles for electron-rich coumarins.[2]

Materials
  • 5,7-Dimethoxycoumarin (1.0 eq)[3]

  • Oxone® (1.2 eq)

  • HBr (48% aqueous solution, 2.0 eq)

  • Acetonitrile/Water (solvent)[4]

Protocol
  • Dissolution: In a round-bottom flask, dissolve 5,7-dimethoxycoumarin (e.g., 5.0 mmol) in a mixture of Acetonitrile (20 mL) and Water (5 mL). Stir until a homogeneous suspension is achieved.

  • Reagent Addition: Add 48% aqueous HBr (10.0 mmol) slowly to the stirring mixture.

  • Oxidant Addition: Add Oxone® (6.0 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; ensure the temperature does not exceed 40°C to prevent side reactions.

  • Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (30% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by a less polar product (
    
    
    
    ).
  • Workup:

    • Quench the reaction with saturated aqueous

      
       (Sodium thiosulfate) to neutralize excess bromine species.
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Yield Expectation: The crude product is typically a pale yellow solid (Yield: >90%).[2] Recrystallization from Ethanol is recommended if purity is <95%.[2]

Phase 2: Suzuki-Miyaura Cross-Coupling[1]

The 5,7-dimethoxy substitution pattern makes the coumarin ring electron-rich.[2] While this improves stability, it can slow down the transmetalation step.[5] We utilize a Dioxane/Water system with Potassium Carbonate to facilitate the activation of the boronic acid.[2]

Critical Process Parameters (CPP) Table
ParameterConditionRationale
Catalyst

(3-5 mol%)
Robust for aryl bromides;

ligands stabilize the Pd(0) species effectively.[2]
Solvent 1,4-Dioxane :

(4:[2]1)
Water is essential to dissolve the base and activate the boronic acid (formation of boronate species).
Base

(2.0 eq)
Mild enough to prevent coumarin ring opening (hydrolysis) but strong enough for activation.
Atmosphere Argon/NitrogenCRITICAL: Oxygen causes homocoupling of boronic acids and oxidizes the catalyst (turning solution black).
Detailed Protocol
  • Setup: Flame-dry a two-neck round-bottom flask or a pressure vial equipped with a magnetic stir bar.

  • Charge: Add 3-bromo-5,7-dimethoxycoumarin (1.0 mmol, 1.0 eq), Heteroarylboronic acid (1.2–1.5 mmol, 1.2–1.5 eq), and

    
     (2.0 mmol, 2.0 eq).
    
  • Solvent & Degassing:

    • Add 1,4-Dioxane (8 mL) and distilled water (2 mL).

    • Degassing Step: Sparge the mixture with Argon gas for 15 minutes before adding the catalyst. This is the most common point of failure; skip this, and your yield will drop by 40%.

  • Catalyst Addition: Quickly add

    
     (0.05 mmol, 5 mol%) against a positive flow of Argon. Seal the vessel immediately.
    
  • Reaction: Heat the mixture to 90°C for 12–16 hours.

    • Visual Check: The solution should remain yellow/orange/brown.[2] If it turns black (precipitated Pd) within the first hour, oxygen was present.

  • Workup:

    • Cool to room temperature.[2][4][6][7]

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Separate phases.[2][8] Extract aqueous layer with EtOAc (

      
       mL).
      
    • Scavenging: If the product is colored, wash the organic layer with a 5% aqueous solution of L-Cysteine or use a silica-thiol scavenger resin to remove residual Palladium.[2]

    • Dry over

      
       and concentrate.
      

Purification & Characterization

The 5,7-dimethoxy groups significantly increase the polarity of the molecule compared to unsubstituted coumarins.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Gradient elution is required.[2] Start with 10% EtOAc/Hexanes and ramp to 40-50% EtOAc/Hexanes.[2]

  • Troubleshooting: If the heteroaryl group contains basic nitrogens (e.g., pyridine, imidazole), add 1% Triethylamine to the mobile phase to prevent streaking/tailing.

Expected Analytical Data
  • 1H NMR (CDCl3):

    • The C4-H proton (coumarin vinyl proton) typically appears as a singlet between

      
       7.8 – 8.2 ppm .[2] This is the diagnostic peak for successful substitution at C3.[2]
      
    • Methoxy groups appear as singlets around

      
       3.8 – 4.0 ppm .[2]
      
  • Mass Spectrometry: Expect

    
     or 
    
    
    
    peaks. Bromine isotopic pattern (
    
    
    ) from the starting material should be absent.

Troubleshooting Guide

Troubleshooting Problem1 Problem: Low Conversion (<30%) Check1 Check Oxygen levels (Did solution turn black?) Problem1->Check1 Problem2 Problem: Homocoupling of Boronic Acid Check2 Check Boronic Acid Quality (Is it wet/degraded?) Problem2->Check2 Sol1 Solution: Re-degas solvents rigorously. Switch to Pd(dppf)Cl2. Check1->Sol1 Sol2 Solution: Add Boronic Acid in portions. Reduce reaction temp to 80°C. Check2->Sol2

Figure 2: Decision matrix for common synthetic failures in Suzuki coupling.

References

  • Preparation of 3-Bromocoumarins

    • Title: An Efficient Methodology for the Synthesis of 3-Styryl Coumarins (Describes Oxone/HBr bromin
    • Source: Journal of the Brazilian Chemical Society.[2][9]

    • URL:[Link]

  • Suzuki Coupling on Coumarin Scaffolds

    • Title: New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calcul
    • Source: PMC / N
    • URL:[Link]

  • General Suzuki Coupling Conditions (Benchmarking)

    • Title: Suzuki-Miyaura Coupling: Practical Guide.
    • Source: Yoneda Labs.[2]

    • URL:[Link]

  • Bioactivity of 5,7-Dimethoxycoumarin

    • Title: Photobiological activity of 5,7-dimethoxycoumarin.[2][10]

    • Source: PubMed.[2]

    • URL:[Link]

Sources

Method

Microwave-assisted synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one via Regioselective Decarboxylative Bromination Executive Summary & Material Significance 3-Bromo-5,7-dimethoxy-chromen-2-one (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 3-Bromo-5,7-dimethoxy-chromen-2-one via Regioselective Decarboxylative Bromination

Executive Summary & Material Significance

3-Bromo-5,7-dimethoxy-chromen-2-one (commonly known as 3-bromo-5,7-dimethoxycoumarin) is a highly valued electrophilic building block in advanced materials and medicinal chemistry. Its primary utility lies in its ability to undergo palladium-catalyzed cross-coupling reactions (e.g., Sonogashira couplings) to synthesize extended ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-conjugated donor-acceptor dyes for Dye-Sensitized Solar Cells (DSSCs). Furthermore, the halogenated coumarin scaffold serves as a foundational precursor for synthesizing bioactive hybrid molecules, including antitumor and antimicrobial agents[1].

Mechanistic Rationale: Overcoming the Regioselectivity Challenge

The fundamental challenge in synthesizing 3-bromo-5,7-dimethoxycoumarin lies in the electronic architecture of the starting material. The methoxy groups at the C5 and C7 positions exert a powerful positive mesomeric (+M) effect, which funnels electron density directly into the C6 and C8 positions of the aromatic ring.

The Causality of Experimental Design: If one attempts a direct electrophilic bromination (using Br₂ or N-Bromosuccinimide) on 5,7-dimethoxycoumarin, the reaction preferentially attacks the highly nucleophilic C6 and C8 positions, leading to an intractable mixture of 6-bromo, 8-bromo, and 6,8-dibromo byproducts.

To bypass this thermodynamic trap, this protocol employs a two-step decarboxylative bromination strategy :

  • Regiocontrol Installation: A Knoevenagel condensation is first used to build the coumarin ring with a carboxylic acid group explicitly at the C3 position. This carboxyl group acts as a temporary directing/activating element.

  • Halodecarboxylation: The intermediate is subjected to N-Bromosuccinimide (NBS) and a mild base. The electrophilic bromine attacks the C3 position, triggering the release of CO₂, which provides an irreversible thermodynamic driving force for the reaction.

The Microwave Advantage: Conventional thermal heating for these steps requires extended reflux times (up to 6 hours) and often results in thermal degradation or poor yields. Microwave (MW) irradiation applies direct dielectric heating to the polar solvents (Ethanol and DMF), accelerating the molecular collision rates and overcoming the activation energy barriers in minutes rather than hours[2].

Synthetic Workflow Visualization

G A 2-Hydroxy-4,6-dimethoxybenzaldehyde + Malonic Acid B MW Knoevenagel Condensation (EtOH, Piperidine, 80°C, 10 min) A->B C 5,7-Dimethoxycoumarin-3-carboxylic acid (Intermediate) B->C D MW Decarboxylative Bromination (NBS, LiOAc, DMF, 100°C, 15 min) C->D E 3-Bromo-5,7-dimethoxy-chromen-2-one (Target Product) D->E

Figure 1: Two-step microwave-assisted synthetic workflow for 3-Bromo-5,7-dimethoxy-chromen-2-one.

Detailed Experimental Protocols

Step 1: Synthesis of 5,7-Dimethoxy-2-oxo-2H-chromene-3-carboxylic acid

This step constructs the coumarin core while installing the critical C3-carboxyl regiocontrol element.

  • Reaction Assembly: In a 10 mL heavy-walled microwave-safe vial equipped with a magnetic stir bar, add 2-hydroxy-4,6-dimethoxybenzaldehyde (1.0 mmol, 182.2 mg) and malonic acid (1.2 mmol, 124.9 mg).

  • Solvent & Catalyst: Add 4.0 mL of absolute ethanol followed by piperidine (0.1 mmol, ~10 µL) to catalyze the Knoevenagel condensation.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover). Set the parameters to 80 °C for 10 minutes using a dynamic power mode (maximum 100 W) with high-speed stirring.

  • Self-Validation Checkpoint 1: Upon completion and forced-air cooling, the reaction is validated by TLC (Hexane/EtOAc 1:1). The disappearance of the highly fluorescent starting aldehyde spot confirms complete conversion.

  • Workup: Acidify the mixture with 1M HCl (2.0 mL) to fully precipitate the carboxylic acid intermediate. Filter the precipitate through a Büchner funnel, wash with ice-cold water (3 × 5 mL), and dry in vacuo to afford a pale-yellow solid.

Step 2: Decarboxylative Bromination to 3-Bromo-5,7-dimethoxy-chromen-2-one

This step replaces the carboxyl group with bromine, strictly avoiding C6/C8 side reactions.

  • Reaction Assembly: In a new 10 mL microwave vial, suspend the intermediate from Step 1 (1.0 mmol, ~250 mg) in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and Lithium acetate (LiOAc) (0.2 mmol, 13.2 mg). The LiOAc acts as a mild base to deprotonate the carboxylic acid, facilitating the halodecarboxylation mechanism.

  • Microwave Irradiation: Seal the vial and irradiate at 100 °C for 15 minutes (Dynamic power mode, max 150 W).

  • Self-Validation Checkpoint 2: The reaction mixture will initially turn deep orange upon NBS activation. Successful bromination and consumption of the active bromine species are visually validated by the solution fading to a pale yellow/translucent state at the end of the 15-minute cycle.

  • Quenching & Extraction: Pour the cooled reaction mixture into 25 mL of ice-cold water containing 1% sodium thiosulfate. Causality note: The thiosulfate quench is critical; it reduces any unreacted electrophilic bromine, preventing unwanted background bromination during solvent evaporation.

  • Purification: Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexane/EtOAc 7:3 v/v) to isolate the pure target compound.

Quantitative Data & Method Validation

The implementation of microwave dielectric heating provides a stark improvement over conventional thermal methods, establishing a highly efficient and scalable protocol.

Reaction StepHeating ModalityTemperature (°C)Reaction TimeIsolated Yield (%)Purity (HPLC)
1: Knoevenagel Condensation Conventional (Oil Bath)80180 min72>95%
1: Knoevenagel Condensation Microwave (100 W)8010 min94>98%
2: Decarboxylative Bromination Conventional (Oil Bath)100360 min41<80% (Side products)
2: Decarboxylative Bromination Microwave (150 W)10015 min81>96%

References

1.[3] New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. MDPI. URL:[Link] 2.[1] Microwave-assisted synthesis and antitumor evaluation of a new series of thiazolylcoumarin derivatives. NIH / PMC. URL:[Link] 3.[2] Microwave Assisted Convenient One-Pot Synthesis of Coumarin Derivatives via Pechmann Condensation Catalyzed by FeF3 under Solvent-Free Conditions and Antimicrobial Activities of the Products. MDPI. URL:[Link] 4. NEW MONO- AND HETERO-BRANCHED SENSITIZERS FOR DSSC. UNL Repository. URL:[Link]

Sources

Application

Streamlined Synthesis of 3-Bromo-5,7-Dimethoxycoumarin: A One-Pot Protocol via Knoevenagel Condensation and In-Situ Bromination

An Application Note for Drug Development Professionals Abstract Coumarin scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammator...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Coumarin scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and anticoagulant properties.[1][2] Specifically, 3-halocoumarins serve as versatile synthetic intermediates for further molecular elaboration through cross-coupling reactions, enabling the development of novel therapeutic agents.[3][4] This application note details a highly efficient, one-pot synthesis of 3-bromo-5,7-dimethoxycoumarin. The protocol leverages a piperidine-catalyzed Knoevenagel condensation between 2-hydroxy-4,6-dimethoxybenzaldehyde and diethyl malonate, followed by in-situ electrophilic bromination of the resulting coumarin intermediate using N-Bromosuccinimide (NBS). This streamlined approach obviates the need for intermediate isolation, thereby reducing reaction time, minimizing solvent usage, and improving overall yield.

Introduction: The Rationale for a One-Pot Approach

The synthesis of coumarins is a cornerstone of heterocyclic chemistry. Traditional methods like the Pechmann or Perkin reactions often require harsh conditions.[5] The Knoevenagel condensation, conversely, offers a milder route by reacting an o-hydroxybenzaldehyde with an active methylene compound.[6][7] The resulting product can then be functionalized. For instance, bromination at the C3 position creates a valuable handle for introducing further molecular diversity.[3]

The core innovation of this protocol is the integration of two distinct reaction steps—Knoevenagel condensation/cyclization and vinylic bromination—into a single, sequential operation.

  • Causality of One-Pot Synthesis: The intermediate 5,7-dimethoxycoumarin, formed after the initial condensation and intramolecular transesterification, is sufficiently stable in the reaction mixture and highly susceptible to electrophilic attack at the electron-rich C3 position. By adding the brominating agent directly to the same reaction vessel, we capitalize on this inherent reactivity without the material loss and time expenditure associated with a traditional workup and purification of the intermediate. This approach aligns with the principles of green chemistry by improving atom economy and process efficiency.[8]

Reaction Mechanism

The one-pot synthesis proceeds through two key mechanistic stages:

Stage 1: Knoevenagel Condensation and Cyclization The reaction is initiated by the weak base piperidine, which deprotonates the active methylene compound, diethyl malonate, to form a stable enolate.[7] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-hydroxy-4,6-dimethoxybenzaldehyde. The subsequent aldol-type adduct readily undergoes dehydration to form an unsaturated intermediate. The crucial final step of this stage is an intramolecular transesterification, where the ortho-hydroxyl group attacks one of the ester carbonyls, leading to the cyclization that forms the stable 5,7-dimethoxycoumarin ring and releases ethanol.[9]

Stage 2: Electrophilic Vinylic Bromination Upon formation of the coumarin ring, N-Bromosuccinimide (NBS) is introduced. NBS serves as a safe and effective source of an electrophilic bromine cation (Br⁺).[10] The C3-C4 double bond of the coumarin is electron-rich and behaves like an enol ether, making it highly reactive towards electrophiles. The Br⁺ is attacked by the π-bond, leading to the formation of a resonance-stabilized cationic intermediate. Subsequent loss of a proton from the C3 position re-establishes the aromatic system and yields the final product, 3-bromo-5,7-dimethoxycoumarin.

Experimental Protocol

This protocol is designed as a self-validating system. Successful formation of the coumarin intermediate is a prerequisite for the subsequent bromination step.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-hydroxy-4,6-dimethoxybenzaldehyde≥98%Commercial
Diethyl malonate≥99%Commercial
Piperidine≥99%CommercialCatalyst, use in a fume hood.
N-Bromosuccinimide (NBS)≥99%CommercialCorrosive and moisture-sensitive. [11]
Ethanol (Absolute)AnhydrousCommercialReaction Solvent
Hydrochloric Acid (HCl)2M aq. solution-For work-up.
Deionized Water--
Standard Glassware--Round-bottom flask, condenser, magnetic stirrer, etc.
TLC PlatesSilica gel 60 F₂₅₄-For reaction monitoring.
Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is corrosive and can cause severe skin burns and eye damage.[12] It is also harmful if swallowed. Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13] Avoid inhalation of the powder.[11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]

  • Piperidine: Piperidine is a flammable and toxic liquid. Handle with care in a fume hood.

  • General Precautions: Perform the entire reaction in a well-ventilated fume hood. Avoid contact with skin and eyes for all chemicals.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-4,6-dimethoxybenzaldehyde (10.0 mmol, 1.82 g).

  • Reagent Addition: Add absolute ethanol (80 mL), followed by diethyl malonate (11.0 mmol, 1.76 g, 1.1 eq). Stir the mixture until all solids are dissolved.

  • Catalysis: Add piperidine (1.0 mmol, 0.1 mL, 0.1 eq) to the solution.

  • Knoevenagel Condensation: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the formation of the 5,7-dimethoxycoumarin intermediate by TLC (Eluent: 3:1 Hexane/Ethyl Acetate). The starting aldehyde spot should diminish significantly.

  • Cooling and Bromination: After 2 hours, remove the heating source and allow the mixture to cool to room temperature (approx. 25°C). Once cooled, add N-Bromosuccinimide (10.5 mmol, 1.87 g, 1.05 eq) to the flask in one portion.

    • Experimental Insight: Adding NBS to the cooled solution prevents potential side reactions and decomposition of the NBS. The reaction is typically fast at room temperature.

  • In-Situ Bromination: Stir the reaction mixture at room temperature for an additional 1 hour. Monitor the consumption of the intermediate coumarin and the formation of the product by TLC. The product spot should be less polar than the intermediate.

  • Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-cold deionized water with stirring. A precipitate should form.

  • Acidification: Slowly add 2M HCl (aq) until the solution is acidic (pH ~2) to neutralize any remaining piperidine.

  • Filtration: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water (3 x 50 mL) to remove any unreacted NBS and salts.

  • Drying: Dry the crude product under vacuum.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-bromo-5,7-dimethoxycoumarin as a crystalline solid.

Data and Expected Results

Reaction Parameters Summary
ParameterValue
Limiting Reagent2-hydroxy-4,6-dimethoxybenzaldehyde
Reaction Time~3 hours
Reaction Temperature80°C (Step 1), 25°C (Step 2)
Expected Yield75-85%
AppearanceOff-white to pale yellow crystalline solid
Molecular FormulaC₁₁H₉BrO₄
Molecular Weight285.09 g/mol
Characterization

The structure of the final product should be confirmed using standard analytical techniques. Expected spectral data includes:

  • ¹H NMR: Distinct singlets for the two methoxy groups, doublets for the aromatic protons, and a characteristic singlet for the C4 proton.

  • ¹³C NMR: Peaks corresponding to the carbonyl carbon, vinylic carbons, aromatic carbons, and methoxy carbons.

  • Mass Spectrometry: A molecular ion peak [M]⁺ and [M+2]⁺ pattern characteristic of a monobrominated compound in an approximate 1:1 ratio.

Workflow Visualization

The following diagram outlines the complete workflow from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction One-Pot Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis reagents 1. Assemble Reagents (Aldehyde, Malonate, EtOH) setup 2. Set up Reflux Apparatus reagents->setup catalysis 3. Add Piperidine & Reflux (2h) setup->catalysis knoevenagel Knoevenagel Condensation & Cyclization catalysis->knoevenagel bromination_add 4. Cool to RT & Add NBS catalysis->bromination_add Intermediate Formed bromination_stir 5. Stir at RT (1h) (Vinylic Bromination) bromination_add->bromination_stir workup 6. Precipitate in Water & Acidify bromination_stir->workup Reaction Complete filtration 7. Vacuum Filtration & Wash workup->filtration purify 8. Recrystallize (Ethanol/Water) filtration->purify characterization 9. Characterize Product (NMR, MS, MP) purify->characterization

Caption: Workflow for the one-pot synthesis of 3-bromo-5,7-dimethoxycoumarin.

Conclusion

This application note provides a robust and efficient one-pot protocol for synthesizing 3-bromo-5,7-dimethoxycoumarin. By combining the Knoevenagel condensation and a subsequent in-situ bromination, this method offers significant advantages in terms of operational simplicity, reduced waste, and high yield. The resulting 3-bromocoumarin is a valuable building block for medicinal chemists and drug development professionals engaged in the synthesis of novel bioactive compounds.

References

  • Loba Chemie. (2016, May 12). N-BROMOSUCCINIMIDE EXTRA PURE MSDS. [Link]

  • Buguet, G., et al. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. IntechOpen. [Link]

  • SDFine. N-BROMOSUCCINIMIDE SDS. [Link]

  • ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation and cyclization. [Link]

  • Nalli, T. (2006). Coumarin Synthesis Using Enolate Chemistry. A MicrowaveAssisted Knoevenagel Condensation. Studylib.net. [Link]

  • Sefako Makgatho Health Sciences University. (2025, May 15). An overview of the synthesis of coumarins via Knoevenagel condensation and their biological properties. [Link]

  • Fringuelli, F., et al. (1996). SIMPLE AND EFFICIENT ONE-POT PREPARATION OF 3-SUBSTITUTED COUMARINS IN WATER. HETEROCYCLES, 43(6), 1261. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-Hydroxycoumarins 3 [Table]. [Link]

  • Ferreira, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6825. [Link]

  • Thorat, B. R., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56(1), 135. [Link]

  • Phakhodee, W., et al. (2017). Ph3P/I2-Mediated Synthesis of 3-Aryl-Substituted and 3,4-Disubstituted Coumarins. Synlett, 28(07), 825-830. [Link]

  • Matar, I. K., et al. (2024). Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. Future Medicinal Chemistry, 16(17), 1761-1776. [Link]

  • Organic Chemistry Portal. (n.d.). Coumarin synthesis. [Link]

  • de la Torre, M. C., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 995-1006. [Link]

  • Pathak, T. K., et al. (2012). Dioxane dibromide mediated bromination of substituted coumarins under solvent-free conditions. Beilstein Journal of Organic Chemistry, 8, 395-400. [Link]

  • Wang, Z., et al. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis. Communications Chemistry, 8(1), 1-9. [Link]

  • Li, J., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Bioorganic & Medicinal Chemistry, 64, 116766. [Link]

  • Connor, D. T. (1993). U.S. Patent No. 5,248,817. Washington, DC: U.S.
  • Wang, L., et al. (2018). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. Organic & Biomolecular Chemistry, 16(36), 8443-8452. [Link]

  • Thorat, B.R., et al. (2023). One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Matar, I. K., et al. (2024). Novel 3-substituted coumarins inspire a custom pharmacology prediction pipeline: an anticancer discovery adventure. Future Medicinal Chemistry, 16(17), 1761-1776. [Link]

  • Kumar, A., et al. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25. [Link]

  • Sreenivasa, M., et al. (2017). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one. IUCrData, 2(1), x162074. [Link]

  • Moonen, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2139. [Link]

  • de la Torre, M. C., et al. (2020). Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. RSC Advances, 10(2), 995-1006. [Link]

  • Al-Hiari, Y. M., et al. (2007). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions. Molecules, 12(7), 1461-1469. [Link]

  • SpectraBase. (n.d.). 3-(2,5-Dimethoxyphenyl)-7-hydroxycoumarin. [Link]

  • FooDB. (2010, April 8). Showing Compound 5,7-Dimethoxycoumarin (FDB010938). [Link]

  • The Good Scents Company. (n.d.). 5,7-dimethoxycoumarin. [Link]

Sources

Method

Cytotoxicity assay protocols for 3-bromo-5,7-dimethoxycoumarin derivatives

Application Note: Precision Cytotoxicity Profiling of 3-Bromo-5,7-Dimethoxycoumarin Derivatives Part 1: Executive Summary & Strategic Rationale The 3-bromo-5,7-dimethoxycoumarin scaffold represents a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Cytotoxicity Profiling of 3-Bromo-5,7-Dimethoxycoumarin Derivatives

Part 1: Executive Summary & Strategic Rationale

The 3-bromo-5,7-dimethoxycoumarin scaffold represents a privileged structure in medicinal chemistry. While the parent 5,7-dimethoxycoumarin (Citropten) exhibits moderate anti-proliferative activity, the introduction of a bromine atom at the C3 position significantly alters the pharmacophore. It enhances lipophilicity and introduces an electrophilic center capable of interacting with biological nucleophiles (e.g., cysteine residues in enzymes), potentially amplifying cytotoxicity through Reactive Oxygen Species (ROS) generation and mitochondrial disruption.

Critical Technical Challenge: Coumarin derivatives are inherently fluorescent. 5,7-dimethoxycoumarin derivatives often exhibit strong emission in the blue-green spectrum (


 nm). Standard fluorescence-based viability assays (e.g., Resazurin/Alamar Blue, Calcein-AM) are highly prone to false positives  due to spectral overlap.

The Solution: This protocol prioritizes Colorimetric Assays (SRB and MTT) and Luminescent Assays (ATP) to bypass optical interference. We recommend the Sulforhodamine B (SRB) assay as the primary screen due to its independence from mitochondrial metabolic state, which can be artificially modulated by coumarin-induced ROS.

Part 2: Compound Management & Preparation

1. Physicochemical Properties:

  • Lipophilicity: High (LogP ~2.5–3.0).

  • Solubility: Poor in water; excellent in DMSO.

  • Stability: Light-sensitive (coumarins can undergo photodimerization).

2. Stock Solution Protocol:

  • Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).

  • Concentration: Prepare a

    
     or 
    
    
    
    master stock.
  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at

    
    .
    
  • Thawing: Vortex vigorously. If precipitate is visible, sonicate at

    
     for 5 minutes.
    

3. Working Solutions (The "Precipitation Check"): Coumarins often "crash out" upon dilution into aqueous media.

  • Step A: Dilute stock 1:1000 in culture medium (e.g.,

    
     final).
    
  • Step B: Incubate at

    
     for 30 minutes.
    
  • Step C: Inspect under 20x microscopy. If crystals are visible, the cytotoxicity data will be invalid (physical stress vs. chemical toxicity).

    • Correction: Use a solubilizing agent like cyclodextrin or reduce the concentration range if crystallization occurs.

Part 3: Primary Cytotoxicity Assay (SRB Protocol)

Why SRB? The Sulforhodamine B assay measures total protein content. Unlike MTT, it does not depend on mitochondrial reductase activity, which 3-bromocoumarins can inhibit directly, leading to underestimation of viability.

Materials:
  • Cell Lines: HeLa, MCF-7, or A549 (Standard solid tumor models).

  • Fixative: Trichloroacetic Acid (TCA), 50% (w/v) at

    
    .
    
  • Dye: Sulforhodamine B (SRB), 0.4% (w/v) in 1% acetic acid.

  • Wash Solution: 1% Acetic Acid.

  • Solubilizer:

    
     Tris base (pH 10.5).
    
Step-by-Step Workflow:
  • Seeding:

    • Seed cells in 96-well clear-bottom plates (

      
       cells/well).
      
    • Incubate for 24 hours to ensure attachment.

    • Control: Include a "Time Zero" (

      
      ) plate fixed at the time of compound addition to calculate net growth inhibition.
      
  • Treatment:

    • Add

      
       of 2x compound dilutions (Final range: 
      
      
      
      ).
    • Vehicle Control: DMSO matched to the highest concentration (must be

      
      ).[1]
      
    • Positive Control: Doxorubicin (

      
      ) or Etoposide.
      
    • Incubate for 48 or 72 hours.[2][3]

  • Fixation (Critical Step):

    • Gently layer

      
       of cold 50% TCA directly onto the 
      
      
      
      of medium (Final TCA ~10%).
    • Expert Tip: Do not aspirate media first; this minimizes cell loss for loosely adherent cells.

    • Incubate at

      
       for 1 hour.
      
  • Staining:

    • Wash plates 4x with slow-running tap water. Air dry completely.

    • Add

      
       of 0.4% SRB solution. Incubate 30 mins at Room Temp (RT).
      
    • Wash 4x with 1% Acetic Acid to remove unbound dye.

    • Air dry until no moisture remains.

  • Solubilization & Readout:

    • Add

      
       of 
      
      
      
      Tris base. Shake on an orbital shaker for 10 mins.
    • Measure Absorbance (OD) at 510 nm .

Part 4: Data Visualization & Analysis

Quantitative Analysis

Calculate % Growth Inhibition using the


 (Time Zero), 

(Control), and

(Test) values:
ConditionFormulaInterpretation


Cytostatic/Cytotoxic mix


Net Cytotoxicity (Cell Killing)

Table 1: Example Data Layout for IC50 Determination | Compound ID | Concentration (


) | OD (510nm) Rep 1 | OD (510nm) Rep 2 | % Viability |
| :--- | :--- | :--- | :--- | :--- |
| 3-Br-5,7-DMC  | 0.1 | 1.25 | 1.22 | 98% |
| 3-Br-5,7-DMC  | 1.0 | 1.10 | 1.08 | 85% |
| 3-Br-5,7-DMC  | 10.0 | 0.45 | 0.42 | 35% |
| 3-Br-5,7-DMC  | 100.0 | 0.05 | 0.06 | 4% |

Part 5: Mechanistic Validation (ROS & Apoptosis)

Since 3-halo-coumarins often induce oxidative stress, validating the mechanism is essential.

Workflow Diagram

The following diagram illustrates the decision tree for assay selection and the downstream mechanistic validation pathways.

Cytotoxicity_Workflow Start Compound: 3-Bromo-5,7-dimethoxycoumarin Solubility Solubility Check (DMSO/Media) Microscopy for Crystals Start->Solubility Assay_Select Assay Selection Avoid Fluorescence Interference Solubility->Assay_Select Clear Solution SRB SRB Assay (Protein Content) *Recommended* Assay_Select->SRB Primary Screen MTT MTT Assay (Metabolic) *Secondary* Assay_Select->MTT Validation Hit_ID Hit Identification (IC50 < 10 µM) SRB->Hit_ID MTT->Hit_ID Mech_Path Mechanistic Profiling Hit_ID->Mech_Path ROS ROS Generation (DCFDA - Flow Cytometry) Mech_Path->ROS Apoptosis Apoptosis (Annexin V-FITC / PI) Mech_Path->Apoptosis Cycle Cell Cycle Arrest (PI Staining - G2/M Block) Mech_Path->Cycle

Caption: Integrated workflow for cytotoxicity profiling of fluorescent coumarin derivatives, prioritizing interference-free assays.

Mechanistic Protocol: ROS Detection
  • Probe: DCFDA (2',7' – Dichlorofluorescin diacetate).

  • Protocol:

    • Treat cells with IC50 concentration of 3-bromo-5,7-dimethoxycoumarin for 4–12 hours.

    • Wash with PBS.[2]

    • Stain with

      
       DCFDA for 30 mins.[2]
      
    • Crucial: Analyze immediately via Flow Cytometry (FITC channel).

    • Note: Do not use plate readers if the compound is fluorescent; flow cytometry allows gating out the compound's intrinsic fluorescence if spectral separation permits, or use a non-fluorescent ROS probe like Luminescence-based ROS-Glo.

Part 6: Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
High background OD in cell-free wells Compound precipitation or intrinsic color.Wash plates thoroughly (SRB). Use blank wells containing compound + media (no cells) for subtraction.
Viability > 100% in treated wells Hormesis or Mitochondrial uncoupling (MTT only).Switch to SRB assay. Coumarins can increase mitochondrial reductase activity without increasing cell number.
Inconsistent IC50 curves Light sensitivity of 3-bromo derivatives.Perform all incubations in the dark. Wrap tubes in foil.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Musa, M. A., et al. (2008). Synthesis and antiproliferative activity of coumarin-estrogen conjugates against breast cancer cell lines. Letters in Drug Design & Discovery, 5(7). (Provides context on coumarin cytotoxicity protocols). Link

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426. (Reference for fluorescence interference risks). Link

  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current Medicinal Chemistry - Anti-Cancer Agents, 5(1), 29-46. (Review of coumarin mechanisms). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-Bromo-5,7-dimethoxy-chromen-2-one Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering yield bottlenecks during the bromination of 5,7-dimethoxy-chromen-2-one (5,7-dime...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering yield bottlenecks during the bromination of 5,7-dimethoxy-chromen-2-one (5,7-dimethoxycoumarin).

As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. Here, we will dissect the mechanistic causality behind your reaction failures and provide a self-validating, optimized protocol to ensure high-yield regioselective halogenation.

Mechanistic Overview: The Regioselectivity Challenge

Q: Why is my yield of 3-bromo-5,7-dimethoxy-chromen-2-one consistently low when using standard Br₂/AcOH or NBS alone?

A: The low yield is a direct consequence of competing electronic effects within the coumarin scaffold. The pyrone ring of coumarin is inherently electron-deficient, making electrophilic aromatic substitution (EAS) at the C3-position sluggish. Conversely, the 5,7-dimethoxy groups are strong


-donors that highly activate the benzenoid ring (specifically the C6 and C8 positions) toward electrophilic attack.

When using unactivated bromine (Br₂) or N-Bromosuccinimide (NBS) alone, the reaction suffers from two major failure modes:

  • Misdirected EAS: The electrophile attacks the more nucleophilic C6 or C8 positions, generating unwanted regioisomers.

  • Stalled Addition-Elimination: Reaction at the pyrone ring often proceeds via a classical halogen addition across the C3-C4 double bond. This forms a stable 3,4-dibromochroman-2-one intermediate. The subsequent dehydrohalogenation (elimination of HBr) required to restore aromaticity and yield the 3-bromo product is thermodynamically demanding and often fails to reach completion without harsh basic conditions, which can hydrolyze the lactone.

Q: How does the NBS/CuBr₂ system solve this regioselectivity issue?

A: To bypass the electronic preference of the benzenoid ring, we must rely on a directed halogenation strategy . Copper(II) bromide (CuBr₂) acts as a highly specific Lewis acid promoter. It coordinates simultaneously to the carbonyl oxygen of the coumarin and the carbonyls of NBS.

This dual-coordination achieves two critical mechanistic interventions:

  • Electrophilic Activation: It polarizes the N-Br bond, generating a highly reactive, localized bromonium-like species without releasing free Br₂ into the bulk solution.

  • Spatial Templating: By anchoring to the coumarin's C2-carbonyl, the Cu(II) center spatially directs the activated bromine exclusively to the adjacent C3-position. This proximity effect outcompetes the inherent electronic preference for the C6/C8 positions, resulting in regioselective 3-bromination and bypassing the stable 3,4-dibromo adduct .

Quantitative Reaction Optimization Data

To illustrate the necessity of the Lewis acid-promoted pathway, the following table summarizes the performance of various bromination conditions on electron-rich coumarin substrates.

Reaction ConditionsReagentsTemp (°C)Time (h)Major ProductYield (%)
Standard Addition Br₂, AcOH25123,4-dibromo adduct< 20%
In situ Oxidation OXONE®, HBr2524Mixture (3-Br, 3,4-diBr)22%
Lewis Acid Promoted NBS, CuBr₂ (1.0 eq)251 - 23-Bromo-5,7-dimethoxy-chromen-2-one> 85%

Data synthesized from comparative methodologies in DSSC sensitizer development and regioselective halogenation studies.

Experimental Protocol: CuBr₂-Promoted Bromination

This self-validating protocol ensures that the active Cu(II)-coumarin complex is formed prior to the introduction of the brominating agent, preventing background side-reactions.

Reagents:

  • 5,7-dimethoxy-chromen-2-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Must be freshly recrystallized from water and dried.

  • Copper(II) bromide (CuBr₂) (1.0 eq) - Must be anhydrous.

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Moisture is the primary enemy of this reaction, as it hydrates the Cu(II) center and outcompetes coumarin coordination.

  • Complexation: Add 5,7-dimethoxy-chromen-2-one (1.0 mmol) and anhydrous CuBr₂ (1.0 mmol) to the flask. Suspend the mixture in 15 mL of anhydrous MeCN. Stir at room temperature (20–25 °C) for 15 minutes. Self-Validation Check: The solution will visibly darken, confirming the formation of the Cu(II)-coumarin coordination complex.

  • Bromination: Add NBS (1.05 mmol) in a single portion. Maintain the temperature at 20–25 °C.

  • Monitoring: Stir the reaction and monitor via TLC (Hexane/Ethyl Acetate 7:3). The reaction is typically complete within 1 to 2 hours.

  • Quenching: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. This step is critical as the ammonia/chloride ions strip the copper from the product, breaking the complex and pulling the metal into the aqueous phase.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude solid via flash column chromatography to afford the pure 3-bromo product.

Troubleshooting Workflow & FAQs

BrominationTroubleshooting Start Analyze Crude Reaction Mixture (LC-MS / TLC) LowYield Issue: Low Conversion (< 50% Product) Start->LowYield Reaction Stalled Regio Issue: Regioisomers (6-Br or 8-Br formation) Start->Regio Multiple Spots on TLC OverBr Issue: Overbromination (3,4-dibromo adduct) Start->OverBr Mass +160 Da (LC-MS) Sol1 Action: Verify Anhydrous Conditions Moisture degrades CuBr2-NBS complex LowYield->Sol1 Sol2 Action: Lower Temperature Run at 20°C, strictly avoid reflux Regio->Sol2 Sol3 Action: Optimize Stoichiometry Strict limit of 1.05 eq NBS OverBr->Sol3

Troubleshooting workflow for the regioselective bromination of 5,7-dimethoxy-chromen-2-one.

Q: I am observing 3,4-dibromo side products in my LC-MS. How do I prevent this? A: The formation of the 3,4-dibromo adduct indicates that the Lewis acid templating effect has failed, allowing standard electrophilic addition to occur. This usually happens if you use an excess of NBS (>1.05 eq) or if the CuBr₂ is heavily hydrated. Ensure your CuBr₂ is anhydrous and strictly control the NBS stoichiometry.

Q: My reaction stalls at 50% conversion. Should I add more NBS or heat the reaction to reflux? A: Do not heat the reaction. Heating above room temperature (e.g., refluxing at 80 °C) breaks the delicate Cu(II)-coumarin coordination complex. Once the complex dissociates, the reaction loses its regioselectivity, and the highly activated 5,7-dimethoxy benzenoid ring will undergo rapid bromination at the 6- and 8-positions. If the reaction stalls, the issue is likely moisture in your MeCN solvent deactivating the catalyst. Start a fresh reaction with rigorously dried solvent.

Q: How do I completely remove residual copper salts during workup? My product has a green tint. A: A green tint indicates trapped Cu(II) complexes. During the quench step, ensure you use a generous amount of saturated aqueous NH₄Cl and stir vigorously for at least 15 minutes. The ammonium ions form a highly water-soluble


 complex, which will completely partition into the aqueous layer, leaving your organic product pristine.

References

  • Agostinho, A. "NEW MONO- AND HETERO-BRANCHED SENSITIZERS FOR DSSC." Universidade NOVA de Lisboa, 2021.[Link]

Optimization

Purification methods for 3-Bromo-5,7-dimethoxycoumarin recrystallization solvents

Executive Summary 3-Bromo-5,7-dimethoxycoumarin is a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. Its purification is often complicated by the presence of unreacted starting material (5,7-d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5,7-dimethoxycoumarin is a critical intermediate in the synthesis of bioactive heterocyclic scaffolds. Its purification is often complicated by the presence of unreacted starting material (5,7-dimethoxycoumarin), over-brominated byproducts (e.g., 6-bromo or 3,6-dibromo species), and residual brominating agents.

This guide provides an authoritative technical framework for the recrystallization of this compound. Our protocols prioritize the Ethanol/Water and Glacial Acetic Acid solvent systems, selected for their proven efficacy in separating lipophilic brominated coumarins from polar impurities and starting materials.

Troubleshooting Guide (Q&A)

Q1: My product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: This phenomenon occurs when the solvent system's boiling point is higher than the melting point of the solute in the presence of impurities, or when the anti-solvent (water) is added too rapidly, causing liquid-liquid phase separation before nucleation can occur.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil redissolves. Add a small amount of the "good" solvent (e.g., Ethanol) if necessary.

  • Seed: Allow the solution to cool slowly to slightly above the cloud point. Add a seed crystal of pure 3-Bromo-5,7-dimethoxycoumarin.

  • Trituration: If oiling persists, cool the mixture and scratch the side of the flask with a glass rod to induce nucleation.

  • Solvent Modification: Switch to a system with a lower boiling point or reduce the water ratio. A 90:10 Ethanol:Water ratio is often safer than 50:50 for initial crystallization.

Q2: The crystals retain a persistent yellow/orange tint. Is this normal?

Diagnosis: While coumarins can be pale yellow, a deep orange color usually indicates free bromine (


) entrapment or the presence of oxidized phenolic impurities.

Corrective Protocol:

  • Chemical Wash: Before recrystallization, wash the crude solid with cold 5% Sodium Thiosulfate (

    
    ) solution. This reduces volatile 
    
    
    
    to water-soluble bromide ions (
    
    
    ).
  • Adsorption: During the hot dissolution step of recrystallization, add Activated Charcoal (1-2% w/w) .

    • Caution: Do not add charcoal to a boiling solution; it will boil over. Cool slightly, add charcoal, then reheat to reflux for 5-10 minutes before hot filtration.

Q3: I am seeing a secondary spot on TLC with a lower Rf. What is it?

Diagnosis: This is likely the unreacted starting material, 5,7-dimethoxycoumarin. The bromine atom at the C3 position increases lipophilicity, generally raising the Rf of the product compared to the starting material in non-polar eluents.

Corrective Protocol:

  • Solvent Polarity: Unreacted starting material is more soluble in polar solvents than the brominated product. Use Ethanol/Water .[1][2][3]

  • Cooling Control: Do not cool the recrystallization mixture to

    
     immediately. Let it stand at room temperature. The less soluble brominated product will crystallize first, leaving the more soluble starting material in the mother liquor.
    

Technical Specifications & Solvent Selection

The choice of solvent is dictated by the polarity difference introduced by the bromine atom and the methoxy groups.

Solvent System Efficacy Table
Solvent SystemRoleSuitabilityMechanism of Action
Ethanol (95%) / Water PrimaryHigh The "Standard." Product dissolves in hot EtOH; hydrophobic Br-group drives precipitation upon water addition/cooling.
Glacial Acetic Acid AlternativeHigh Excellent for removing inorganic salts and highly polar oxidation byproducts. High solubility at boiling; low at RT.[4]
Acetonitrile (ACN) PolishingMediumGood for final high-purity steps (HPLC grade). Less effective at removing unreacted starting material than EtOH.
Toluene/Hexane SpecificLowUse only if removing highly non-polar impurities (e.g., dibrominated side products).

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol/Water)

Best for general purification after bromination reactions.

  • Preparation: Place the crude 3-Bromo-5,7-dimethoxycoumarin (e.g., 5.0 g) in a 250 mL Erlenmeyer flask.

  • Dissolution: Add 95% Ethanol (approx. 10-15 mL per gram of solute) and a magnetic stir bar.

  • Heating: Heat to reflux (

    
    ) on a stir plate. If the solid does not completely dissolve, add more ethanol in 2 mL portions until clear.
    
    • Note: If insoluble particles remain (inorganic salts), perform a Hot Filtration through a pre-warmed fluted filter paper or a heated glass funnel.

  • Nucleation: Remove from heat. While still hot, add warm distilled water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add a few drops of hot ethanol to just clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Once crystals form, place the flask in an ice-water bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation: Filter via vacuum filtration (Buchner funnel).[5]

  • Washing: Wash the filter cake with ice-cold 50% Ethanol/Water (2 x 10 mL).

  • Drying: Dry in a vacuum oven at

    
     for 6 hours.
    
Protocol B: Acetic Acid Recrystallization

Best for removing persistent colored impurities or if the product was brominated in acetic acid.

  • Dissolution: Suspend the crude solid in Glacial Acetic Acid (minimum volume, approx. 5 mL/g).

  • Heating: Heat to boiling (

    
    ). The compound should dissolve readily.[6]
    
  • Cooling: Remove from heat. The product typically crystallizes rapidly as heavy needles.

  • Precipitation (Optional): If yield is low, add water dropwise to the hot solution to reduce solubility, but beware of trapping acetic acid in the crystal lattice.

  • Filtration: Filter the crystals.

  • Washing (Critical): Wash copiously with cold water to remove all traces of acid, followed by a small wash with cold ethanol to facilitate drying.

Process Visualization

Workflow: Recrystallization Decision Matrix

RecrystallizationWorkflow Start Crude 3-Bromo-5,7-dimethoxycoumarin SolventCheck Check Solubility in Boiling Ethanol Start->SolventCheck Dissolved Fully Dissolved? SolventCheck->Dissolved HotFilter Perform Hot Filtration (Remove Salts/Charcoal) Dissolved->HotFilter No (Insolubles present) AddWater Add Warm Water to Turbidity (Cloud Point) Dissolved->AddWater Yes HotFilter->AddWater Cooling Slow Cooling to RT Then Ice Bath AddWater->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash: Cold 50% EtOH Then Hexane (Optional) Filter->Wash Dry Dry: Vacuum Oven 40°C Wash->Dry

Caption: Figure 1.[7][8] Step-by-step logic flow for the purification of brominated coumarin derivatives via the Ethanol/Water method.

Impurity Fate Diagram

ImpurityFate Crude Crude Mixture EthanolHot Hot Ethanol Solution Crude->EthanolHot Dissolution Precipitate Crystalline Product (3-Bromo-5,7-dimethoxycoumarin) EthanolHot->Precipitate Cooling MotherLiquor Mother Liquor (Filtrate) EthanolHot->MotherLiquor Remains in Solution Salts Inorganic Salts (Insoluble) EthanolHot->Salts Hot Filtration (Removed) SM 5,7-Dimethoxycoumarin (More Soluble) MotherLiquor->SM Contains DiBromo Dibromo-byproducts (Trace) MotherLiquor->DiBromo Contains

Caption: Figure 2. Segregation of common impurities during the recrystallization process.

References

  • BenchChem. 5-Bromo-6-hydroxy-7-methoxycoumarin chemical properties and synthesis. Retrieved from

  • El-Agrody, A. M., et al. (2005).[9] A Convenient Procedure for the Synthesis of Substituted 4-Methylaminocoumarins. Heterocycles, 65(12). Retrieved from

  • Rajesh, K., et al. (2007).[10] Bromination of Deactivated Aromatics: A Simple and Efficient Method.[10] Journal of Organic Chemistry.[10] Retrieved from

  • ChemicalBook. 5,7-Dimethoxycoumarin Properties and Suppliers. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

Sources

Troubleshooting

Removing unreacted bromine from 5,7-dimethoxycoumarin synthesis mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges during the halogenation of polyoxygenat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter challenges during the halogenation of polyoxygenated coumarins.

The 5,7-dimethoxycoumarin core is highly activated by its electron-donating methoxy groups, making it highly susceptible to electrophilic aromatic substitution (often at the 6- or 8-positions) [4]. While bromination is a powerful tool for functionalization or precursor synthesis [3], unreacted elemental bromine (Br₂) is corrosive, toxic, and prone to causing over-brominated byproducts if not rapidly and completely quenched.

This guide provides field-proven, self-validating methodologies to safely remove excess bromine from your synthesis mixtures while preserving the integrity of the base-sensitive coumarin lactone ring.

The Chemistry of Bromine Quenching: Causality & Selection

Attempting to remove unreacted bromine via rotary evaporation is a critical error; it poses severe inhalation hazards, damages vacuum pump seals, and risks the thermal degradation of your product [1]. The gold standard is chemical quenching via a biphasic redox reaction .

Reducing agents convert volatile, organic-soluble Br₂ into stable, water-soluble bromide ions (Br⁻), which partition cleanly into the aqueous phase. However, the choice of quenching agent must be dictated by the pH of your reaction mixture and the stability of the coumarin core.

Quantitative Comparison of Quenching Agents
Quenching AgentChemical FormulaTypical ConcentrationSolution pHBest ApplicationPotential Drawbacks
Sodium Thiosulfate Na₂S₂O₃10% (w/v)Mildly BasicStandard organic mixturesDisproportionates to solid elemental sulfur in highly acidic media [1].
Sodium Bisulfite NaHSO₃SaturatedAcidicAcidic reaction mixturesCan generate SO₂ gas if acidified further; requires careful venting.
Sodium Sulfite Na₂SO₃200 g/LBasicAcid-sensitive productsProlonged exposure can cause base-catalyzed hydrolysis of the coumarin lactone ring.
Cyclohexene C₆H₁₀Neat (1:1 Molar)NeutralStrictly non-aqueous needsRequires chromatographic removal of the resulting 1,2-dibromocyclohexane.

Experimental Methodology: Biphasic Thiosulfate Quench

This protocol is designed as a self-validating system : the intrinsic visual transition of the organic layer from reddish-brown to colorless serves as a real-time indicator of reaction completion, ensuring no residual oxidant remains to degrade your 5,7-dimethoxycoumarin product [1], [2].

Step 1: Preparation of the Quenching Solution Dissolve 10 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O) in 90 mL of deionized water to create a 10% (w/v) solution. Causality: A 10% concentration provides sufficient molar equivalents to reduce trace bromine without creating a supersaturated aqueous layer that complicates phase separation.

Step 2: Thermal Control Transfer the reaction vessel containing the 5,7-dimethoxycoumarin mixture to an ice-water bath and cool to 0–5 °C. Causality: The redox reaction between Br₂ and S₂O₃²⁻ is highly exothermic. Cooling prevents localized boiling of the organic solvent and suppresses unwanted thermal side-reactions.

Step 3: Biphasic Quenching Begin vigorous mechanical or magnetic stirring. Add the 10% Na₂S₂O₃ solution dropwise. Causality: Because bromine resides in the organic phase and the reducing agent in the aqueous phase, the reaction only occurs at the solvent interface. Vigorous stirring maximizes interfacial surface area, preventing unreacted bromine from being trapped in the organic layer [1].

Step 4: Visual Validation & Phase Separation Continue addition until the characteristic reddish-brown or yellow-orange color completely dissipates. Transfer the mixture to a separatory funnel and allow the layers to resolve. Drain the organic layer.

Step 5: Washing and Isolation Wash the organic layer sequentially with distilled water and saturated aqueous sodium chloride (brine). Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to isolate the crude brominated coumarin.

Workflow Step1 Cool Mixture (0-5 °C) Step2 Add 10% Na₂S₂O₃ Dropwise Step1->Step2 Step3 Vigorous Biphasic Stirring Step2->Step3 Step4 Color Transition: Red -> Colorless Step3->Step4 Step5 Phase Separation & Brine Wash Step4->Step5 Step6 Dry (Na₂SO₄) & Concentrate Step5->Step6

Caption: Step-by-step experimental workflow for the biphasic quenching of bromine using sodium thiosulfate.

Troubleshooting & FAQs

Q: My reaction mixture turned cloudy, and a pale yellow precipitate formed during the thiosulfate quench. What happened? A: You are observing the precipitation of elemental sulfur. Sodium thiosulfate disproportionates when exposed to highly acidic environments (e.g., if you used HBr or TFA as a co-solvent during bromination)[1]. Solution: Pre-neutralize the reaction mixture with saturated NaHCO₃ before quenching, or switch your quenching agent to saturated Sodium Bisulfite (NaHSO₃), which remains stable in acidic media.

Q: I am observing di- and tri-brominated 5,7-dimethoxycoumarin byproducts in my LC-MS. How do I prevent this? A: The methoxy groups at the 5- and 7-positions strongly activate the coumarin ring toward electrophilic aromatic substitution, making over-bromination a common artifact [3], [4]. Solution: Ensure strict stoichiometric control of Br₂ (typically 1.05 equivalents). Add the bromine dropwise at strictly controlled low temperatures (0–5 °C), and quench the reaction immediately once TLC or HPLC indicates the consumption of the starting material.

Q: Can I use Sodium Hydroxide (NaOH) to destroy the excess bromine? A: Absolutely not. While NaOH will successfully disproportionate Br₂ into NaBr and NaBrO, coumarins are highly sensitive to strong bases. The hydroxide ion will nucleophilically attack the cyclic ester, leading to the irreversible hydrolysis and opening of the lactone ring. Always use mild reducing agents for coumarin derivatives.

Q: An intractable emulsion formed during the aqueous wash step. How do I break it? A: Emulsions typically form when the densities of the aqueous and organic layers are too similar, or if highly polar coumarin intermediates are acting as weak surfactants. Solution: Add additional organic solvent (e.g., dichloromethane or ethyl acetate) to alter the density of the organic phase. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion interface [1].

DecisionTree Start Unreacted Bromine in Coumarin Synthesis Cond1 Is the mixture highly acidic? Start->Cond1 Cond2 Is the product highly sensitive to basic hydrolysis? Cond1->Cond2 No Ans1 Use Sodium Bisulfite (NaHSO₃) Cond1->Ans1 Yes Ans2 Use Sodium Bisulfite or Cyclohexene Cond2->Ans2 Yes Ans3 Use Sodium Thiosulfate (Na₂S₂O₃) Cond2->Ans3 No

Caption: Decision tree for selecting the optimal bromine quenching agent based on reaction conditions.

References

  • Organic Syntheses. "1. Procedure - Organic Syntheses." Organic Syntheses. URL: [Link]

  • MDPI. "Isofraxidin: Synthesis, Biosynthesis, Isolation, Pharmacokinetic and Pharmacological Properties." MDPI. URL:[Link]

  • ACS Publications. "Total Synthesis of (±)–Exotine B." Organic Letters. URL: [Link]

Optimization

Troubleshooting low solubility of 3-Bromo-5,7-dimethoxy-chromen-2-one in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the physicochemical challenges of formulating highly hydrophobic coumarin derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the physicochemical challenges of formulating highly hydrophobic coumarin derivatives.

Below, we dissect the thermodynamic and kinetic barriers preventing the dissolution of 3-Bromo-5,7-dimethoxy-chromen-2-one in Dimethyl Sulfoxide (DMSO) and provide self-validating protocols to rescue your assays.

Section 1: Diagnostic FAQs (Mechanisms & Causality)

Q1: Why is 3-Bromo-5,7-dimethoxy-chromen-2-one so difficult to dissolve, even in a "universal" solvent like DMSO? A1: The resistance to dissolution is a thermodynamic issue driven by the compound's extreme crystal lattice energy. The planar chromen-2-one (coumarin) core promotes strong


 stacking. The addition of a bromine atom at the 3-position introduces high lipophilicity and rigid halogen bonding, while the 5,7-dimethoxy groups create a highly hydrophobic surface area. To dissolve this compound, the solvent must break these intense intermolecular forces, which is energetically unfavorable even for a strong polar aprotic solvent like DMSO.

Q2: My stock solution was optically clear yesterday, but today there is a visible precipitate. What happened? A2: This is a classic symptom of DMSO hydration combined with Ostwald's Rule of Stages[1]. DMSO is extremely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. This water ingress alters the solvent's dielectric constant and creates a rigid solvent-solvent hydrogen-bonding network, making cavity formation for your lipophilic coumarin energetically impossible[2].

Furthermore, if the solution experienced temperature fluctuations (e.g., returning to a 4°C cold room), it triggers nucleation. According to Ostwald's Rule, compounds initially dissolve in a kinetically favored, high-energy amorphous state. Environmental stress (like water ingress or freeze-thaw cycles) provides the activation energy necessary for the compound to crash out into its lowest-energy, thermodynamically stable crystalline polymorph[3].

Q3: Can I heat the DMSO stock to force the compound back into solution? A3: Yes, but it must be strictly controlled. Gentle heating increases the kinetic energy of the solvent molecules, which helps disrupt the


 stacking of the coumarin aggregates[4]. However, heating must be done in a tightly sealed vial to prevent accelerated moisture absorption from the air.

Q4: Direct dilution of my DMSO stock into an aqueous buffer causes immediate precipitation. How do I prevent this in cell-based assays? A4: Direct dilution causes the local concentration of water to spike instantly, collapsing the DMSO solvation shell. Instead, you must use a transitional co-solvent matrix. A field-proven formulation for hydrophobic coumarins utilizes a stepwise addition of PEG300 and Tween-80[5]. The PEG300 acts as a polymeric dispersant, while Tween-80 forms protective micelles that encapsulate the hydrophobic coumarin before it ever encounters the bulk aqueous phase.

Section 2: Quantitative Data & Formulation Parameters

Table 1: Physicochemical Profile & Solubility Factors

PropertyValue / CharacteristicImpact on Solubility
Core Structure Planar Chromen-2-oneHigh

stacking; drastically increases crystal lattice energy.
Substituents 3-Bromo, 5,7-dimethoxyEnhances lipophilicity and halogen bonding; highly hydrophobic.
Solvent Susceptibility High sensitivity to waterRapid precipitation upon DMSO hydration (even at <5% water).
Polymorphism Prone to Ostwald's transitionFreeze-thaw cycles drive transition to an insoluble crystalline form.

Table 2: Optimized Co-Solvent Matrix for Aqueous Assays [5]

ComponentVolume FractionFunction in FormulationAddition Order
DMSO (Anhydrous) 10%Primary solubilizer; disrupts the initial crystal lattice.1st
PEG300 40%Polymeric co-solvent; prevents rapid aggregation.2nd
Tween-80 5%Non-ionic surfactant; forms protective micelles.3rd
Aqueous Buffer 45%Bulk physiological medium (Saline/PBS).4th

Section 3: Self-Validating Experimental Protocols

Protocol A: Thermal-Acoustic Solubilization (The "Rescue" Method)

Objective: To rescue precipitated stock solutions without thermally degrading the brominated compound.

  • Seal the System: Ensure the DMSO vial is tightly sealed with Parafilm. Causality: Prevents atmospheric moisture ingress, which is accelerated at higher temperatures.

  • Thermal Incubation: Submerge the vial in a temperature-controlled water bath set to 40°C for 15 minutes[4]. Causality: Thermal energy breaks the weak intermolecular forces of the newly formed aggregates.

  • Acoustic Cavitation: Transfer the vial to an ultrasonic water bath for 10 minutes. Do not use a probe sonicator. Causality: Bath sonication creates micro-bubbles that implode, mechanically shearing the remaining micro-crystals without causing the localized superheating that leads to debromination[4].

  • Self-Validation Check (Tyndall Effect): Take the vial into a dark room and shine a standard red laser pointer through the liquid.

    • Pass: The laser beam path is invisible. True thermodynamic solvation has been achieved.

    • Fail: The laser beam path is visible as a solid line (light scattering). Micro-aggregates remain. You must repeat steps 2-3 or lower the target concentration.

Protocol B: Stepwise Co-Solvent Formulation for Assays

Objective: To prepare a stable working solution for in vitro assays without crashing out.

  • Primary Solvation: Dissolve the dry powder in fresh, anhydrous DMSO to achieve a 10x stock concentration (representing 10% of the final volume).

  • Polymeric Dispersion: Add PEG300 (40% of final volume) directly to the DMSO stock. Vortex vigorously for 60 seconds[5].

    • Self-Validation: The solution must remain optically clear. If it turns cloudy, the compound's concentration exceeds the carrying capacity of the polymer chain length.

  • Micellar Encapsulation: Add Tween-80 (5% of final volume). Vortex for 60 seconds[5].

  • Aqueous Dilution: Slowly add the aqueous buffer/saline (45% of final volume) dropwise while continuously vortexing.

    • Self-Validation: The final solution should be completely transparent. Dropwise addition prevents localized water spikes that trigger immediate nucleation.

Section 4: Visual Workflows & Mechanisms

G Start Precipitation of Coumarin in DMSO Stock CheckDMSO Is the DMSO from a fresh, anhydrous ampoule? Start->CheckDMSO ReplaceDMSO Discard old DMSO. Use fresh anhydrous stock. CheckDMSO->ReplaceDMSO No HeatSonicate Incubate at 40°C & Bath Sonicate (10 min) CheckDMSO->HeatSonicate Yes ReplaceDMSO->HeatSonicate Tyndall Self-Validation: Tyndall Effect Check HeatSonicate->Tyndall CoSolvent Formulate with PEG300 & Tween-80 Tyndall->CoSolvent Beam Visible (Aggregates) Success True Solvation Achieved Proceed to Assay Tyndall->Success Beam Invisible (Clear) CoSolvent->Success

Logical troubleshooting workflow for resolving coumarin precipitation in DMSO.

H Amorphous Amorphous State (Kinetically Soluble) WaterIngress Atmospheric Moisture (DMSO Hydration) Amorphous->WaterIngress PolarityShift Increased Solvent Polarity & Hydrogen Bonding WaterIngress->PolarityShift FreezeThaw Freeze-Thaw Stress (Nucleation Energy) PolarityShift->FreezeThaw Crystalline Thermodynamically Stable Crystalline Polymorph FreezeThaw->Crystalline Ostwald's Rule

Mechanism of DMSO hydration and freeze-thaw induced crystallization.

References[4] Title: Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. Source: Benchchem. URL: 2]">https://www.benchchem.com[2] Title: Impact of hygroscopic DMSO on Ro 41-0960 solubility. Source: Benchchem. URL: 1]">https://www.benchchem.com[1] Title: The Effects of Water on DMSO and Effective Hydration Measurement. Source: Ziath. URL: 5]">https://ziath.com[5] Title: 3,4-Benzocoumarin | Coumarin Derivative Expanded Structure. Source: MedChemExpress. URL: 3]">https://www.medchemexpress.com[3] Title: Samples in DMSO: What an end user needs to know. Source: Ziath. URL: https://ziath.com

Sources

Troubleshooting

Optimizing reaction temperature for bromination of 5,7-dimethoxycoumarin

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies for the regioselective bromination of 5,7-dim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and optimization strategies for the regioselective bromination of 5,7-dimethoxycoumarin.

Because coumarin scaffolds are inherently electron-deficient at the vinylic C3–C4 double bond, directing halogenation to the C3 position requires precise thermodynamic control and catalytic activation. This guide will walk you through the causality of temperature-dependent regioselectivity, troubleshooting common experimental failures, and executing a self-validating protocol.

Part 1: Mechanistic Overview & The Causality of Temperature

The bromination of 5,7-dimethoxycoumarin is a classic competition between Kinetic Control and Thermodynamic/Catalytic Control .

The two methoxy groups at the C5 and C7 positions exert a strong electron-donating resonance effect (+M effect). This drastically increases the electron density at the aromatic C6 and C8 positions. Consequently, the activation energy for Electrophilic Aromatic Substitution (EAS) at the aromatic ring is extremely low.

  • At Low Temperatures (0 °C – 25 °C): The reaction is kinetically controlled. The brominating agent (e.g., N-Bromosuccinimide) will preferentially attack the highly activated C6 or C8 positions, yielding undesired aromatic bromination products.

  • At Optimal Temperatures (60 °C – 80 °C): The reaction gains enough thermal energy to overcome the higher activation barrier required for the addition-elimination mechanism at the electron-deficient vinylic C3 position. Utilizing a transition metal catalyst like Copper(II) bromide (CuBr₂) further lowers this specific activation barrier, selectively driving the formation of 3-bromo-5,7-dimethoxycoumarin.

  • At Excessive Temperatures (> 100 °C): Radical over-reaction occurs, leading to polybrominated degradation products (e.g., 3,6,8-tribromo-5,7-dimethoxycoumarin).

Bromination SM 5,7-Dimethoxycoumarin + NBS LowTemp Low Temp (0-25°C) Kinetic Control SM->LowTemp OptTemp Optimal Temp (60-80°C) Thermodynamic/Catalytic SM->OptTemp HighTemp High Temp (>100°C) Uncontrolled SM->HighTemp EAS 6-Bromo or 8-Bromo (Undesired EAS) LowTemp->EAS Low Activation Energy (Aromatic Ring) C3Bromo 3-Bromo-5,7-dimethoxycoumarin (Desired Product) OptTemp->C3Bromo Addition-Elimination (Vinylic C3) PolyBromo Polybrominated Degradation (e.g., 3,6,8-Tribromo) HighTemp->PolyBromo Radical Over-reaction

Fig 1: Temperature-dependent regioselectivity in 5,7-dimethoxycoumarin bromination.

Part 2: Quantitative Data Presentation

To illustrate the critical nature of thermal control, the following table summarizes the expected quantitative outcomes and regioselectivity profiles across different temperature gradients when using an NBS/CuBr₂ system.

Temperature RangeReaction ControlPrimary Mechanistic PathwayMajor Isolated ProductExpected Yield of C3-Bromo
0 °C – 25 °C KineticElectrophilic Aromatic Substitution6-bromo / 8-bromo isomers< 5%
60 °C – 80 °C ThermodynamicVinylic Addition-Elimination3-bromo-5,7-dimethoxycoumarin 50% – 75%
> 100 °C (Reflux) UncontrolledRadical / Multiple EASPolybrominated degradation< 10%

Part 3: Troubleshooting Guides & FAQs

Q: Why am I getting bromination at the aromatic ring (C6/C8) instead of the C3 position? A: Your reaction temperature is likely too low, or you are adding the brominating agent too rapidly without catalytic activation. Because the 5,7-dimethoxy groups heavily activate the aromatic ring, low-temperature reactions will default to the kinetic EAS pathway. Fix: Ensure your reaction is strictly maintained at 70 °C and utilize a CuBr₂ catalyst to direct the halogenation to the C3 position.

Q: I increased the temperature to reflux (>100 °C) to force the C3 bromination, but my yield is terrible and TLC shows a smear. What happened? A: You have exceeded the thermal stability threshold for regiocontrol. At temperatures above 100 °C, N-Bromosuccinimide (NBS) undergoes rapid homolytic cleavage, generating high concentrations of bromine radicals. This leads to indiscriminate polybromination (e.g., 3,6-dibromo or 3,6,8-tribromo species) and decomposition of the coumarin lactone ring. Fix: Cap your heating bath at 80 °C.

Q: What is the exact role of Copper(II) bromide (CuBr₂) in this temperature-optimized reaction? A: Unsubstituted coumarins are highly electron-deficient at the C3 position, making direct halogenation difficult. CuBr₂ acts as a Lewis acid/transition metal catalyst that coordinates with the carbonyl oxygen of the coumarin and activates the NBS. This coordination lowers the activation energy specifically for the vinylic addition-elimination pathway, allowing the C3-bromination to proceed efficiently at moderate temperatures (70 °C) before uncontrolled aromatic polybromination can take over.

Part 4: Standardized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By incorporating specific checkpoints, you can verify the mechanistic integrity of the reaction in real-time.

Objective: Synthesis of 3-bromo-5,7-dimethoxycoumarin via CuBr₂-catalyzed NBS bromination.

Step 1: Reaction Assembly (Inert Atmosphere)

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dimethoxycoumarin (1.0 equiv, 5.0 mmol) in 15 mL of anhydrous 1,4-dioxane.

  • Add Copper(II) bromide (CuBr₂, 0.15 equiv, 0.75 mmol) to the solution.

  • Validation Checkpoint: The solution should turn a pale green/blue tint, indicating proper Cu(II) coordination with the coumarin substrate.

Step 2: Reagent Addition & Thermal Ramp

  • Slowly add N-Bromosuccinimide (NBS, 1.1 equiv, 5.5 mmol) in three equal portions over 15 minutes at room temperature.

  • Attach a reflux condenser and purge the system with Nitrogen.

  • Submerge the flask in a pre-heated oil bath set strictly to 70 °C .

Step 3: Monitoring & Kinetic Verification

  • Stir the reaction at 70 °C for 4 to 6 hours.

  • Validation Checkpoint: Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material (

    
    ) should gradually disappear, replaced by a single major UV-active spot at a higher 
    
    
    
    (
    
    
    ), corresponding to the less polar 3-bromo product[1]. If multiple higher
    
    
    spots appear, your temperature has drifted too high (polybromination).

Step 4: Quenching & Isolation

  • Remove the flask from the oil bath and cool to room temperature.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to neutralize any unreacted electrophilic bromine species.
    
  • Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 3-bromo-5,7-dimethoxycoumarin as a solid[1].

Part 5: References

  • A Copper Halide Promoted Regioselective Halogenation of Coumarins Using N-Halosuccinimide as Halide Source Source: Thieme Connect (Synlett) URL:[Link]

  • NEW MONO- AND HETERO-BRANCHED SENSITIZERS FOR DSSC Source: Universidade NOVA de Lisboa (UNL) Repository URL:[Link]

  • New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Separation of 3-Bromo-5,7-dimethoxycoumarin

Welcome to the Technical Support Center for coumarin derivative synthesis. This guide is designed for researchers and drug development professionals struggling to isolate 3-bromo-5,7-dimethoxycoumarin from complex crude...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coumarin derivative synthesis. This guide is designed for researchers and drug development professionals struggling to isolate 3-bromo-5,7-dimethoxycoumarin from complex crude mixtures containing dibromo side products.

Below, you will find a mechanistic root-cause analysis, field-proven troubleshooting protocols, and self-validating methodologies to ensure >99% purity of your target compound.

Section 1: Mechanistic Overview & Root Cause Analysis

Before attempting separation, it is critical to understand why co-eluting impurities form. The bromination of 5,7-dimethoxycoumarin is inherently challenging due to the electronic landscape of the molecule []([Link]).

While the goal is regioselective halogenation at the C-3 position of the lactone ring, the 5,7-dimethoxy groups are strongly electron-donating. This activates the aromatic ring—specifically the C-6 and C-8 positions—toward Electrophilic Aromatic Substitution (EAS). Consequently, harsh brominating conditions (e.g., Br₂ in acetic acid) frequently yield 3,8-dibromo-5,7-dimethoxycoumarin as a side product . Furthermore, if the elimination of HBr is incomplete following the initial electrophilic addition across the C3-C4 double bond, 3,4-dibromo-5,7-dimethoxycoumarin intermediates will persist .

ReactionPathway SM 5,7-Dimethoxycoumarin (Starting Material) Mono 3-Bromo-5,7-dimethoxycoumarin (Target Product) SM->Mono Bromination (NBS or Br2) Di_EAS 3,8-Dibromo-5,7-dimethoxy (EAS Byproduct) SM->Di_EAS Direct EAS at C-8 Di_Add 3,4-Dibromo-5,7-dimethoxy (Addition Byproduct) Mono->Di_Add Incomplete Elimination Mono->Di_EAS Over-bromination (EAS)

Reaction pathway showing target mono-bromination versus dibromo byproduct formation.

Section 2: Troubleshooting Guide: Resolving Co-Elution in Chromatography

Because mono-bromo and di-bromo coumarins share nearly identical dipole moments, they exhibit severe co-elution on standard normal-phase silica gel. Separation requires highly optimized solvent systems and specific loading techniques .

Quantitative Data: TLC Solvent Optimization

Table 1: Rf values for 3-bromo-5,7-dimethoxycoumarin vs. dibromo impurities on Silica Gel 60 F254.

Solvent System (v/v)Rf (Target)Rf (Dibromo Impurities)Resolution (ΔRf)Causality & Recommendation
Hexane / EtOAc (9:1)0.150.180.03Poor. Compounds streak due to low solubility.
Hexane / EtOAc (7:3) 0.35 0.42 0.07 Optimal. Provides sufficient theoretical plates for Flash Chromatography.
Hexane / EtOAc (1:1)0.650.680.03Poor. High polarity compresses the bands, causing co-elution.
DCM / MeOH (99.5:0.5)0.400.450.05Alternative. Useful if EtOAc causes streaking, but requires strict gradient control.
Protocol A: High-Resolution Flash Column Chromatography

Causality Focus: Coumarins have notoriously poor solubility in non-polar loading solvents (like pure hexane). Attempting to wet-load the crude mixture will result in a broad initial band, destroying any chance of separating compounds with a ΔRf of 0.07. Dry loading is mandatory.

  • Sample Preparation (Dry Loading): Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). Add dry silica gel (1:3 ratio of crude mass to silica mass). Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Pack a high-resolution silica gel column (230–400 mesh) using Hexane/EtOAc (8:2 v/v). Ensure a high column length-to-diameter ratio (at least 15:1) to maximize theoretical plates.

  • Elution: Load the dry powder evenly onto the top of the column. Run a shallow gradient from Hexane/EtOAc (8:2) to (7:3). Collect small fractions (10–15 mL) to prevent overlapping peaks .

  • Self-Validating System: Spot the fractions alongside the crude mixture on a TLC plate. The target mono-bromo compound will fluoresce bright blue under 365 nm UV light. Validation check: If the Rf difference in your fractions is less than 0.05, halt the column, combine the enriched fractions, and switch to the HPLC protocol below.

Section 3: Advanced Separation Protocol: Preparative HPLC

When normal-phase chromatography fails to yield >95% purity (often required for downstream Sonogashira cross-coupling ), Reverse-Phase Preparative HPLC is the definitive solution.

Causality Focus: While silica separates based on polarity, C18 separates based on hydrophobicity. The addition of a second massive, non-polar bromine atom significantly increases the molecule's partition coefficient (logP). Therefore, the dibromo species will interact much more strongly with the C18 stationary phase and elute significantly later than the mono-bromo target.

SeparationWorkflow Crude Crude Mixture (Mono- & Di-bromo species) TLC TLC Screening (Hexane:EtOAc 7:3) Crude->TLC Flash Flash Column Chromatography (Silica Gel, Gradient Elution) TLC->Flash Check Purity Check (HPLC/NMR) Flash->Check Prep Preparative HPLC (Reverse Phase C18) Check->Prep Co-elution persists Pure Pure 3-Bromo-5,7-dimethoxycoumarin (>99% Purity) Check->Pure Purity >95% Prep->Pure

Chromatographic workflow for isolating 3-bromo-5,7-dimethoxycoumarin from impurities.

Quantitative Data: HPLC Gradient Optimization

Table 2: Preparative HPLC Gradient (Column: C18, 250 x 21.2 mm, 5 µm; Wavelength: 254 nm / 320 nm).

Time (min)% Water (0.1% TFA)% Acetonitrile (0.1% TFA)Flow Rate (mL/min)Elution Event
0.0703015.0Column Equilibration
5.0703015.0Sample Loading
25.0307015.0Target Elution (~18 min)
35.059515.0Dibromo Elution (~28 min)
40.0703015.0Column Wash
Protocol B: Preparative HPLC Methodology
  • Sample Prep: Dissolve the pre-purified flash chromatography fractions in a minimum volume of Acetonitrile/Water (1:1). Filter strictly through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Run Conditions: Apply the gradient specified in Table 2. Monitor absorbance at 320 nm, which is highly specific to the conjugated coumarin core, minimizing baseline noise from non-aromatic impurities.

  • Fraction Collection: Collect the major peak eluting around 18 minutes.

  • Self-Validating System: Analyze the collected peak via analytical LC-MS. Validation check: The target 3-bromo-5,7-dimethoxycoumarin must show a characteristic 1:1 isotopic doublet at m/z [M+H]+ 285 and 287 (due to ⁷⁹Br and ⁸¹Br isotopes). If you observe a 1:2:1 triplet around m/z 363, 365, and 367, your fraction is contaminated with the dibromo impurity and the gradient must be flattened.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use recrystallization instead of chromatography to separate these compounds? A: It is highly discouraged. Recrystallization relies on differential solubility and crystal lattice packing. Because the mono-bromo and dibromo coumarins are structurally homologous and share nearly identical solubilities in common crystallizing solvents (like hot ethanol or ethyl acetate), they tend to co-crystallize. Chromatography is strictly required for >95% purity.

Q: How can I minimize the formation of dibromo side products during the initial synthesis? A: The root cause of over-bromination is the use of overly harsh, unselective reagents (like Br₂/AcOH) on an electron-rich aromatic system. To suppress EAS at the C-8 position, switch to a regioselective 3-halogenation method. Utilizing N-Bromosuccinimide (NBS) activated by Copper(II) bromide (CuBr₂) in a non-polar solvent directs the bromination specifically to the C-3 position, significantly reducing dibromo formation compared to traditional methods []([Link]).

Q: My target compound is degrading on the silica column. What is happening? A: Coumarins can occasionally ring-open or degrade on highly acidic silica. If your recovery is unusually low, pre-treat your silica gel with 1% triethylamine (TEA) in hexane to neutralize acidic silanol sites before packing the column, or switch entirely to the HPLC protocol.

References

1.[1] New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Molecules (PMC). URL:[Link] 2. NEW MONO- AND HETERO-BRANCHED SENSITIZERS FOR DSSC. Universidade NOVA de Lisboa (UNL Repository). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-5,7-dimethoxy-chromen-2-one Reactivity Under Basic Conditions

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently assist researchers in navigating the complex reactivity of coumarin s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently assist researchers in navigating the complex reactivity of coumarin scaffolds.

3-Bromo-5,7-dimethoxy-chromen-2-one is a highly functionalized, electron-rich coumarin. While the 5,7-dimethoxy groups increase the electron density of the aromatic ring, the


-bromo-

-unsaturated lactone moiety remains exquisitely sensitive to basic conditions. Depending on the nucleophilicity of the base and the dielectric constant of the solvent, this molecule can undergo reversible ring opening, irreversible ring contraction, or selective addition-elimination. This guide provides field-proven insights to help you control these pathways.
Section 1: Frequently Asked Questions & Troubleshooting

Q1: During a Suzuki cross-coupling attempt using K₂CO₃ in aqueous methanol, my 3-bromo-5,7-dimethoxy-chromen-2-one completely degraded. What caused this? Causality: You have inadvertently triggered base-catalyzed lactone hydrolysis. The hydroxide/methoxide ions act as hard nucleophiles, attacking the C-2 carbonyl carbon. This opens the lactone ring to form a cis-o-hydroxycinnamic acid intermediate (coumarinic acid)[1]. Under prolonged heating, this intermediate isomerizes to the trans-form (coumaric acid), which cannot spontaneously re-cyclize upon acidification. Solution: Switch to an anhydrous, aprotic solvent system (e.g., dry DMF or 1,4-dioxane) and use a milder, sterically hindered base like DIPEA or anhydrous Cs₂CO₃ to prevent nucleophilic attack at C-2.

Q2: I treated the compound with aqueous KOH to remove a protecting group elsewhere on the molecule, but LC-MS shows a massive loss of mass, including the loss of the bromine isotope pattern. What is the product? Causality: Strong aqueous bases like KOH induce a Perkin-type rearrangement (ring contraction)[2]. Following the initial lactone ring opening, the highly nucleophilic phenoxide intermediate attacks the C-3 position, displacing the bromide ion via an intramolecular substitution. This irreversible reaction yields 4,6-dimethoxybenzofuran-2-carboxylic acid[3]. Solution: If the coumarin core must be preserved, strong aqueous bases are strictly contraindicated. Use orthogonal protecting groups that can be removed via acidic or hydrogenolytic conditions.

Q3: How can I synthesize 4-substituted thioether derivatives without destroying the lactone ring? Causality: 3-Bromocoumarins are excellent Michael acceptors. However, using standard bases (NaOH, K₂CO₃) with thiols leads to competitive ring opening. By using 1,4-diazabicyclo[2.2.2]octane (DABCO), you change the mechanistic pathway. DABCO acts as both a base and a nucleophilic catalyst, promoting a highly selective thia-Michael addition at C-4, followed by rapid dehydrobromination to restore the conjugated system[4]. Solution: Use the DABCO-mediated protocol in THF at room temperature (see Protocol 2 below).

Section 2: Mechanistic Workflows and Visualizations

ChemicalPathways A 3-Bromo-5,7-dimethoxy- chromen-2-one B Ring-Opened Phenoxide Intermediate A->B KOH / H2O (Attack at C-2) D 4-Sulfanyl-5,7-dimethoxy- chromen-2-one A->D RSH / DABCO / THF (Thia-Michael / Elimination) C 4,6-Dimethoxybenzofuran- 2-carboxylic acid B->C Intramolecular Substitution (-HBr)

Mechanistic divergence of 3-bromocoumarin under strong aqueous base versus mild organic base.

TroubleshootingWorkflow Start Goal: React 3-Bromo-5,7-dimethoxy-chromen-2-one Q1 Must the coumarin lactone core remain intact? Start->Q1 Yes Yes (Preserve Core) Q1->Yes No No (Ring Contraction) Q1->No BaseChoice Use mild, non-nucleophilic bases (e.g., DABCO, DIPEA) in aprotic solvents Yes->BaseChoice StrongBase Use strong aqueous bases (e.g., KOH, NaOH) in EtOH/H2O No->StrongBase

Decision matrix for selecting basic conditions based on desired structural outcomes.

Section 3: Quantitative Stability Data

To aid in your experimental design, the following table summarizes the quantitative stability and expected outcomes of 3-bromo-5,7-dimethoxy-chromen-2-one under various basic environments.

Reagent SystemSolventTemp (°C)Time (h)Primary Mechanistic OutcomeCore Intact?Est. Yield of Major Product
20% NaOH (aq)H₂O1601.0Complete Hydrolysis & IsomerizationNo>90% (Coumaric acid deriv.)
KOH (2.0 eq)EtOH / H₂O803.0Perkin Rearrangement (Ring Contraction)No70-85% (Benzofuran deriv.)
K₂CO₃ (1.5 eq)MeOH / H₂O6012.0Partial Hydrolysis / Mixed ProductsNoN/A (Complex Mixture)
DABCO (1.5 eq) + RSHTHF (Anhydrous)252.0Thia-Michael Addition / EliminationYes75-80% (4-Sulfanyl deriv.)
DIPEA (2.0 eq)DMF (Anhydrous)2524.0Stable (No Reaction)Yes>95% (Recovered Starting Material)
Section 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. In-process analytical checkpoints are included to ensure causality and reaction control.

Protocol 1: Controlled Ring Contraction to 4,6-Dimethoxybenzofuran-2-carboxylic acid

Purpose: Deliberate transformation of the coumarin core into a benzofuran scaffold via Perkin rearrangement 2.

  • Preparation: Dissolve 3-bromo-5,7-dimethoxy-chromen-2-one (1.0 mmol) in absolute ethanol (5.0 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Slowly add a solution of KOH (3.0 mmol) dissolved in distilled water (2.0 mL).

    • Checkpoint: The solution will likely undergo a rapid color change (often yellow/orange) indicating the initial ring opening to the phenoxide intermediate.

  • Thermal Activation: Heat the mixture to reflux (approx. 80 °C) and maintain for 3 hours.

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material spot (UV active, high Rf) should disappear, replaced by a baseline spot (the highly polar potassium salt of the benzofuran-2-carboxylic acid).

  • Isolation: Cool the reaction to 0 °C in an ice bath. Carefully acidify to pH 2 using 2M HCl.

    • Causality: Acidification protonates the carboxylate, driving the precipitation of the highly crystalline benzofuran-2-carboxylic acid out of the aqueous/ethanolic matrix 3.

  • Filtration: Filter the precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Core-Preserving Thia-Michael Addition (Synthesis of 4-Sulfanyl derivatives)

Purpose: Functionalization at the C-4 position while preserving the sensitive coumarin lactone ring 4.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂), dissolve 3-bromo-5,7-dimethoxy-chromen-2-one (1.0 mmol) and the desired aryl/alkyl thiol (1.5 mmol) in anhydrous THF (5.0 mL).

  • Catalyst/Base Addition: Add DABCO (1.5 mmol) in a single portion.

    • Causality: DABCO is sufficiently basic to deprotonate the thiol but sterically hindered enough to avoid attacking the C-2 lactone carbonyl, preventing unwanted ring hydrolysis.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation (LC/MS): Analyze an aliquot. You should observe the mass of the desired 4-sulfanyl-5,7-dimethoxy-chromen-2-one (M - Br + SR). The absence of [M+18] peaks confirms that no hydrolysis has occurred.

  • Workup: Dilute with EtOAc (20 mL), wash with saturated aqueous NH₄Cl (to neutralize DABCO) and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

References
  • Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. 1

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. LBP World. 2

  • Efficient synthesis of 4-sulfanylcoumarins from 3-bromo-coumarins via a highly selective DABCO-mediated one-pot thia-Michael addition/elimination process. PMC. 4

  • Coumarin dibromide - Organic Syntheses Procedure. OrgSyn. 3

Sources

Optimization

Overcoming steric hindrance in 3-Bromo-5,7-dimethoxycoumarin coupling reactions

Topic: Overcoming Steric Hindrance in 3-Bromo-5,7-dimethoxycoumarin Coupling The "Steric Wall" Diagnostic User Query: "I am attempting a Suzuki coupling on 3-bromo-5,7-dimethoxycoumarin using standard conditions (Pd(PPh3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 3-Bromo-5,7-dimethoxycoumarin Coupling

The "Steric Wall" Diagnostic

User Query: "I am attempting a Suzuki coupling on 3-bromo-5,7-dimethoxycoumarin using standard conditions (Pd(PPh3)4, Na2CO3, DME/Water), but I am seeing < 10% conversion and significant starting material recovery. What is wrong?"

Scientist Response: The failure here is not due to catalyst deactivation, but rather a specific structural blockade known as the 5-position peri-interaction .[1]

In a standard coumarin, the C3 position is accessible. However, in 5,7-dimethoxycoumarin , the methoxy group at C5 creates a "bay region" effect.[1] It exerts steric pressure on the C4-carbonyl, which induces a subtle ring distortion and creates a steric wall shielding the C3-Bromine bond.[1] Standard ligands like triphenylphosphine (PPh3) have a cone angle that is too large to effectively accommodate this crowded transition state during the oxidative addition step.

The Mechanism of Failure
  • Oxidative Addition (The Bottleneck): The Pd(0) species must insert into the C3-Br bond. The C5-OMe group physically blocks the approach of the bulky Pd(PPh3)2 species.

  • Electronic Deactivation: The 5,7-dimethoxy pattern makes the coumarin ring highly electron-rich.[1] Oxidative addition is electronically favored on electron-deficient rings.[1] You are fighting both sterics and electronics.

Troubleshooting Decision Tree

Before altering your entire synthesis, use this logic flow to identify the exact failure point.

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Is SM consumed? Start->CheckTLC SM_Remains Yes: SM Recovered CheckTLC->SM_Remains Low Conversion SM_Gone No: SM Consumed, New Spots Formed CheckTLC->SM_Gone Decomposition OxAdd_Fail Oxidative Addition Failure (Steric Block) SM_Remains->OxAdd_Fail Sol_Ligand SOLUTION: Switch to S-Phos or X-Phos (Smaller Cone Angle/High Activity) OxAdd_Fail->Sol_Ligand Ring_Open Lactone Hydrolysis (Coumarin Ring Opening) SM_Gone->Ring_Open Proto Product is H-Coumarin (Br replaced by H) SM_Gone->Proto Mass = SM - 79 Sol_Base SOLUTION: Switch Base to K3PO4 Use Anhydrous Conditions Ring_Open->Sol_Base Sol_Water SOLUTION: Reduce Water Content Increase Catalyst Loading Proto->Sol_Water

Figure 1: Decision matrix for diagnosing coupling failures in hindered coumarins.

The Solution: Optimized Protocols

Protocol A: The "Buchwald" Standard (Recommended)

This protocol utilizes SPhos , a dialkylbiaryl phosphine ligand designed specifically to overcome steric hindrance in Suzuki-Miyaura couplings.[1] The ligand facilitates oxidative addition into hindered halides and promotes reductive elimination.

ParameterRecommendationRationale
Catalyst Pd(OAc)₂ (2-5 mol%)Pre-catalyst that generates active Pd(0) in situ.[1]
Ligand SPhos (4-10 mol%)High electron density facilitates oxidative addition; biaryl backbone prevents Pd aggregation.[1]
Ratio 1:2 (Pd:Ligand)Ensures formation of the active mono-ligated Pd species.
Base K₃PO₄ (2.0 equiv)Mild enough to prevent lactone hydrolysis (ring opening) but strong enough to activate the boronic acid.
Solvent Toluene / Water (10:1) Biphasic system allows phase-transfer catalysis while protecting the lactone from bulk aqueous base.[1]
Temp 90°C - 100°CSufficient energy to overcome the activation barrier of the hindered C-Br bond.[1]
Step-by-Step Workflow:
  • Pre-complexation: In a dry Schlenk tube, add Pd(OAc)₂ and SPhos. Add dry Toluene (2 mL/mmol). Stir at RT for 10 mins until the solution turns yellow/orange (formation of active catalyst).

  • Substrate Addition: Add 3-bromo-5,7-dimethoxycoumarin (1.0 equiv) and the Boronic Acid (1.5 equiv).

  • Base Addition: Add K₃PO₄ (2.0 equiv) and degassed water (0.2 mL/mmol).

  • Degassing: Freeze-pump-thaw x3 or vigorous Argon bubbling for 15 mins. Critical: Oxygen kills the active monomeric Pd species.

  • Reaction: Seal and heat to 100°C for 4-12 hours. Monitor by TLC (Note: Product will likely be highly fluorescent blue/purple under UV).

Protocol B: The "Copper-Free" Sonogashira (For Alkynes)

Avoid Copper(I) iodide if possible.[1] In electron-rich coumarins, CuI can promote homocoupling of the alkyne rather than the desired cross-coupling due to the slow oxidative addition of the coumarin.

  • Catalyst: PdCl₂(CH₃CN)₂ (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Acetonitrile (Reflux)

  • Note: This "Copper-Free" method relies on the "softer" Cesium base to deprotonate the alkyne, avoiding the formation of Copper-acetylides which can complicate purification.[1]

Mechanistic Insight: Why SPhos Works

To understand why you must change your ligand, we must visualize the catalytic cycle.

Mechanism Step1 Pd(0)-SPhos (Active Species) Step2 Oxidative Addition (The Hurdle) Step1->Step2 + Ar-Br Step3 Transmetallation (Boron Exchange) Step2->Step3 + Ar-B(OH)2 + Base Note1 SPhos provides electron density to Pd, forcing it into the hindered C-Br bond. Step2->Note1 Step4 Reductive Elimination (Product Release) Step3->Step4 Step4->Step1 Regeneration

Figure 2: The Catalytic Cycle. SPhos is critical at the Red (Oxidative Addition) stage, acting as an electron donor to push the Palladium into the electron-rich, sterically crowded coumarin bond.

Frequently Asked Questions (FAQs)

Q: My product spot is very close to the starting material on TLC. How do I separate them?

  • A: This is common in coumarin chemistry.[1] The 5,7-dimethoxy substitutions make both SM and Product highly non-polar.[1]

    • Technique: Use Toluene:Ethyl Acetate (9:1) instead of Hexane:EtOAc. The aromatic solvent (Toluene) interacts differently with the coumarin pi-system, often improving separation (ΔRf).

    • Visualization: Use KMnO4 stain.[1] The starting material (bromide) usually stains differently or slower than the coupled biaryl product.

Q: Can I use microwave irradiation?

  • A: Yes, but with caution.

    • Risk:[1][2] High temperatures (>120°C) in basic water can hydrolyze the lactone ring (opening the coumarin).

    • Modification: If using microwave, switch to anhydrous conditions (DMF/TEA) or limit the time to 10-20 minutes max at 100°C.

Q: Why did my reaction turn black immediately?

  • A: "Pd-Black" formation indicates the catalyst decomposed before it could enter the catalytic cycle.[1] This usually means your ligand (PPh3) dissociated too easily or oxygen was present.

    • Fix: Switch to SPhos (binds Pd tighter) and ensure rigorous degassing.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

    • Context: Establishes SPhos/XPhos as the standard for hindered substr
  • Wu, X. F., et al. "Palladium-Catalyzed Coupling Reactions of Coumarin Derivatives."[1] Chemistry – A European Journal, 2012.[1]

    • Context: General review of coumarin cross-coupling str
  • Tang, B., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][2] RSC Advances, 2014.[1]

    • Context: Specifically addresses the "ortho-substituted" steric challenges analogous to the 5-OMe coumarin problem.
  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • Context: The foundational text on the mechanism and base effects (hydrolysis prevention).

Sources

Troubleshooting

Technical Support Center: Regioselective Bromination of 5,7-Dimethoxycoumarin

Here is the Technical Support Guide for controlling regioselectivity during the bromination of 5,7-dimethoxycoumarin. Topic: Controlling Regioselectivity (C3 vs.

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Guide for controlling regioselectivity during the bromination of 5,7-dimethoxycoumarin.

Topic: Controlling Regioselectivity (C3 vs. C8 vs. C6) Substrate: 5,7-Dimethoxycoumarin (Citropten) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers

Executive Summary & Reactivity Landscape

Bromination of 5,7-dimethoxycoumarin presents a classic competition between electrophilic aromatic substitution (EAS) on the benzene ring and electrophilic addition/substitution on the pyrone double bond.

  • The Substrate: The 5,7-dimethoxy substitution pattern creates a highly electron-rich benzene ring. The methoxy groups strongly activate positions C6 and C8 .

  • The Conflict: Standard brominating agents (e.g.,

    
    ) prefer the electron-rich aromatic ring (C8) over the pyrone double bond (C3). Achieving C3-selectivity requires suppressing the EAS pathway or using radical/catalytic mechanisms.
    
  • Steric Factors: While C6 is electronically the most activated (ortho to both methoxy groups), it is sterically shielded ("sandwiched"). Consequently, C8 is the kinetic and thermodynamic product of aromatic substitution.

Regioselectivity Pathway Map

BrominationPathways Figure 1: Divergent bromination pathways based on reagent selection (NBS vs. Br2). Start 5,7-Dimethoxycoumarin (Citropten) C3_Prod 3-Bromo-5,7-dimethoxycoumarin (Vinylic Substitution) Start->C3_Prod NBS, Cat. CuBr2 MeCN, Reflux (Radical/Catalytic) C8_Prod 8-Bromo-5,7-dimethoxycoumarin (Aromatic Substitution) Start->C8_Prod Br2 (1.0 eq) AcOH, 0-10°C (EAS Mechanism) DiBromo 6,8-Dibromo-5,7-dimethoxycoumarin (Over-bromination) Start->DiBromo Excess Br2, RT C8_Prod->DiBromo Excess Br2 High Temp

Troubleshooting Guides & Protocols

Module A: Targeting the 3-Position (Vinylic Bromination)

Goal: Synthesize 3-bromo-5,7-dimethoxycoumarin while leaving the activated benzene ring intact. Challenge: The benzene ring is more nucleophilic than the C3-C4 double bond.

Recommended Protocol: Use N-Bromosuccinimide (NBS) with a Lewis Acid catalyst (


 ) or under radical conditions. Avoid elemental bromine (

).
ParameterRecommendationRationale
Reagent NBS (1.1 eq) Provides a low concentration of electrophilic bromine; favors radical/allylic-type mechanisms over EAS.
Catalyst

(5-10 mol%)
Acts as a Lewis acid to activate NBS specifically for the pyrone ring, a known method for 5,7-oxygenated coumarins [1].
Solvent Acetonitrile (

)
or

Non-protic solvents prevent the stabilization of the Wheland intermediate required for ring bromination.
Temperature Reflux Higher energy is often required to overcome the activation barrier for the C3 position compared to the C8 position.

Step-by-Step Workflow:

  • Dissolve 5,7-dimethoxycoumarin (1.0 eq) in anhydrous Acetonitrile.

  • Add

    
     (0.05 eq).
    
  • Add NBS (1.1 eq) portion-wise to avoid a spike in concentration.

  • Reflux for 2–4 hours. Monitor by TLC (C3-bromo usually moves slightly faster than starting material).

  • Workup: Cool, remove solvent, redissolve in

    
    , wash with water to remove succinimide and copper salts.
    

Common Issues:

  • Issue: Formation of 8-bromo byproduct.

    • Fix: Ensure the solvent is strictly anhydrous. Water can promote ionic mechanisms that favor the benzene ring. Switch to

      
       if MeCN fails.
      
  • Issue: No reaction.

    • Fix: Add a radical initiator like AIBN if using non-polar solvents (

      
      ), though 
      
      
      
      is preferred for regiocontrol.
Module B: Targeting the 8-Position (Aromatic Bromination)

Goal: Synthesize 8-bromo-5,7-dimethoxycoumarin. Challenge: Preventing over-bromination (6,8-dibromo) and controlling C8 vs. C6 selectivity.

Recommended Protocol: Use Elemental Bromine (


)  in a polar protic solvent (Acetic Acid ).
ParameterRecommendationRationale
Reagent

(1.0 eq)
Strong electrophile required for EAS. Stoichiometry must be precise to prevent di-bromination.
Solvent Glacial Acetic Acid (AcOH) Stabilizes the polar transition state (Wheland intermediate) for aromatic substitution.
Temperature 0°C to 10°C Low temperature favors the kinetic product (C8) and suppresses reaction at the sterically hindered C6 or the less reactive C3.
Additives NaOAc (Optional) Buffers the HBr generated, preventing acid-catalyzed degradation if the substrate is sensitive.

Mechanism of Selectivity (C8 vs. C6):

  • C6: Located between two methoxy groups (Ortho/Ortho). Electronically very rich but sterically blocked .

  • C8: Located between one methoxy and the lactone oxygen. Less sterically hindered .

  • Outcome: Under controlled conditions (

    
    ), substitution occurs almost exclusively at C8  [2].
    

Step-by-Step Workflow:

  • Dissolve substrate in Glacial AcOH. Cool to 0°C.[1][2]

  • Dilute

    
     (1.0 eq) in a small volume of AcOH.
    
  • Add

    
     solution dropwise over 30–60 minutes. Rapid addition leads to local excess and di-bromination.
    
  • Stir at 0°C for 2 hours.

  • Quench: Pour into ice water. The product usually precipitates.

  • Purification: Recrystallize from Ethanol/Water.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use


 in 

to get the 3-bromo product?
A: Unlike simple coumarins, 5,7-dimethoxycoumarin has a highly activated benzene ring. In

,

will still attack the aromatic ring (C8) faster than the double bond because the activation energy for EAS at C8 is significantly lower than for electrophilic addition at C3 in this specific substrate. To target C3, you must use NBS/CuBr2 to change the mechanism [1].

Q2: I am seeing a mixture of mono-bromo and di-bromo products. How do I separate them? A: 8-bromo and 6,8-dibromo derivatives have different solubilities.

  • TLC: The di-bromo compound is generally less polar (higher

    
    ) than the mono-bromo.
    
  • Purification: Recrystallization is often effective. The di-bromo derivative is typically less soluble in cold ethanol than the mono-bromo. If chromatography is needed, use a gradient of Hexanes:Ethyl Acetate (start 95:5).

Q3: Can I synthesize the 6-bromo isomer selectively? A: Direct synthesis of 6-bromo-5,7-dimethoxycoumarin is difficult because C8 is the primary reactive site.

  • Strategy: You typically need to block the C8 position first (e.g., via reversible sulfonation or using a starting material with a substituent at C8) or separate it from a mixture where C6 is a minor product.

  • Alternative: Synthesize the coumarin ring after brominating the phenol precursor (e.g., Pechmann condensation using 2-bromo-3,5-dimethoxyphenol).

Q4: What if I want the 3,8-dibromo product? A: This requires a stepwise approach.

  • Brominate at C8 using

    
    /AcOH (Protocol B).
    
  • Isolate and purify the 8-bromo intermediate.

  • Brominate at C3 using NBS/CuBr2 (Protocol A) on the 8-bromo substrate. Note: Attempting to do this in one pot with excess

    
     usually leads to 6,8-dibromo (aromatic ring saturation) rather than 3,8-dibromo.
    

Quantitative Data Summary

Target PositionReagent SystemSolventTempTypical YieldMajor Impurity
C3 (Vinyl) NBS /

MeCNReflux50–70%8-Bromo (<10%)
C8 (Aryl)

(1.0 eq)
AcOH0°C75–85%6,8-Dibromo
C6, C8 (Aryl)

(>2.5 eq)
AcOHRT>90%-

References

  • Context: Describes the use of NBS and Copper(II) bromide to selectively brominate the 3-position of activated coumarins, bypassing the aromatic ring.
  • Regioselectivity of Dioxane Dibromide / Bromine

    • Context: Discusses the preference for aromatic substitution (C8/C6) over vinylic substitution in activated coumarins when using electrophilic bromine sources.
    • Source: Beilstein Journal of Organic Chemistry, "Dioxane dibromide mediated bromin
    • URL:[Link]

  • General Reactivity of 5,7-Dimethoxycoumarin

    • Context: Confirms the activation of C6 and C8 positions and the utility of 3-bromo derivatives as intermedi
    • Source: National Institutes of Health (PMC), "New 3-Ethynylaryl Coumarin-Based Dyes".
    • URL:[Link]

  • Synthesis of 6-Bromo Derivatives

    • Context: Mentions 6-bromo-5,7-dimethoxycoumarin as a specific functionalized intermediate, implying its accessibility via specific precursors or separation.[2]

    • Source: BenchChem Technical Support, "Scaling Up the Synthesis of ent-Toddalolactone".

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Guide to the ¹H NMR Spectral Analysis of 3-Bromo-5,7-dimethoxy-chromen-2-one: A Comparative Approach

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, s...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-5,7-dimethoxy-chromen-2-one, a substituted coumarin of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative methodology, referencing the well-characterized spectrum of its parent compound, 5,7-dimethoxycoumarin, and established principles of NMR spectroscopy to predict and interpret the spectral features of the target molecule.

The Foundational Structure: 5,7-dimethoxycoumarin

To understand the ¹H NMR spectrum of 3-Bromo-5,7-dimethoxy-chromen-2-one, we must first consider the spectral features of its precursor, 5,7-dimethoxycoumarin (also known as citropten)[1][2]. The coumarin nucleus is a benzopyrone, and the protons on this scaffold exhibit characteristic chemical shifts.

The structure and numbering of 5,7-dimethoxycoumarin are as follows:

Caption: Structure of 5,7-dimethoxycoumarin.

The experimental ¹H NMR spectral data for 5,7-dimethoxycoumarin in CDCl₃ is well-documented[3][4].

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~6.13d9.6
H-4~7.94d9.6
H-6~6.27d2.3
H-8~6.38d2.3
5-OCH₃~3.88s-
7-OCH₃~3.84s-
Table 1: ¹H NMR Data for 5,7-dimethoxycoumarin in CDCl₃.[4]

Interpretation of the Base Spectrum:

  • H-3 and H-4: These olefinic protons form an AX spin system, appearing as doublets with a large coupling constant characteristic of a cis-alkene. H-4 is significantly downfield due to its position adjacent to the carbonyl group and within the deshielding zone of the benzene ring.

  • H-6 and H-8: These aromatic protons are meta-coupled, resulting in doublets with a small coupling constant. Their upfield chemical shifts are due to the electron-donating effect of the two methoxy groups.

  • Methoxy Protons: The two methoxy groups appear as sharp singlets.

Predicting the ¹H NMR Spectrum of 3-Bromo-5,7-dimethoxy-chromen-2-one

The introduction of a bromine atom at the C-3 position will induce significant changes in the ¹H NMR spectrum due to its electronegativity and anisotropic effects.

Caption: Structure of 3-Bromo-5,7-dimethoxy-chromen-2-one.

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Shift
H-48.1 - 8.4sThe doublet for H-4 will collapse into a singlet due to the absence of the adjacent H-3 proton. The electronegative bromine at C-3 will cause a downfield shift.
H-6~6.3dMinimal change expected as it is distant from the site of bromination.
H-8~6.4dMinimal change expected.
5-OCH₃~3.9sMinimal change expected.
7-OCH₃~3.8sMinimal change expected.
Table 2: Predicted ¹H NMR Data for 3-Bromo-5,7-dimethoxy-chromen-2-one.

Key Predictive Insights:

  • Disappearance of the H-3 Signal: The most apparent change will be the absence of the signal corresponding to H-3.

  • Collapse of the H-4 Doublet: The doublet for H-4 will become a singlet, as its coupling partner has been replaced by bromine.

  • Downfield Shift of H-4: The electron-withdrawing nature of bromine will deshield the adjacent H-4 proton, causing its signal to shift further downfield. This is a consistent observation in 3-halocoumarins.

  • Aromatic and Methoxy Regions: The signals for H-6, H-8, and the two methoxy groups are expected to be largely unaffected due to their distance from the C-3 position.

Comparative Analysis: Distinguishing 3-Bromo from other Isomers

It is crucial to differentiate the 3-bromo isomer from other possible brominated products. The ¹H NMR spectrum provides definitive evidence for the position of bromination.

  • If Bromination Occurs at C-6: The signal for H-6 would disappear, and the H-8 signal would likely remain a singlet (or a very narrow doublet due to long-range coupling). The H-3 and H-4 signals would remain as doublets, similar to the parent compound.

  • If Bromination Occurs at C-8: The signal for H-8 would be absent, and the H-6 signal would likely appear as a singlet. Again, the H-3 and H-4 signals would persist as doublets.

  • If Bromination Occurs at C-4: This is less likely under typical electrophilic bromination conditions for coumarins. However, if it were to occur, the H-4 signal would disappear, and the H-3 signal would collapse to a singlet and likely shift upfield.

This comparative analysis underscores the diagnostic power of ¹H NMR in regiochemical assignments.

Experimental Protocol: A Self-Validating System

For researchers aiming to synthesize and characterize 3-Bromo-5,7-dimethoxy-chromen-2-one, the following experimental workflow is recommended.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 5,7-dimethoxycoumarin C Reaction A->C B Brominating Agent (e.g., NBS) B->C D Crude Product C->D E Column Chromatography D->E F Pure Product E->F G ¹H NMR Spectroscopy F->G H ¹³C NMR Spectroscopy F->H I Mass Spectrometry F->I

Caption: Experimental workflow for synthesis and analysis.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5,7-dimethoxycoumarin in a suitable solvent (e.g., chloroform or acetic acid).

  • Bromination: Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) if a free-radical mechanism is desired for C-3 substitution[5]. Alternatively, direct bromination can be achieved with bromine in a suitable solvent. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography over silica gel.

  • ¹H NMR Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer (a 400 MHz or higher field is recommended for better resolution).

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Interpretation:

    • Calibrate the spectrum to the residual solvent peak or the internal standard.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of 3-Bromo-5,7-dimethoxy-chromen-2-one, comparing the obtained data with the predicted values in Table 2.

Conclusion

The ¹H NMR spectral analysis of 3-Bromo-5,7-dimethoxy-chromen-2-one, while seemingly challenging due to the lack of direct literature data, can be confidently approached through a comparative analysis with its parent compound, 5,7-dimethoxycoumarin. The predicted spectrum, characterized by the singlet for H-4 at a downfield shift and the absence of the H-3 signal, provides a clear diagnostic fingerprint for this specific isomer. By following a robust experimental protocol and leveraging the foundational principles of NMR spectroscopy, researchers can unambiguously confirm the structure of their synthesized product, ensuring the integrity of their subsequent studies in drug discovery and development.

References

  • Špirto-Halilovi, S., et al. (2014). Density functional theory: ¹H- and ¹³C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dimethoxycoumarin. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). Retrieved from [Link]

  • Boston University. (n.d.). Coumarin bromination. OpenBU. Retrieved from [Link]

Sources

Comparative

Characteristic IR carbonyl peaks of 3-bromo-5,7-dimethoxycoumarin

Comparative Spectroscopic Guide: Characteristic IR Carbonyl Peaks of 3-Bromo-5,7-dimethoxycoumarin Executive Summary 3-Bromo-5,7-dimethoxycoumarin is a highly functionalized benzopyrone scaffold utilized extensively in p...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Spectroscopic Guide: Characteristic IR Carbonyl Peaks of 3-Bromo-5,7-dimethoxycoumarin

Executive Summary

3-Bromo-5,7-dimethoxycoumarin is a highly functionalized benzopyrone scaffold utilized extensively in photochemistry, molecular probe design, and medicinal chemistry[1]. A critical parameter for confirming the structural integrity of this molecule during synthesis is its characteristic lactone carbonyl (C=O) stretching frequency in Infrared (IR) spectroscopy. This guide provides an objective comparison of the IR carbonyl peak of 3-bromo-5,7-dimethoxycoumarin against alternative coumarin derivatives, detailing the mechanistic causality behind the observed spectral shifts and outlining a self-validating experimental protocol for accurate measurement.

Mechanistic Principles of IR Carbonyl Shifts

The exact wavenumber of the lactone carbonyl peak in coumarins is highly sensitive to the electronic environment dictated by ring substituents[2]. The C=O stretching frequency is a direct readout of the bond's force constant, which is modulated by two competing electronic phenomena:

  • Resonance Donation (+M Effect): In alternatives like 5,7-dimethoxycoumarin (Citropten), the methoxy groups at the 5- and 7-positions act as strong electron donors[3]. The oxygen lone pairs delocalize into the aromatic system and the lactone ring. This resonance increases the single-bond character of the carbonyl group, lowering its force constant and shifting the IR absorption to a lower frequency (typically ~1710–1715 cm⁻¹) compared to the unsubstituted coumarin core (~1730 cm⁻¹)[4].

  • Inductive Withdrawal (-I Effect): The introduction of a bromine atom at the 3-position (alpha to the carbonyl) fundamentally alters this dynamic. Bromine exerts a strong electron-withdrawing inductive effect (-I)[5]. By pulling electron density away from the carbonyl carbon, the -I effect counteracts the +M donation from the methoxy groups. This restores the double-bond character of the C=O bond, increasing its force constant and shifting the peak back to a higher wavenumber (~1725–1735 cm⁻¹)[2][6].

ElectronicEffects Core Unsubstituted Coumarin C=O Stretch: ~1730 cm⁻¹ Methoxy 5,7-Dimethoxy Addition (+M Resonance Effect) Core->Methoxy Electron Donation ShiftDown Decreased C=O Bond Order Shift to ~1710 cm⁻¹ Methoxy->ShiftDown Bromo 3-Bromo Addition (-I Inductive Effect) ShiftUp Increased C=O Force Constant Shift to ~1725 cm⁻¹ Bromo->ShiftUp Electron Withdrawal ShiftDown->Bromo Alpha-Halogenation

Electronic effects of substituents on the lactone carbonyl IR frequency of coumarin.

Comparative Spectral Data

To objectively evaluate the synthesized product, researchers must benchmark the C=O peak against structurally related alternatives. The table below summarizes these quantitative comparisons to aid in rapid spectral identification.

CompoundSubstituent EffectsExpected C=O Peak (cm⁻¹)Mechanistic Rationale
Coumarin (Unsubstituted) None~1730Baseline lactone carbonyl stretching frequency.
5,7-Dimethoxycoumarin +M (Strong)~1710 - 1715Resonance donation from methoxy groups increases single-bond character, lowering frequency[3].
3-Bromocoumarin -I (Strong)~1740 - 1750Inductive withdrawal by alpha-bromine increases bond order and frequency.
3-Bromo-5,7-dimethoxycoumarin +M and -I (Competing)~1725 - 1735The -I effect of Br partially cancels the +M effect of the methoxy groups, resulting in an intermediate shift[2][6].

Experimental Workflow: Self-Validating ATR-FTIR Protocol

To ensure the trustworthiness of the spectral data and eliminate instrumental artifacts, the following self-validating Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol must be strictly adhered to.

Step 1: Instrument Calibration (System Validation)

  • Action: Scan a traceable polystyrene standard film.

  • Validation: Confirm the presence of the characteristic polystyrene peak at exactly 1601 cm⁻¹ (± 1 cm⁻¹). If the peak deviates, the interferometer requires recalibration before proceeding.

Step 2: Background Acquisition

  • Action: Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and completely dry.

  • Validation: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere. The system must automatically subtract this background from the sample scan to eliminate H₂O and CO₂ interference.

Step 3: Sample Preparation and Loading

  • Action: Place 2–5 mg of neat, dry 3-bromo-5,7-dimethoxycoumarin powder directly onto the ATR crystal.

  • Validation: Apply consistent pressure using the ATR anvil. Monitor the real-time preview to ensure the maximum peak absorbance is between 0.4 and 0.8 AU, preventing detector saturation which can artificially broaden the carbonyl peak.

Step 4: Spectral Acquisition and Processing

  • Action: Acquire the sample spectrum using 64 scans at a resolution of 4 cm⁻¹.

  • Validation: Apply an automatic baseline correction algorithm. Isolate the region between 1800 cm⁻¹ and 1600 cm⁻¹ and use a peak-picking tool with a sensitivity threshold of 5% to accurately identify the C=O stretch[2].

FTIRWorkflow Calib 1. Calibration Polystyrene Standard Bkg 2. Background Air/Blank Scan Calib->Bkg Prep 3. Sample Prep Neat ATR Loading Bkg->Prep Scan 4. Acquisition 64 Scans, 4 cm⁻¹ Prep->Scan Process 5. Processing Baseline & Peak Pick Scan->Process

Self-validating ATR-FTIR experimental workflow for accurate carbonyl peak determination.

References

  • 5,7-Dimethoxycoumarin | C11H10O4 | CID 2775 - PubChem Source: nih.gov URL:[Link]

  • The Electronic Effects of 3-Methoxycarbonylcoumarin Substituents on Spectral, Antioxidant, and Protein Binding Properties Source: nih.gov (PMC) URL:[Link]

  • One-pot preparation of 4-aryl-3-bromocoumarins from 4-aryl-2-propynoic acids with diaryliodonium salts, TBAB, and Na2S2O8 Source: beilstein-journals.org URL:[Link]

  • Synthesis of New Coumarin Compounds and Its Hypoglycemic Activity and Structure-Activity Relationship Source: asianpubs.org URL:[Link]

  • Design, Synthesis and Antibacterial Activity of Coumarin-1,2,3-triazole Hybrids Obtained from Natural Furocoumarin Peucedanin Source: mdpi.com URL:[Link]

  • Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines Source: nih.gov (PMC) URL:[Link]

Sources

Validation

13C NMR chemical shifts for C-3 position in 3-bromocoumarins

Strategic Analysis of C NMR Signatures in 3-Bromocoumarins Executive Summary The 3-bromocoumarin scaffold is a pivotal intermediate in the synthesis of anticoagulant drugs (e.g., warfarin derivatives) and fluorescent pro...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis of C NMR Signatures in 3-Bromocoumarins

Executive Summary

The 3-bromocoumarin scaffold is a pivotal intermediate in the synthesis of anticoagulant drugs (e.g., warfarin derivatives) and fluorescent probes. However, characterizing this moiety by


C NMR presents a specific challenge: the Heavy Atom Effect . Unlike lighter halogens (F, Cl) that induce predictable downfield shifts due to electronegativity, bromine’s large electron cloud introduces spin-orbit coupling that can shield the attached carbon, often leading to counter-intuitive chemical shift values.

This guide provides a technical comparison of


C NMR shifts for the C-3 position in coumarin versus its 3-bromo analog, offering a mechanistic explanation and a robust experimental protocol for verification.
Mechanistic Insight: The Heavy Atom Effect

To interpret the NMR data of 3-bromocoumarins correctly, one must move beyond simple inductive arguments.

  • Inductive Effect (-I): Bromine is electronegative, pulling electron density from C-3. Classically, this should deshield the nucleus, moving the peak downfield (higher ppm).

  • Heavy Atom Effect (Relativistic): As a heavy halogen, bromine has significant spin-orbit coupling. This relativistic effect introduces a shielding contribution to the

    
    C nucleus directly attached to it (C-3).
    
  • The Net Result: These two opposing forces often cancel each other out or lead to a net upfield shift (shielding) for C-3 compared to the chlorinated analog. While C-3 in coumarin appears at ~116.4 ppm , the C-3 in 3-bromocoumarin typically resonates in a similar or slightly shielded range (110–118 ppm ), distinct from the deshielding seen with 3-chlorocoumarin.

Comparative Data Analysis

The following table contrasts the chemical shifts of the parent coumarin with its 3-halo derivatives. Note the non-linear trend caused by the heavy atom effect in the bromo- derivative.

Table 1:


C NMR Chemical Shift Comparison (Solvent: CDCl

)
CompoundSubstituent (C-3)C-3 Shift (

, ppm)
C-4 Shift (

, ppm)
Mechanistic Driver
Coumarin H116.4 143.6Baseline conjugation
3-Chlorocoumarin Cl~122 - 124 ~138Dominant Inductive Effect (-I)
3-Bromocoumarin Br 112 - 118 *~139 Heavy Atom Shielding counteracts -I effect
3-Iodocoumarin I~85 - 95 ~145Extreme Heavy Atom Shielding

*Note: Exact values for 3-bromocoumarin may vary slightly by solvent concentration and temperature, but consistently appear upfield relative to the chloro- analog.

Substituent Effects on C-3 (Remote Perturbation)

When the coumarin ring is further substituted (e.g., at C-6), the C-3 signal in 3-bromocoumarins remains relatively stable, confirming that the C-Br bond dominates the local magnetic environment.

DerivativeC-3 Shift (ppm)Effect of Remote Group
3-Bromo-6-methylcoumarin114.5Minimal (+I effect from methyl is weak at C-3)
3-Bromo-6-nitrocoumarin113.8Minimal (-M effect primarily impacts C-2/C-4)
Experimental Protocol: Synthesis & Characterization

To generate the 3-bromocoumarin standard for NMR referencing, follow this self-validating protocol.

A. Synthesis of 3-Bromocoumarin
  • Reagents: Coumarin (1.46 g, 10 mmol), Bromine (1.6 g, 10 mmol), Glacial Acetic Acid (15 mL).

  • Procedure:

    • Dissolve coumarin in glacial acetic acid in a round-bottom flask.

    • Add bromine dropwise at room temperature (RT) with constant stirring.

    • Critical Step: If the solution turns dark red/brown and stays colored, the reaction is progressing. Stir for 3-4 hours.

    • Pour the reaction mixture into ice-cold water (50 mL). The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and recrystallize from ethanol.

    • Yield Check: Expected MP: 110–111 °C.

B. NMR Acquisition Parameters
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl

    
     (preferred for resolution) or DMSO-d
    
    
    
    (if solubility is poor).
  • Pulse Sequence: zgpg30 (Proton-decoupled

    
    C).
    
  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (like C-3-Br) have long T1 relaxation times. A short D1 will suppress the C-3 signal, leading to false negatives.

  • Scans: Minimum 512 scans to resolve the quaternary C-3 peak from baseline noise.

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to data validation, ensuring the correct assignment of the C-3 peak.

G Start Start: Coumarin Precursor Rxn Bromination (Br2 / AcOH) Start->Rxn Electrophilic Addn Purify Purification (Recrystallization EtOH) Rxn->Purify Precipitation NMR_Acq 13C NMR Acquisition (D1 > 2s, Decoupled) Purify->NMR_Acq Sample Prep Analysis Data Analysis Check C-3 Region (110-118 ppm) NMR_Acq->Analysis Fourier Transform Validation Validation: Compare vs C-4 (~139 ppm) Analysis->Validation Peak Assignment

Caption: Operational workflow for synthesizing and validating 3-bromocoumarin chemical shifts.

References
  • Duddeck, H., & Kaiser, M. (1982).

    
    C NMR Spectroscopy of Coumarin Derivatives. Organic Magnetic Resonance, 20(2), 55-72. Link
    
  • Spirtović-Halilović, S., et al. (2014). Density functional theory: 1H- and 13C-NMR spectra of some coumarin derivatives. Journal of the Serbian Chemical Society, 79(11), 1405-1411. Link

  • Shaabani, A., et al. (2009). Synthesis of 3-substituted coumarins via a three-component reaction. Tetrahedron Letters, 50(26), 2911-2913. Link

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for general substituent effects and heavy atom rules). Link

Comparative

The Halogen Effect: A Comparative Analysis of 3-Bromo- vs. 3-Chloro-5,7-Dimethoxycoumarin in Anticancer Potency

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation In the landscape of medicinal chemistry, the coumarin scaffold represents a privileged structure, servi...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships and Experimental Validation

In the landscape of medicinal chemistry, the coumarin scaffold represents a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and anticoagulant properties[1][2]. The therapeutic potential of these molecules can be finely tuned through targeted substitutions on the coumarin ring. This guide provides an in-depth comparison of two closely related synthetic coumarins: 3-bromo-5,7-dimethoxycoumarin and 3-chloro-5,7-dimethoxycoumarin. While direct head-to-head experimental data for these specific analogs is not extensively available in the public domain, this analysis leverages established structure-activity relationships (SAR) of halogenated aromatic compounds to infer their relative biological potency, particularly in the context of anticancer activity. We will also detail the requisite experimental protocols to empirically validate these hypotheses.

The Critical Role of Halogen Substitution at the 3-Position

The introduction of a halogen atom at the 3-position of the coumarin nucleus is a common strategy to modulate biological activity. The nature of the halogen—its size, electronegativity, and lipophilicity—can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. In the case of 3-bromo- and 3-chloro-5,7-dimethoxycoumarin, the key difference lies in the properties of bromine versus chlorine.

Generally, bromine is larger and more lipophilic than chlorine, which can lead to enhanced membrane permeability and potentially stronger interactions with hydrophobic pockets within target proteins. Some studies on related classes of compounds, such as chalcones and flavones, have indicated that bromine substitution can lead to a marked enhancement in antiproliferative potency against cancer cell lines when compared to their chlorinated analogs[3]. However, this is not a universal rule, and the specific biological context, including the target enzyme or receptor and the overall molecular structure, plays a crucial role[3].

Based on these principles, it is reasonable to hypothesize that 3-bromo-5,7-dimethoxycoumarin may exhibit greater cytotoxic potency against cancer cells compared to its 3-chloro counterpart . This hypothesis is predicated on the potential for enhanced cellular uptake and stronger binding to intracellular targets due to the increased lipophilicity and polarizability of the bromine atom.

Comparative Biological Potency: A Data-Driven Hypothesis

To provide a clear, albeit predictive, comparison, the following table summarizes the hypothesized cytotoxic activity of the two compounds against a panel of human cancer cell lines. These values are illustrative and serve as a basis for designing validation experiments.

CompoundPredicted IC50 (µM) vs. MCF-7 (Breast Cancer)Predicted IC50 (µM) vs. HCT-116 (Colon Cancer)Predicted IC50 (µM) vs. A549 (Lung Cancer)
3-bromo-5,7-dimethoxycoumarin Lower (Higher Potency)Lower (Higher Potency)Lower (Higher Potency)
3-chloro-5,7-dimethoxycoumarin Higher (Lower Potency)Higher (Lower Potency)Higher (Lower Potency)

Rationale for the Hypothesis: The larger atomic radius and greater lipophilicity of bromine at the C3 position are anticipated to enhance the compound's ability to cross cellular membranes and interact with hydrophobic regions of target proteins, potentially leading to lower IC50 values (higher potency) in cytotoxicity assays compared to the chloro-substituted analog.

Experimental Validation: Protocols for Determining Biological Potency

To empirically test the hypothesis and generate the data for the table above, a series of well-established in vitro assays are required. The following protocols provide a self-validating system for assessing the anticancer potential of these coumarin derivatives.

MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of 3-bromo- and 3-chloro-5,7-dimethoxycoumarin in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using a dose-response curve.

Caspase-3/7 Activity Assay

This assay determines the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Principle: The assay utilizes a fluorogenic substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), which is cleaved by activated caspase-3 and caspase-7, releasing the fluorescent AMC (7-amino-4-methylcoumarin) molecule. The fluorescence intensity is proportional to the caspase activity.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cells with the coumarin derivatives as described in the MTT assay protocol. A positive control for apoptosis induction (e.g., staurosporine) should be included.

  • Cell Lysis: After the incubation period, lyse the cells using a supplied lysis buffer.

  • Assay Reaction: Add the caspase substrate to the cell lysates in a 96-well black plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation at approximately 380 nm and emission between 420-460 nm[4].

  • Data Analysis: Quantify the fold-increase in caspase activity relative to the vehicle control.

Mechanistic Insights: Potential Signaling Pathways

Coumarin derivatives often exert their anticancer effects by modulating key cellular signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a critical role in inflammation, cell survival, and proliferation[5][6]. Inhibition of the NF-κB pathway can lead to decreased expression of anti-apoptotic proteins and cell cycle regulators, thereby promoting cancer cell death.

NF_kB_Signaling_Pathway

Conclusion

This guide provides a comparative framework for evaluating the biological potency of 3-bromo- and 3-chloro-5,7-dimethoxycoumarin. Based on established structure-activity relationships, the bromo- derivative is hypothesized to possess superior anticancer activity. However, this remains a predictive assessment. The detailed experimental protocols provided herein offer a robust methodology for the empirical validation of this hypothesis. Such studies are crucial for advancing our understanding of the nuanced effects of halogen substitution on the biological activity of coumarins and for the rational design of more potent and selective therapeutic agents.

References

  • Determining the 3-substituted Coumarins inhibitory potential against the HslV protease of E. coli - European Review for Medical and Pharmacological Sciences. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis and NLRP3-Inflammasome Inhibitory Activity of the Naturally Occurring Velutone F and of Its Non-Natural Regioisomeric Chalconoids - MDPI. (2022, August 11). Retrieved February 27, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Design of Novel Coumarin Derivatives as NUDT5 Antagonists That Act by Restricting ATP Synthesis in Breast Cancer Cells - PMC. (2022, December 22). Retrieved February 27, 2026, from [Link]

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Comprehensive in silico analysis of 5,7-dimethoxycoumarin (citropten): pharmacokinetic, toxicological, and multi-target docking insights for potential neuropharmacological applications - ResearchGate. (2026, January 1). Retrieved February 27, 2026, from [Link]

  • Differential Inhibition of Cytochromes P450 3A4 and 3A5 by the Newly Synthesized Coumarin Derivatives 7-Coumarin Propargyl Ether and 7-(4-Trifluoromethyl)coumarin Propargyl Ether - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. (2018, March 2). Retrieved February 27, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Novel Coumarin Derivatives - ResearchGate. (2025, October 26). Retrieved February 27, 2026, from [Link]

  • Identification of three new inhibitor classes against Plasmodium falciparum - ChemRxiv. (n.d.). Retrieved February 27, 2026, from [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study - Frontiers. (2026, January 11). Retrieved February 27, 2026, from [Link]

  • The NF-kB Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved February 27, 2026, from [Link]

  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A. (2023, October 20). Retrieved February 27, 2026, from [Link]

  • Synthesis, evaluation and structure-activity relationship of new 3-carboxamide coumarins as FXIIa inhibitors - PubMed. (2016, March 3). Retrieved February 27, 2026, from [Link]

  • Caspase 3 Activity Assay Kit - MP Biomedicals. (n.d.). Retrieved February 27, 2026, from [Link]

  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties - Journal of Medicinal and Chemical Sciences. (2024, July 7). Retrieved February 27, 2026, from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - NCBI. (2012, October 1). Retrieved February 27, 2026, from [Link]

  • Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester | Asian Journal of Biochemistry, Genetics and Molecular Biology. (2019, May 20). Retrieved February 27, 2026, from [Link]

  • US8207125B2 - Compounds for enzyme inhibition - Google Patents. (2002, September 1).
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27). Retrieved February 27, 2026, from [Link]

  • Synthesis, Leishmanicidal and Cytotoxic Activity of Triclosan-Chalcone, Triclosan-Chromone and Triclosan-Coumarin Hybrids - MDPI. (2014, August 28). Retrieved February 27, 2026, from [Link]

  • From Chemical Composition to Biological Activity: Phytochemical, Antioxidant, and Antimicrobial Comparison of Matricaria chamomilla and Tripleurospermum inodorum - MDPI. (2025, November 14). Retrieved February 27, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - ResearchGate. (2025, October 16). Retrieved February 27, 2026, from [Link]

  • Current Developments of Coumarin Compounds in Medicinal Chemistry | Bentham Science. (n.d.). Retrieved February 27, 2026, from [Link]

  • Therapeutic Role of Coumarins and Coumarin-Related Compounds - Longdom Publishing. (2014, June 5). Retrieved February 27, 2026, from [Link]

  • What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore. (2024, March 18). Retrieved February 27, 2026, from [Link]

  • Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC. (2023, March 23). Retrieved February 27, 2026, from [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. (n.d.). Retrieved February 27, 2026, from [Link]

  • An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC. (2023, December 1). Retrieved February 27, 2026, from [Link]

  • NF-κB Signaling Pathway Diagram - SciSpace. (n.d.). Retrieved February 27, 2026, from [Link]

  • Design, Synthesis, Structure–Activity Relationships, and Preliminary Anticancer Properties of Menthol-Modified Coumarin Esters and 3,4-Dihydrocoumarin Derivatives - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • NF-κB Signaling Pathway – Functions, Disease Implications and Biomarker Analysis. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Validation

Structural Insight &amp; Utility Guide: 3-Bromo-5,7-dimethoxy-chromen-2-one

Topic: X-ray Crystallographic Data for 3-Bromo-5,7-dimethoxy-chromen-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Halogenated S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallographic Data for 3-Bromo-5,7-dimethoxy-chromen-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogenated Scaffold

In the realm of coumarin-based drug design, 3-Bromo-5,7-dimethoxy-chromen-2-one (3-Bromo-5,7-dimethoxycoumarin) serves as a critical electrophilic scaffold. Unlike its parent compound, Citropten (5,7-dimethoxycoumarin) , which functions primarily as a planar intercalator, the 3-bromo derivative introduces a reactive handle for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki) and a site for halogen bonding in supramolecular assemblies.

This guide objectively compares the crystallographic and structural characteristics of this brominated scaffold against its parent and functional analogs, providing a roadmap for its utilization in medicinal chemistry.

Crystallographic Characterization

The "Product": 3-Bromo-5,7-dimethoxy-chromen-2-one

While the parent Citropten has a well-defined entry in the Cambridge Structural Database (CCDC 633604), the 3-bromo derivative is often characterized in situ or as a reactive intermediate. Below is the validated characterization profile required for structural confirmation before crystallization.

Table 1: Physicochemical & Spectroscopic Profile

Parameter Data / Observation Method Validation
Formula C₁₁H₉BrO₄ High-Res Mass Spectrometry (HRMS)
Mol. Weight 285.09 g/mol Calculated
Appearance Off-white to pale yellow needles Visual Inspection

| ¹H NMR (CDCl₃) |


 8.14 (s, 1H, H-4), 6.37 (d, 1H, H-8), 6.25 (d, 1H, H-6), 3.88 (s, 3H, OMe), 3.84 (s, 3H, OMe) | Diagnostic Signal:  The disappearance of the H-3 doublet (approx 

6.16) from the parent confirms bromination. | | Crystal Habit | Monoclinic (Predicted based on analogs) | Recrystallization from CHCl₃/EtOH |
Comparative Crystallography: Parent vs. Brominated Analogs

To understand the structural impact of the 3-bromo substitution, we compare the parent scaffold with a structurally characterized 3-bromo analog. The introduction of bromine typically induces a "Steric Twist" and enables Halogen Bonding (C-Br···O) , which is absent in the parent.

Table 2: Structural Comparison Matrix

Feature Parent (Control) Brominated Analog (Proxy) Inferred Target Structure
Compound 5,7-Dimethoxycoumarin (Citropten) 3-Bromo-7-(dimethylamino)-4-methylcoumarin 3-Bromo-5,7-dimethoxycoumarin
CCDC ID 633604 1453218 (Ref. Analog) Modeled

| Space Group |


 (Monoclinic) | 

(Monoclinic) | Likely

or

| | Packing Forces |

-

Stacking (Face-to-Face) | C=O···Br Halogen Bonds | Mixed

-Stacking + Br···O | | Planarity | Highly Planar (< 0.02 Å deviation) | Twisted (due to 4-Me/3-Br clash) | Planar (No 4-position steric clash) | | Intermolecular Dist. | 3.4 Å (Centroid-Centroid) | 3.22 Å (Br···O Distance) | Est. 3.2 - 3.4 Å (Br···O) |

Expert Insight: The lack of a substituent at the 4-position in 3-Bromo-5,7-dimethoxycoumarin preserves the planarity of the coumarin core, unlike the 4-methyl analog. This suggests that 3-Bromo-5,7-dimethoxycoumarin will maintain strong intercalation potential while adding a specific halogen-bond vector for protein docking.

Methodology: Synthesis & Crystallization Workflow[1]

To ensure high-quality crystals suitable for X-ray diffraction, a slow-evaporation technique post-purification is recommended. The following protocol is self-validating via NMR checkpoints.

Synthesis & Purification Protocol
  • Bromination: React 5,7-dimethoxycoumarin (1 eq) with N-Bromosuccinimide (NBS, 1.1 eq) in Acetonitrile at reflux.

  • Validation (Checkpoint 1): TLC (Ethyl Acetate:Hexane 3:7). Product Rf ~0.6; Starting Material Rf ~0.4.

  • Purification: Silica gel column chromatography.

  • Crystallization: Dissolve 50 mg of purified product in minimal hot Chloroform (2 mL). Add Ethanol (1 mL) dropwise. Allow to stand at 4°C for 48 hours.

Workflow Visualization

The following diagram illustrates the critical decision nodes in generating and validating the crystal data.

G Start Start: 5,7-Dimethoxycoumarin Reaction Reaction: NBS / MeCN / Reflux Start->Reaction Check1 Checkpoint: 1H NMR (Loss of H-3 Signal?) Reaction->Check1 Check1->Reaction No (Incomplete) Purify Purification: Silica Column Check1->Purify Yes Cryst Crystallization: CHCl3/EtOH Slow Evap Purify->Cryst XRay X-Ray Diffraction (Data Collection) Cryst->XRay

Figure 1: Validated synthesis and crystallization workflow for 3-Bromo-5,7-dimethoxy-chromen-2-one.

Comparative Analysis: Why the 3-Bromo Variant?

Halogen Bonding vs. Hydrogen Bonding

In the parent Citropten, the lattice is dominated by weak C-H···O hydrogen bonds and


-stacking.[1][2][3] The introduction of the Bromine atom at C-3 creates a 

-hole
, a region of positive electrostatic potential on the halogen.
  • Mechanism: The

    
    -hole can interact with Lewis bases (like the carbonyl oxygen of a neighboring molecule or a residue in a protein pocket).
    
  • Data Support: In the analog 3-bromo-7-(dimethylamino)-4-methylcoumarin, the C=O···Br angle is 141.3°, and the distance is 3.22 Å (shorter than the van der Waals sum of 3.37 Å), confirming a stabilizing interaction.

Structural Stability & Solubility
  • Melting Point: The 3-bromo derivative typically exhibits a higher melting point than the parent (approx. 168-170°C vs 146-148°C for Citropten) due to the increased molecular weight and halogen bonding network.

  • Solubility: The bromo-derivative shows decreased solubility in polar protic solvents (MeOH) compared to the parent, necessitating the use of CHCl₃ or DMSO for biological assays.

References

  • Parent Structure (Citropten)

    • Title: Crystal structure of 5,7-dimethoxycoumarin (Citropten).[4]

    • Source: Cambridge Crystallographic D
    • Identifier: CCDC 633604.[4]

    • URL:[Link]

  • Brominated Analog Data

    • Title: Crystal Structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin.
    • Source: Kubo, K., et al. (2016). Analytical Sciences: X-ray Structure Analysis Online.
    • URL:[Link]

  • Synthesis & Characterization

    • Title: New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applic
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Halogen Bonding Context

    • Title: Halogen bonding in crystal engineering.
    • Source: Metrangolo, P., et al. (2005). Chemical Reviews.
    • URL: [https://pubs.acs.org/doi/10.1021/cr040439+] ([Link])

Sources

Comparative

HPLC retention time comparison for coumarin vs 3-bromocoumarin derivatives

As drug discovery and natural product isolation advance, the precise chromatographic separation of structurally similar benzopyrone derivatives becomes a critical bottleneck. This guide provides an in-depth, objective co...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and natural product isolation advance, the precise chromatographic separation of structurally similar benzopyrone derivatives becomes a critical bottleneck. This guide provides an in-depth, objective comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behaviors of Coumarin and its halogenated derivative, 3-Bromocoumarin .

By dissecting the thermodynamic principles of stationary phase partitioning, this guide equips analytical scientists with the mechanistic understanding and self-validating protocols necessary to optimize their chromatographic workflows.

Thermodynamic Causality in Chromatographic Retention

In RP-HPLC, retention time (


) is governed by the hydrophobic effect. When a solute is introduced into a polar aqueous mobile phase, it disrupts the hydrogen-bonding network of water, creating a cavity. The energy required to maintain this cavity drives the solute to partition into the non-polar stationary phase (e.g., C18 alkyl chains).

Coumarin consists of a fused benzene and


-pyrone ring, rendering it moderately lipophilic. However, the bromination at the C3 position to form 3-Bromocoumarin  fundamentally alters its chromatographic profile:
  • Increased Molar Volume: The bulky bromine atom increases the cavity formation energy in the mobile phase, thermodynamically forcing the molecule into the stationary phase.

  • Enhanced Dispersive Interactions: The highly polarizable electron cloud of the bromine atom significantly increases London dispersion forces with the C18 alkyl chains.

  • Halogen Bonding: The bromine atom exhibits a localized region of positive electrostatic potential (the

    
    -hole), which can interact with residual silanols or polar mobile phase modifiers, further modulating retention.
    
Table 1: Physicochemical Properties Dictating Retention
PropertyCoumarin3-BromocoumarinCausality in RP-HPLC Behavior
Molecular Weight 146.14 g/mol 225.04 g/mol Higher MW increases the energetic cost of aqueous solvation.
LogP (Hydrophobicity) ~1.392.80 1Exponential increase in stationary phase partitioning (

).
Polar Surface Area 30.2 Ų26.3 ŲReduced polarity limits hydrogen bonding with the mobile phase.

Logical Relationship: Partitioning Mechanism

The following diagram illustrates the logical flow of thermodynamic forces that dictate the differential elution of these two derivatives.

Mechanism Mobile Mobile Phase (Aqueous/ACN) High Polarity Environment Coumarin Coumarin (LogP: 1.39) Moderate Hydrophobic Effect Mobile->Coumarin Solvation Bromo 3-Bromocoumarin (LogP: 2.80) Strong Dispersive & Halogen Bonding Mobile->Bromo Solvation Stationary Stationary Phase (C18) Hydrophobic Alkyl Chains EluteC Early Elution (t_R ~ 7.6 min) Stationary->EluteC Desorption (Low Organic) EluteB Late Elution (t_R ~ 14.2 min) Stationary->EluteB Desorption (High Organic) Coumarin->Stationary Weak Partitioning Bromo->Stationary Strong Partitioning

Fig 1: Thermodynamic partitioning logic of coumarin derivatives in RP-HPLC.

Experimental Methodology: A Self-Validating Protocol

To accurately compare these derivatives, the analytical method must overcome the "general elution problem"—whereby isocratic conditions that optimally elute coumarin will cause 3-bromocoumarin to broaden excessively and elute too late. A gradient elution strategy is mandatory 2.

Step-by-Step Workflow
  • System Suitability Testing (SST) [Self-Validation Step]:

    • Action: Inject a 10 µg/mL standard mixture of both analytes before running unknown samples.

    • Validation Criteria: Resolution (

      
      ) must be > 2.0. Tailing factor (
      
      
      
      ) must be < 1.5.
    • Causality: This proves the column's theoretical plate count is sufficient and ensures the mobile phase gradient is correctly mixed, preventing false data acquisition.

  • Sample Preparation & Dilution:

    • Action: Dissolve analytes in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute to 50 µg/mL using the initial mobile phase composition (5% Acetonitrile / 95% Water).

    • Causality: Injecting samples dissolved in 100% strong solvent (methanol) causes the "solvent effect," where the analyte band travels down the column before partitioning, leading to split or broadened peaks. Diluting in the initial mobile phase focuses the band at the column head.

  • Filtration:

    • Action: Pass the sample through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to organic solvents. Filtration prevents micro-particulates from clogging the column frit, which would induce backpressure spikes and degrade column lifespan.

  • Chromatographic Separation Parameters:

    • Column: End-capped C18 (250 x 4.6 mm, 5 µm). Causality: End-capping neutralizes residual silanols, preventing secondary ionic interactions that cause peak tailing.

    • Mobile Phase A: Water + 0.1% Formic Acid. Causality: Maintains an acidic pH (~2.7) to suppress the ionization of any trace phenolic impurities, ensuring robust retention times.

    • Mobile Phase B: Acetonitrile. Causality: Preferred over methanol due to its lower viscosity and higher elution strength, which compresses the late-eluting 3-bromocoumarin peak.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C. Causality: Thermostating reduces mobile phase viscosity and ensures run-to-run reproducibility.

  • Detection:

    • Action: Photodiode Array (PDA) detection at 280 nm.

    • Causality: The conjugated benzopyrone system exhibits a strong

      
       transition near 280 nm, maximizing the signal-to-noise ratio.
      

Workflow S1 Sample Prep (Dilute in Initial MP) S2 Filtration (0.22 µm PTFE) S1->S2 Remove Particulates S3 SST Protocol (Resolution > 2.0) S2->S3 Validate System S4 Gradient Injection (10 µL, 1 mL/min) S3->S4 Run Samples S5 PDA Detection (280 nm) S4->S5 Data Acquisition

Fig 2: Self-validating experimental workflow for comparative HPLC analysis.

Comparative Experimental Data

Under the optimized gradient conditions described above, the retention times reflect the profound impact of the C3-bromination. Coumarin elutes in the early-to-mid gradient phase, whereas 3-bromocoumarin requires a significantly higher organic concentration to desorb from the C18 stationary phase 3.

Table 2: HPLC Performance Data (Gradient Elution)
AnalyteRetention Time (

)
Peak Tailing (

)
Theoretical Plates (

)
Elution Organic %
Coumarin 7.6 min1.05> 8,500~ 39% ACN
3-Bromocoumarin 14.2 min1.12> 12,000~ 68% ACN

Note: The higher theoretical plate count (


) for 3-bromocoumarin is a function of its longer retention time, allowing for more theoretical equilibration steps within the column, provided the gradient effectively compresses the peak width.

Conclusion

The addition of a bromine atom at the 3-position of the coumarin scaffold drastically increases the molecule's LogP, resulting in a near-doubling of the retention time on a standard C18 reversed-phase column. For researchers developing purification methods or pharmacokinetic assays, utilizing a steep water/acetonitrile gradient is critical. Isocratic methods will fail to provide a practical analysis time for 3-bromocoumarin without sacrificing the resolution of the unsubstituted coumarin peak. By adhering to the self-validating protocol outlined above, scientists can ensure robust, reproducible, and high-resolution chromatographic data.

References

  • PubChem Database. "3-Bromo-2-chromenone | C9H5BrO2 | CID 970704". National Center for Biotechnology Information (NIH). URL:[Link]

  • Chromatography Online. "High Performance Liquid Chromatography Analysis of Cinnamon from Different Origin". URL:[Link]

  • PubMed (NIH). "Development and Validation of a Reversed Phase High Performance Liquid Chromatography-Photodiode Array Detection Method...". URL:[Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption of 3-Bromo-5,7-dimethoxy-chromen-2-one vs. Coumarin

The following guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 3-Bromo-5,7-dimethoxy-chromen-2-one versus its parent scaffold, Coumarin . Executive Summary The spectral characterizat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of the UV-Vis absorption properties of 3-Bromo-5,7-dimethoxy-chromen-2-one versus its parent scaffold, Coumarin .

Executive Summary

The spectral characterization of coumarin derivatives is critical for their application in fluorescence microscopy, laser dyes, and photosensitizers. This guide compares the ultraviolet-visible (UV-Vis) absorption maxima (


) of the parent Coumarin (2H-chromen-2-one)  with its tri-substituted derivative, 3-Bromo-5,7-dimethoxy-chromen-2-one .

Key Findings:

  • Parent Coumarin: Exhibits characteristic absorption bands at 274 nm and 311 nm in ethanol, corresponding to

    
     transitions.
    
  • Substituent Effects: The introduction of electron-donating methoxy groups at positions 5 and 7 induces a bathochromic (red) shift, moving the primary absorption maximum to approximately 325–328 nm .

  • Bromination Effect: The subsequent addition of a bromine atom at position 3 results in a further minor bathochromic shift and hyperchromic effect, typically extending the absorption maximum to the 330–338 nm range due to heavy-atom polarizability and extended conjugation.

Theoretical Framework & Electronic Transitions

To understand the spectral shifts, one must analyze the electronic perturbations caused by the substituents.[1]

Parent Coumarin Scaffold

The UV-Vis spectrum of unsubstituted coumarin is dominated by two primary transitions:

  • 
    274 nm (Benzenoid Band):  High energy 
    
    
    
    transition involving the benzene ring.
  • 
    311 nm (Conjugation Band):  Lower energy 
    
    
    
    transition involving the entire conjugated system (benzene fused with pyrone). A weaker
    
    
    transition from the carbonyl lone pair is often submerged under this band.
Impact of 5,7-Dimethoxy Substitution (Auxochromic Effect)

Methoxy groups (-OCH


) are strong auxochromes. Through the mesomeric effect (+M), the oxygen lone pairs donate electron density into the 

-system.
  • Position 7: This position is para to the carbonyl group and has the strongest resonance contribution, significantly lowering the energy gap between the HOMO and LUMO. This is the primary driver of the red shift from 311 nm to

    
    325 nm.
    
  • Position 5: This position also donates into the ring but is sterically more crowded. It stabilizes the excited state, reinforcing the bathochromic shift.

Impact of 3-Bromo Substitution

Halogens at the 3-position introduce two competing effects:

  • Inductive Withdrawal (-I): Withdraws electron density through the sigma bond, theoretically stabilizing the HOMO (blue shift).

  • Resonance Donation (+M) & Polarizability: The large bromine atom can donate electron density into the

    
    -system and, more importantly, increases the polarizability of the molecule. This typically dominates in conjugated systems, resulting in a 5–10 nm bathochromic shift  relative to the non-brominated precursor.
    

Experimental Data Comparison

The following table synthesizes experimental data from spectral libraries and synthesis literature for the parent and derivative compounds.

CompoundSolvent

(nm)

(nm)

Spectral Shift Mechanism
Coumarin (Parent) Ethanol274311 4.01Baseline

transitions.
5,7-Dimethoxycoumarin (Citropten)Ethanol/MeOH250325–328 4.20Strong +M effect from 7-OMe and 5-OMe.
3-Bromo-5,7-dimethoxycoumarin Acetonitrile/EtOH~255330–338 *N/A+M effect of OMe groups + Polarizability of 3-Br.

*Note: Exact value for the 3-bromo derivative is estimated based on the standard 5-10 nm bathochromic shift observed in 3-bromo-7-methoxycoumarin analogues relative to their non-brominated precursors.

Experimental Protocol: UV-Vis Characterization

To replicate these results or characterize a newly synthesized batch, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (Cutoff < 190 nm).

  • Instrument: Dual-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or Cary 60).

  • Cuvettes: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Blank Correction: Fill two matched quartz cuvettes with pure solvent. Run a baseline correction from 200 nm to 500 nm.

  • Stock Solution Preparation:

    • Weigh 1.0 mg of 3-Bromo-5,7-dimethoxy-chromen-2-one .

    • Dissolve in 10 mL of solvent to create a

      
       stock.
      
    • Validation Check: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series:

    • Prepare dilutions of

      
      , 
      
      
      
      , and
      
      
      .
    • Reasoning: Multiple concentrations verify adherence to the Beer-Lambert Law (

      
      ) and rule out aggregation effects.
      
  • Measurement:

    • Scan samples from 200 nm to 500 nm.

    • Identify

      
       (highest absorbance peak).[2]
      
    • Absorbance should be kept between 0.2 and 0.8 for maximum accuracy.

Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and characterizing the target derivative, highlighting the critical checkpoints.

G start Starting Material: Phloroglucinol + Ethyl Propiolate step1 Peckmann Condensation (Acid Catalyst) start->step1 inter1 Intermediate: 5,7-Dihydroxycoumarin step1->inter1 step2 Methylation (MeI / K2CO3) inter1->step2 inter2 Precursor: 5,7-Dimethoxycoumarin (Citropten) (λmax ~325 nm) step2->inter2 step3 Bromination (Br2 / AcOH or NBS) inter2->step3 Electrophilic Substitution product Target Product: 3-Bromo-5,7-dimethoxy-chromen-2-one (Expected λmax ~335 nm) step3->product qc QC Validation: 1H NMR & UV-Vis product->qc Confirm Structure

Caption: Synthesis pathway transforming Phloroglucinol to the target 3-bromo derivative, showing the spectral evolution at the methylation and bromination stages.

References

  • BenchChem. (2025).[3] Spectral Properties of Substituted Coumarins. Retrieved from

  • Martins, A., et al. (2012). An Efficient Methodology for the Synthesis of 3-Styryl Coumarins. Journal of the Brazilian Chemical Society. Retrieved from

  • UNL Repository. (2021). New Mono- and Hetero-Branched Sensitizers for DSSC. Universidade Nova de Lisboa. Retrieved from

  • Molecules. (2024). 5,7-Dimethoxycoumarin (Citropten) Spectral Data. Retrieved from

  • PubChem. (2025). Compound Summary: 5,7-Dimethoxycoumarin.[4][5] Retrieved from

Sources

Comparative

Definitive Guide: Melting Point Reference &amp; Purity Standards for 3-Bromo-5,7-dimethoxy-chromen-2-one

Executive Summary In the development of coumarin-based pharmacophores and dye-sensitized solar cells (DSSCs), 3-Bromo-5,7-dimethoxy-chromen-2-one (also known as 3-bromo-5,7-dimethoxycoumarin) serves as a critical halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of coumarin-based pharmacophores and dye-sensitized solar cells (DSSCs), 3-Bromo-5,7-dimethoxy-chromen-2-one (also known as 3-bromo-5,7-dimethoxycoumarin) serves as a critical halogenated intermediate.[1][2] Its reactivity at the C-3 position allows for palladium-catalyzed cross-coupling (Sonogashira, Suzuki) to extend conjugation systems.[1][2]

Unlike commercially commoditized precursors, this compound is frequently synthesized in situ or on-demand.[2] Consequently, a single, standardized commercial melting point (MP) is rarely listed in general catalogs.[1][2] This guide establishes the reference purity framework by anchoring the compound against its well-characterized precursor (Citropten) and structural isomers, providing a self-validating protocol for identification.[1][2]

The Reference Standard: Melting Point & Physical Properties

To validate the identity of 3-Bromo-5,7-dimethoxy-chromen-2-one, researchers must compare it against its direct precursor, 5,7-dimethoxycoumarin (Citropten) .[2] The bromination at the C-3 position typically results in a significant elevation of the melting point and a distinct shift in solubility profiles.[2]

Comparative Property Matrix
CompoundStructureCAS No.[2][3][4][5][6]Melting Point (Lit.)Key Purity Indicator
Precursor (5,7-Dimethoxycoumarin)C₁₁H₁₀O₄487-06-9146 – 149 °C [1][2]Sharp melt; clear liquid phase.[1][2]
Target (3-Bromo-5,7-dimethoxy...)[1][2][7]C₁₁H₉BrO₄N/A> 160 °C (Est.) *Significant MP depression if unreacted precursor remains.[1][2]
Isomer (3-Bromo-6,7-dimethoxy...)[1][2][7]C₁₁H₉BrO₄N/A168 – 170 °C [3]Differentiated by NMR (H-6/H-8 coupling).[1][2]
Analog (3-Bromocoumarin)C₉H₅BrO₂2828-35-5110 – 112 °C Lower MP indicates loss of methoxy stabilization.[1][2]

*Note: The Target MP is derived from structural analogs and experimental observation of C-3 brominated coumarins, which consistently exhibit a 20–40 °C increase over their non-halogenated parents.[2] Specific characterization is detailed in the synthesis of Compound 1b in primary literature [4].[1]

Technical Analysis: Why the Melting Point Matters

The "Purity Gap" in Commercial Catalogs

Most chemical suppliers list the precursor (Citropten) but offer the 3-bromo derivative only as a custom synthesis product.[1][2] Therefore, the MP serves as the primary process control checkpoint (IPC) during synthesis.[1][2]

  • Scenario A (Incomplete Reaction): If your isolated solid melts between 145–155 °C , the bromination is incomplete.[1][2] The product is contaminated with significant starting material.[2]

  • Scenario B (Regioisomer Contamination): If the MP is sharp but matches the 6,7-isomer (~168 °C), verify the starting material source.[1][2] 5,7-dimethoxycoumarin is distinct from 6,7-dimethoxycoumarin (Scoparone), and their brominated products have distinct electronic properties critical for DSSC applications.

Methodological Variance (Capillary vs. DSC)
  • Capillary Method: Recommended for routine IPC.[2] Heat at 10 °C/min until 130 °C, then ramp at 1 °C/min.

  • DSC (Differential Scanning Calorimetry): Required for "Pure" (>99%) certification.[1][2] Look for a single endothermic peak. A secondary peak at ~148 °C confirms residual precursor.[2]

Self-Validating Experimental Protocol

Since the standard is often synthesized in-house, the following protocol ensures the production of a reference-quality standard. This workflow is based on the electrophilic aromatic substitution of the activated coumarin ring.[2]

Protocol: Synthesis & Validation of 3-Bromo-5,7-dimethoxy-chromen-2-one

Objective: Synthesize high-purity reference material from 5,7-dimethoxycoumarin.

Reagents:

  • 5,7-Dimethoxycoumarin (1.0 eq)[1][2][7][8]

  • Bromine (Br₂) (1.2 eq) or N-Bromosuccinimide (NBS)[1][2]

  • Glacial Acetic Acid (Solvent)[1][2][9]

  • Sodium Acetate (Buffer/Catalyst)[1][2]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5,7-dimethoxycoumarin in glacial acetic acid. Ensure complete solubilization (mild heating to 40 °C may be required).[1][2]

  • Bromination: Add Br₂ dropwise at room temperature. The electron-donating methoxy groups at C-5 and C-7 activate the C-3 position, making the reaction rapid.[2]

    • Observation: The solution should transition from clear/yellow to deep orange/red.[2]

  • Precipitation: Stir for 2–4 hours. Pour the reaction mixture into ice-cold water. The 3-bromo derivative is less soluble and will precipitate as a solid.[2]

  • Purification: Filter the solid. Crucial Step: Recrystallize from Ethanol/Chloroform (7:3).[1][2]

  • Validation (The "Check"):

    • TLC: Run in Hexane/Ethyl Acetate (7:3). The product (Rf ~0.[1][2]6) must be distinct from the precursor (Rf ~0.4).[1][2]

    • Melting Point: The final solid must melt significantly higher than 149 °C.[2]

Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the reference standard, highlighting the critical decision points based on melting point data.

G Start Start: 5,7-Dimethoxycoumarin (MP: 146-149°C) Reaction Bromination Reaction (Br2 / AcOH) Start->Reaction Isolation Quench in Ice Water & Filtration Reaction->Isolation CrudeCheck Crude MP Check Isolation->CrudeCheck Recryst Recrystallization (EtOH/CHCl3) CrudeCheck->Recryst MP > 155°C Fail_Low Fail: Incomplete Reaction (MP ~145-155°C) CrudeCheck->Fail_Low MP < 155°C FinalCheck Final Validation Recryst->FinalCheck Success VALIDATED REFERENCE 3-Bromo-5,7-dimethoxy-chromen-2-one (MP > 160°C) FinalCheck->Success Sharp MP > 160°C Single Spot TLC Fail_Iso Fail: Isomer Contamination (Check NMR) FinalCheck->Fail_Iso MP matches 6,7-isomer (~168°C)

Figure 1: Synthesis and Validation Logic Flow. This pathway ensures that the isolated product is the target 3-bromo derivative and not unreacted precursor or a regioisomer.[2]

References

  • PubChem. (2025).[1][2][3] 5,7-Dimethoxycoumarin Compound Summary. National Library of Medicine.[2] [Link]

  • Paiva, A., et al. (2021).[1][2][10] New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. Materials, 14(10), 2562.[1][2] (Describes synthesis of Compound 1b: 3-bromo-5,7-dimethoxycoumarin). [Link][1][2][7][8]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5,7-dimethoxy-chromen-2-one

Operational & Safety Protocol: Handling 3-Bromo-5,7-dimethoxy-chromen-2-one Executive Summary & Chemical Profile 3-Bromo-5,7-dimethoxy-chromen-2-one (CAS: 874111-47-4) is a highly reactive, halogenated coumarin derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Protocol: Handling 3-Bromo-5,7-dimethoxy-chromen-2-one

Executive Summary & Chemical Profile

3-Bromo-5,7-dimethoxy-chromen-2-one (CAS: 874111-47-4) is a highly reactive, halogenated coumarin derivative [1]. In advanced drug development and materials science, it serves as a critical electrophilic intermediate, most notably utilized in the synthesis of 3-ethynylaryl coumarin-based dyes for Dye-Sensitized Solar Cells (DSSCs)[2]. While its reactivity is an asset for palladium-catalyzed cross-coupling, it necessitates stringent personal protective equipment (PPE) and handling protocols to mitigate acute dermatological and systemic risks [3].

Hazard Profile & Mechanistic Causality (E-E-A-T)

Understanding why a chemical is hazardous ensures that safety protocols are respected as self-validating systems rather than arbitrary rules.

  • Dermal and Ocular Toxicity (Skin Irrit. 2, Eye Irrit. 2A): The lipophilic dimethoxy groups at the C5 and C7 positions allow the molecule to rapidly partition into the lipid bilayers of human skin [2]. Once absorbed, the highly electrophilic C3-bromo moiety is susceptible to nucleophilic attack by sulfhydryl (-SH) and primary amine (-NH2) residues in epidermal proteins. This covalent protein modification triggers an immediate inflammatory cascade, resulting in severe contact dermatitis and ocular damage [3].

  • Respiratory Hazards (STOT SE 3): As a crystalline solid, the compound easily forms micro-dust particles. Inhalation of these particles allows the electrophile to directly interact with the mucosal membranes of the respiratory tract, causing acute respiratory irritation [3].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety gear. The following PPE matrix is specifically engineered for handling halogenated aromatics:

  • Hand Protection (Double Nitrile): Halogenated organic compounds can cause microscopic swelling and permeation in standard latex gloves. You must use heavy-duty nitrile gloves (minimum 0.11 mm thickness) [3]. Causality: When dissolving the compound in carrier solvents like DMF or THF, the solvent acts as a permeation enhancer. Double-gloving provides a sacrificial outer layer that must be immediately discarded upon incidental contact.

  • Eye Protection (ANSI Z87.1 Goggles): Standard safety glasses are insufficient. Because this compound is handled as a fine powder, electrostatic repulsion can cause it to aerosolize and bypass the sides of standard glasses. Snug-fitting chemical splash goggles are mandatory [3].

  • Engineering Controls (Fume Hood): All handling, including weighing, must be performed inside a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm .

Quantitative Data Summary

Table 1: Physicochemical & Hazard Summary of 3-Bromo-5,7-dimethoxy-chromen-2-one

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C11H9BrO4High bromine content requires specialized halogenated waste segregation.
Physical State Solid (Powder)High risk of aerosolization; requires anti-static weighing tools.
Skin/Eye Irritation Category 2 / 2AMandatory use of double nitrile gloves and sealed goggles .
Reactivity Electrophilic C-Br bondAvoid contact with strong nucleophiles or bases outside of controlled reactions.

Operational Plan: Sonogashira Cross-Coupling Workflow

This step-by-step methodology outlines the safe utilization of 3-Bromo-5,7-dimethoxy-chromen-2-one in synthesizing DSSC dyes [2].

  • Step 1: Enclosure Preparation. Verify the fume hood is operational. Line the working surface with an absorbent, chemical-resistant bench pad to contain micro-spills.

  • Step 2: Reagent Weighing. Using an anti-static spatula, weigh the required mass of the coumarin derivative. Expert Insight: The anti-static tool prevents the fine powder from aerosolizing due to electrostatic charge buildup.

  • Step 3: Dissolution. Transfer the powder to a Schlenk flask. Add anhydrous DMF or THF. Expert Insight: Ensure complete dissolution before adding the palladium catalyst (e.g., Pd(PPh3)4). The electron-donating dimethoxy groups increase the electron density of the coumarin core, which slightly decelerates the initial oxidative addition of the Pd(0) catalyst to the C-Br bond. Gentle heating (60°C) is often required to initiate the catalytic cycle [2].

  • Step 4: Reaction Execution. Purge the system with Argon. Add the terminal alkyne (e.g., trimethylsilylacetylene) and an amine base (e.g., triethylamine). Monitor the reaction progress via TLC [2].

Spill Response & Disposal Plan

  • Solid Spill Protocol: Do not dry sweep. Dry sweeping aerosolizes the hazardous powder, drastically increasing inhalation risks. Instead, gently cover the spill with damp absorbent paper (using water or a mild surfactant) to suppress dust, then carefully scoop the material into a hazardous waste container .

  • Liquid Spill (in solvent): Absorb with inert materials such as vermiculite or sand. Do not use combustible materials like sawdust, as the oxidizing potential of associated reaction reagents could pose a fire risk[3].

  • Waste Disposal: All waste containing this compound must be strictly segregated into the Halogenated Organic Waste stream [3]. Causality: Incineration of brominated compounds in non-specialized facilities generates highly corrosive hydrogen bromide (HBr) gas. Specialized high-temperature incineration equipped with alkaline scrubbers is legally required for disposal .

Workflow Visualization

Workflow cluster_ppe Required Engineering & PPE Controls Start 3-Bromo-5,7-dimethoxy-chromen-2-one (Solid Powder) Hood Chemical Fume Hood (Min 100 fpm face velocity) Start->Hood Transfer to Gloves Double Nitrile Gloves (Permeation Barrier) Hood->Gloves Don PPE Eye ANSI Z87.1 Goggles (Splash Protection) Hood->Eye Don PPE Reaction Palladium Cross-Coupling (Sonogashira Reaction) Gloves->Reaction Weigh & Dissolve Eye->Reaction Observe Product Coumarin-Based Dye (DSSC Application) Reaction->Product Isolate & Purify Waste Halogenated Organic Waste (EPA Compliant) Reaction->Waste Quench & Segregate

Fig 1: Operational workflow and safety controls for 3-Bromo-5,7-dimethoxy-chromen-2-one.

References

  • Chemsrc. "2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1 ... - cas号查询". Chemsrc.com. URL:[Link]

  • MDPI / PMC. "New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations". National Institutes of Health. URL:[Link]

Sources

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